Fluorosalicylaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
71989-89-4 |
|---|---|
Molecular Formula |
C7H5FO2 |
Molecular Weight |
140.11 g/mol |
IUPAC Name |
(2-formylphenyl) hypofluorite |
InChI |
InChI=1S/C7H5FO2/c8-10-7-4-2-1-3-6(7)5-9/h1-5H |
InChI Key |
HTMSCZSSQKIGAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OF |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Fluorosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorosalicylaldehyde is a valuable synthetic intermediate in the fields of medicinal chemistry, materials science, and coordination chemistry. The presence of the fluorine atom at the 3-position of the salicylaldehyde scaffold can significantly influence the physicochemical and biological properties of derived compounds. This technical guide provides a comprehensive overview of the primary synthetic routes to 3-fluorosalicylaldehyde, with a focus on their underlying mechanisms, experimental protocols, and comparative analysis of their efficiencies.
Core Synthetic Methodologies
The synthesis of 3-fluorosalicylaldehyde predominantly proceeds via the ortho-formylation of 2-fluorophenol. The key challenge in this transformation is achieving high regioselectivity for the ortho-position over the sterically less hindered para-position. This guide details three major synthetic strategies: the Reimer-Tiemann reaction, the Duff reaction, and a more recent boron-based methodology.
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. It involves the reaction of a phenol with chloroform in the presence of a strong base.
The reaction proceeds through the formation of a dichlorocarbene intermediate. The phenoxide ion, being more nucleophilic than the phenol itself, attacks the electron-deficient dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.
Caption: Mechanism of the Reimer-Tiemann Reaction.
The conventional Reimer-Tiemann reaction, when applied to 2-fluorophenol, suffers from low yields of the desired 3-fluorosalicylaldehyde, with the major product being the para-isomer (5-fluoro-2-hydroxybenzaldehyde)[1]. Yields for the ortho-isomer are often reported to be less than 7%[1].
To address this poor regioselectivity, an anhydrous Reimer-Tiemann reaction has been developed. This modified procedure is carried out in a non-aqueous solvent system, which has been shown to significantly favor the formation of the ortho-isomer.
Anhydrous Reimer-Tiemann Reaction [1]
-
Reactants: 2-Fluorophenol, sodium hydroxide, chloroform, and boron oxide (optional, but advantageous).
-
Solvent: A hydrocarbon diluent (e.g., benzene) with an aprotic solvent as a catalyst (e.g., N,N-dimethylformamide).
-
Procedure:
-
2-Fluorophenol is reacted with sodium hydroxide and chloroform in the hydrocarbon diluent.
-
The reaction is maintained under essentially anhydrous conditions, with any water of reaction being taken up by excess sodium hydroxide.
-
The use of boron oxide is beneficial as it can form the phenoxyboroxine initially, leading to a smoother reaction and aiding in dehydration.
-
Following the reaction, hydrolysis and neutralization are performed.
-
The 3-fluorosalicylaldehyde can be recovered by azeotropic distillation.
-
-
Yield: This method has been reported to consistently produce yields of 12.5% to 15% of 3-fluorosalicylaldehyde, with the potential for overall yields to approach 50% with the recovery and recycling of unreacted 2-fluorophenol[1]. Notably, the formation of the para-isomer is not observed with this method[1].
The Duff Reaction
The Duff reaction is another established method for the ortho-formylation of phenols, utilizing hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium.
The reaction is believed to proceed via an electrophilic aromatic substitution. The hexamine, in an acidic medium, generates an electrophilic iminium ion. The electron-rich phenol attacks this species, leading to a benzylamine intermediate. Subsequent intramolecular redox reactions and hydrolysis yield the final aldehyde product.
Caption: General Mechanism of the Duff Reaction.
While the Duff reaction is a general method for phenol formylation, specific, high-yield protocols for the synthesis of 3-fluorosalicylaldehyde are not extensively detailed in the literature, and the reaction is often noted for its inefficiency.
General Procedure for the Duff Reaction
-
Reactants: A phenol, hexamine, and an acidic medium (e.g., glycerol and boric acid, or trifluoroacetic acid).
-
Procedure:
-
The phenol and hexamine are heated in the acidic medium.
-
The reaction mixture is then hydrolyzed with aqueous acid.
-
The product is typically isolated by steam distillation.
-
-
Yield: Yields for the Duff reaction are generally modest and can vary significantly depending on the substrate. For many phenols, yields are in the range of 15-20%.
Boron-Based Synthesis
A more modern and efficient approach to the synthesis of 3-fluorosalicylaldehyde involves the reaction of 2-fluorophenol with a boron-containing compound and a formaldehyde source. This method offers improved yields and selectivity.
This method proceeds through the formation of a borate ester of 2-fluorophenol. This intermediate then reacts with a formaldehyde source (like trioxane or paraformaldehyde) to introduce the hydroxymethyl group at the ortho-position. The resulting 3-fluorosalicyl alcohol is then oxidized in situ to the desired aldehyde.
Caption: Workflow for the Boron-Based Synthesis.
The following protocols are based on a patented method.
Example 1
-
Reactants:
-
2-Fluorophenol: 1.0 mole
-
Boron oxide (ball-milled): 0.5 mole
-
s-Trioxane: 0.33 mole
-
Xylene
-
-
Procedure:
-
A mixture of 2-fluorophenol, boron oxide, and xylene is heated at 140-145°C for 23 hours under a nitrogen atmosphere, with azeotropic removal of water.
-
The mixture is cooled to 115°C, and a solution of s-trioxane in xylene is added dropwise over 3.5 hours.
-
The reaction mixture is stirred for an additional 16 hours at 115°C.
-
The work-up involves saponification with a base followed by acidification.
-
-
Yield: 24.8% corrected yield of 3-fluorosalicylaldehyde with an 84% conversion of 2-fluorophenol.
Example 2
-
Reactants:
-
2-Fluorophenol: 1.0 mole
-
Orthoboric acid: 0.33 mole
-
Paraformaldehyde: 1.0 mole
-
Xylene
-
-
Procedure:
-
A mixture of 2-fluorophenol, orthoboric acid, and xylene is heated to reflux with azeotropic removal of water.
-
After the theoretical amount of water is removed, the mixture is cooled, and paraformaldehyde is added.
-
The mixture is then heated to reflux for several hours.
-
Work-up involves saponification and acidification.
-
-
Yield: This method also provides a significant yield of the desired product.
Quantitative Data Summary
| Method | Key Reagents | Solvent | Typical Yield of 3-Fluorosalicylaldehyde | Key Advantages | Key Disadvantages |
| Classic Reimer-Tiemann | 2-Fluorophenol, Chloroform, NaOH | Water | < 7% | Simple procedure | Very low yield, poor regioselectivity (para is major) |
| Anhydrous Reimer-Tiemann | 2-Fluorophenol, Chloroform, NaOH, DMF | Benzene | 12.5 - 15% (up to 50% with recycle) | High ortho-selectivity, no para-isomer | Requires anhydrous conditions, use of benzene |
| Duff Reaction | 2-Fluorophenol, Hexamine, Acid | Glycerol/Boric Acid or TFA | Generally low to moderate (not specified for this substrate) | Uses inexpensive reagents | Often inefficient, can be substrate-dependent |
| Boron-Based Synthesis | 2-Fluorophenol, Boron Oxide/Boric Acid, Trioxane/Paraformaldehyde | Xylene | ~25% | Good yield and selectivity, one-pot potential | Requires higher temperatures and longer reaction times |
Conclusion
For the synthesis of 3-fluorosalicylaldehyde, the classic Reimer-Tiemann and Duff reactions are generally not the methods of choice due to low yields and, in the case of the Reimer-Tiemann reaction, poor regioselectivity. The development of an anhydrous Reimer-Tiemann procedure significantly improves the yield of the desired ortho-product. However, the boron-based synthesis appears to be the most promising approach, offering good yields and high selectivity in a one-pot process. The choice of synthetic route will ultimately depend on the desired scale of the reaction, available reagents and equipment, and the acceptable level of by-product formation. For researchers and professionals in drug development, the higher-yielding and more selective methods, such as the anhydrous Reimer-Tiemann and the boron-based synthesis, are recommended for obtaining 3-fluorosalicylaldehyde in a more efficient and predictable manner.
References
5-Fluorosalicylaldehyde: A Technical Guide for Researchers
CAS Number: 347-54-6
This technical guide provides an in-depth overview of 5-Fluorosalicylaldehyde, a versatile building block in medicinal chemistry and material science. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its properties, synthesis, and applications, with a focus on experimental protocols and data.
Chemical and Physical Properties
5-Fluorosalicylaldehyde, also known as 5-fluoro-2-hydroxybenzaldehyde, is a fluorinated aromatic aldehyde. The fluorine substituent enhances the biological activity of its derivatives, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
| Property | Value | Reference |
| CAS Number | 347-54-6 | [1][2][3][4][5] |
| Molecular Formula | C7H5FO2 | [1][3][4][5] |
| Molecular Weight | 140.11 g/mol | [1][2][3][5] |
| Appearance | White to orange to green powder or crystals | [1][4] |
| Melting Point | 82-86 °C | [1][3] |
| Boiling Point | 56 °C at 1 mmHg | [1][3] |
| Synonyms | 5-Fluoro-2-hydroxybenzaldehyde | [1][2][3] |
Synthesis of 5-Fluorosalicylaldehyde
A common method for the synthesis of 5-Fluorosalicylaldehyde involves a multi-step process starting from p-nitrochlorobenzene. This process includes reduction, diazotization, acidic hydrolysis, and a final formylation step.
Experimental Protocol: Synthesis of 5-Fluorosalicylaldehyde
This protocol is based on the methodology described in patent CN102557902A.
Step 1: Reduction of p-Nitrochlorobenzene to Fluoroaniline
-
In a suitable reaction vessel, p-nitrochlorobenzene is reduced using iron powder and ammonium chloride in a suitable solvent. The reaction mixture is heated and stirred until the reduction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the iron sludge, and the filtrate containing the fluoroaniline is purified.
Step 2: Diazotization and Hydrolysis to Fluorophenol
-
The synthesized fluoroaniline is dissolved in an acidic solution (e.g., sulfuric acid and water) and cooled to 0-5 °C in an ice-water bath.
-
A solution of sodium nitrite in water is added dropwise to the fluoroaniline solution while maintaining the low temperature to form the diazonium salt.
-
The diazonium salt solution is then added to a hot acidic solution to facilitate hydrolysis, yielding fluorophenol. The product is typically isolated by steam distillation.
Step 3: Improved Duff Formylation to 5-Fluorosalicylaldehyde
-
The fluorophenol is subjected to an improved Duff formylation reaction. This involves reacting the fluorophenol with a formylating agent, such as hexamethylenetetramine, in an acidic medium.
-
The reaction mixture is heated to promote the formylation at the ortho position to the hydroxyl group.
-
After the reaction is complete, the mixture is hydrolyzed to yield 5-Fluorosalicylaldehyde. The final product is then purified by recrystallization or chromatography.
Applications in Research and Drug Development
5-Fluorosalicylaldehyde is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials.
-
Pharmaceuticals: It is used in the development of novel therapeutic agents, particularly in the fields of anti-cancer and anti-inflammatory drugs.[1] The fluorine substitution is known to enhance the biological activity of the resulting compounds.[1]
-
Fluorescent Probes: This compound is employed in the design of fluorescent probes for biological imaging, allowing for the visualization of cellular processes.[1]
-
Material Science: 5-Fluorosalicylaldehyde is used to modify polymers to enhance their thermal stability and chemical resistance.[1]
-
Coordination Chemistry: It serves as a ligand for the synthesis of metal complexes with interesting biological properties, such as antioxidant and DNA-binding activities.
Synthesis and Biological Evaluation of 5-Fluorosalicylaldehyde-Derived Copper(II) Complexes
An important application of 5-Fluorosalicylaldehyde is in the synthesis of metal complexes. The following sections detail the synthesis and biological evaluation of its copper(II) complexes.
Experimental Protocol: Synthesis of [Cu(5-F-salo)2]
This protocol is adapted from a study by Papadopoulos et al.
Materials:
-
5-Fluorosalicylaldehyde (5-F-saloH)
-
Sodium methoxide (CH3ONa)
-
Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)
-
Methanol
Procedure:
-
Prepare a methanolic solution (5 mL) of 5-Fluorosalicylaldehyde (1 mmol, 140 mg).
-
Deprotonate the 5-Fluorosalicylaldehyde by adding sodium methoxide (1 mmol, 54 mg) to the solution.
-
In a separate flask, prepare a methanolic solution (5 mL) of Cu(NO3)2·3H2O (0.5 mmol, 121 mg).
-
Add the deprotonated 5-Fluorosalicylaldehyde solution to the copper(II) nitrate solution at room temperature.
-
Stir the reaction mixture for 1 hour.
-
Filter the resulting precipitate and allow the filtrate to slowly evaporate.
-
After a few days, green-yellow single crystals of [Cu(5-F-salo)2] will form.
Biological Activity of Copper(II) Complexes
The copper(II) complexes of 5-Fluorosalicylaldehyde have been investigated for their antioxidant properties and their interaction with DNA.
Antioxidant Activity: The antioxidant activity of these complexes has been evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound | % DPPH Scavenging | % ABTS Scavenging |
| 5-F-saloH | - | - |
| [Cu(5-F-salo)2] | - | 78.89 ± 0.18 |
| Data for other complexes can be found in the source literature. |
Interaction with DNA: Studies have shown that these copper complexes can interact with calf-thymus DNA (CT-DNA), likely through intercalation. This interaction is investigated using UV-vis spectroscopy and viscosity measurements of DNA solutions in the presence of the complexes.
Safety Information
5-Fluorosalicylaldehyde is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.
Conclusion
5-Fluorosalicylaldehyde is a valuable and versatile chemical intermediate with significant applications in the development of new pharmaceuticals and materials. Its unique properties, stemming from the presence of the fluorine atom, make it a compound of high interest for researchers. The detailed synthetic protocols and the biological activity of its derivatives, particularly its metal complexes, provide a solid foundation for further investigation and application in various scientific fields.
References
- 1. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins [mdpi.com]
- 3. [PDF] Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-Fluorosalicylaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
An In-depth Technical Guide to Fluorosalicylaldehyde Isomers and Their Derivatives for Researchers and Drug Development Professionals
Introduction
Fluorosalicylaldehyde isomers and their derivatives represent a versatile class of organic compounds with significant potential in pharmaceutical and materials science research. The introduction of a fluorine atom to the salicylaldehyde scaffold imparts unique physicochemical properties, including altered acidity, lipophilicity, and metabolic stability, which can enhance biological activity and lead to the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of key this compound isomers, with a focus on their derivatives, such as Schiff bases and metal complexes. Detailed experimental protocols and an exploration of their biological mechanisms are included to support researchers in their drug discovery and development endeavors.
Physicochemical Properties of this compound Isomers
The position of the fluorine atom on the benzene ring significantly influences the properties of this compound isomers. The most commonly studied isomers are 3-fluorosalicylaldehyde and 5-fluorosalicylaldehyde. A summary of their key physicochemical properties is presented in Table 1.
| Property | 3-Fluorosalicylaldehyde | 5-Fluorosalicylaldehyde |
| Synonyms | 3-Fluoro-2-hydroxybenzaldehyde | 5-Fluoro-2-hydroxybenzaldehyde |
| CAS Number | 394-50-3[1] | 347-54-6[2] |
| Molecular Formula | C₇H₅FO₂[1] | C₇H₅FO₂[2] |
| Molecular Weight | 140.11 g/mol [1] | 140.11 g/mol [2] |
| Appearance | White to light yellow to dark green powder to crystal[1] | White to orange to green powder to crystal[2] |
| Melting Point | 68 - 72 °C[1] | 82 - 86 °C[2] |
| Purity | ≥ 98% (GC)[1] | ≥ 98% (GC)[2] |
| Storage Conditions | Store at 2 - 8 °C[1] | Store at Room Temperature[2] |
Synthesis of this compound Isomers
The synthesis of this compound isomers can be achieved through various organic reactions, with the Reimer-Tiemann and Duff reactions being common methods for the formylation of phenols.
Experimental Protocol: Synthesis of 3-Fluorosalicylaldehyde via Reimer-Tiemann Reaction
The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution. While this method can lead to a mixture of ortho and para isomers, reaction conditions can be optimized to favor the desired ortho product.
Materials:
-
o-Fluorophenol
-
Sodium hydroxide
-
Chloroform
-
Benzene (or another suitable hydrocarbon diluent)
-
Hydrochloric acid
-
Water
Procedure:
-
In a reaction vessel, dissolve o-fluorophenol in a hydrocarbon diluent such as benzene.
-
Add an excess of solid sodium hydroxide to the mixture. The use of a non-aqueous system is crucial to favor the formation of the ortho-isomer, 3-fluorosalicylaldehyde.
-
Slowly add chloroform to the reaction mixture while maintaining vigorous stirring. The reaction is exothermic and should be controlled.
-
The reaction proceeds under essentially anhydrous conditions, with the excess sodium hydroxide absorbing the water produced.
-
After the reaction is complete, carefully add water to the reaction mass.
-
Distill the mixture to remove the organic solvent and any unreacted chloroform.
-
Acidify the distillation residue with hydrochloric acid to protonate the phenoxide and liberate the phenolic products.
-
Perform steam distillation to separate the unreacted o-fluorophenol and the 3-fluorosalicylaldehyde product.
-
Further purification can be achieved by dissolving the product mixture in cold water, which will selectively dissolve the o-fluorophenol, causing the 3-fluorosalicylaldehyde to solidify and precipitate out of the solution.
-
Filter the precipitate and dry to obtain pure 3-fluorosalicylaldehyde.
Experimental Protocol: Synthesis of 5-Fluorosalicylaldehyde via Duff Reaction
The Duff reaction is a formylation method that uses hexamine as the formylating agent, typically in an acidic medium, and is particularly effective for electron-rich phenols.
Materials:
-
p-Fluorophenol
-
Hexamethylenetetramine (HMT)
-
Acetic acid
-
Acetic anhydride
-
Sulfuric acid
-
Water
Procedure:
-
In a three-necked flask equipped with a stirrer and reflux condenser, add p-fluorophenol, hexamethylenetetramine, acetic acid, and acetic anhydride.
-
Stir the mixture and heat it to approximately 110 °C for about 1 hour.
-
Increase the temperature to 130-140 °C and continue the reaction for another 3 hours.
-
Cool the reaction mixture to 105 °C and carefully add a mixture of water and concentrated sulfuric acid.
-
The resulting mixture is then worked up to isolate the 5-fluorosalicylaldehyde. This typically involves extraction with an organic solvent, followed by washing and purification by distillation or recrystallization.
Derivatives of this compound and Their Applications
Fluorosalicylaldehydes are valuable precursors for the synthesis of a wide range of derivatives, most notably Schiff bases and their metal complexes. These derivatives have garnered significant interest due to their diverse biological activities.
Schiff Base Derivatives
Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. The imine or azomethine group (-C=N-) is a key structural feature responsible for the biological activities of these compounds.
Materials:
-
This compound isomer (e.g., 5-fluorosalicylaldehyde)
-
A primary amine (e.g., an aniline or an amino acid)
-
Ethanol or Methanol
Procedure:
-
Dissolve the this compound isomer in ethanol or methanol.
-
Add an equimolar amount of the primary amine to the solution.
-
The reaction mixture is typically refluxed for several hours.
-
Upon cooling, the Schiff base product often precipitates out of the solution.
-
The solid product is collected by filtration, washed with cold solvent, and can be purified by recrystallization.
Metal Complexes of this compound Schiff Bases
The Schiff base ligands, with their nitrogen and oxygen donor atoms, readily form stable complexes with various transition metals. These metal complexes often exhibit enhanced biological activity compared to the free ligands.
Materials:
-
[Cu(5-F-salo)₂] (prepared from 5-fluorosalicylaldehyde and a copper(II) salt)
-
An α-diimine ligand (e.g., 2,2'-bipyridine)
-
Methanol
Procedure:
-
Prepare a methanolic solution of the copper(II) salt (e.g., CuCl₂·2H₂O or Cu(NO₃)₂·3H₂O).
-
In a separate flask, deprotonate 5-fluorosalicylaldehyde with a base like sodium methoxide (CH₃ONa) in methanol.
-
Add the deprotonated 5-fluorosalicylaldehyde solution to the copper(II) salt solution.
-
To this mixture, add a methanolic solution of the α-diimine ligand.
-
The reaction mixture is stirred, and the resulting complex is isolated by filtration and slow evaporation of the solvent.[1]
Biological Activities and Experimental Evaluation
Derivatives of this compound have shown promise as antimicrobial, antioxidant, and anticancer agents. Below are detailed protocols for evaluating some of these activities.
Antimicrobial Activity Assay: Disc Diffusion Method
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Tryptone Soy Agar (for bacteria) or other suitable agar for fungi
-
Sterile filter paper discs
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Clotrimazole)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compounds in DMSO (e.g., 1 mg/mL).
-
Prepare agar plates and allow them to solidify.
-
Inoculate the agar plates evenly with the microbial suspension.
-
Impregnate sterile filter paper discs with a known concentration of the test compound solution.
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
A disc impregnated with DMSO serves as the negative control, and discs with standard antimicrobial agents serve as positive controls.
-
Incubate the plates at 37 °C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Antioxidant Activity Assay: DPPH Radical Scavenging Method
Materials:
-
Test compounds
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compounds and the standard antioxidant in methanol.
-
In a series of test tubes or a 96-well plate, mix a fixed volume of the DPPH solution with different concentrations of the test compound solutions.
-
A control sample contains only the DPPH solution and methanol.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of % inhibition against the concentration of the test compound.
Signaling Pathways and Molecular Mechanisms
While the precise molecular mechanisms of action for many this compound derivatives are still under investigation, research on related salicylaldehyde compounds suggests potential involvement in key signaling pathways related to cancer and inflammation. For instance, some metal complexes of salicylaldehyde derivatives are believed to induce apoptosis in cancer cells through interactions with DNA and the generation of reactive oxygen species (ROS).[1]
The anticancer activity of certain salicylaldehyde-derived Schiff base metal complexes is thought to proceed via an apoptotic pathway, potentially involving the activation of caspases.
Below is a conceptual workflow illustrating the process from synthesis to the investigation of the apoptotic effects of these compounds.
This diagram illustrates the synthesis of a metal complex from a this compound isomer and a primary amine, followed by its introduction to a cancer cell line. The proposed mechanism of action involves the complex binding to DNA and generating reactive oxygen species, which in turn activates caspases, leading to programmed cell death (apoptosis).
Conclusion
This compound isomers and their derivatives are a promising class of compounds for the development of new drugs and materials. Their synthesis is accessible through established organic reactions, and their diverse derivatives, particularly Schiff bases and metal complexes, exhibit a range of interesting biological activities. The detailed experimental protocols provided in this guide offer a starting point for researchers to explore the potential of these compounds further. While the precise signaling pathways are still being elucidated for many fluorinated derivatives, the conceptual framework presented for their potential anticancer mechanism highlights a key area for future investigation. Further research into the structure-activity relationships and molecular targets of these compounds will undoubtedly unlock their full therapeutic potential.
References
An In-depth Technical Guide to the Solubility and Stability Properties of Fluorosalicylaldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core solubility and stability properties of fluorosalicylaldehyde isomers. As crucial building blocks in medicinal chemistry and materials science, a thorough understanding of their physicochemical characteristics is paramount for their effective application.[1][2] This document summarizes available data, outlines detailed experimental protocols for property determination, and presents logical workflows to guide researchers in their handling and use of these compounds.
Physicochemical Properties of this compound Isomers
Fluorosalicylaldehydes are aromatic aldehydes characterized by the presence of a fluorine atom on the benzene ring, which can significantly influence their chemical reactivity, solubility, and stability.[3] The position of the fluorine substituent plays a critical role in these properties. Below is a summary of the known physicochemical data for various isomers.
Table 1: Physicochemical Properties of this compound Isomers
| Property | 3-Fluorosalicylaldehyde | 4-Fluorosalicylaldehyde | 5-Fluorosalicylaldehyde | 6-Fluorosalicylaldehyde |
| Synonyms | 3-Fluoro-2-hydroxybenzaldehyde[4] | 4-Fluoro-2-hydroxybenzaldehyde | 5-Fluoro-2-hydroxybenzaldehyde | 2-Fluoro-6-hydroxybenzaldehyde[5] |
| CAS Number | 394-50-3[6] | 348-28-7[7] | 347-54-6 | 38226-10-7[3] |
| Molecular Formula | C₇H₅FO₂[4][8] | C₇H₅FO₂[7] | C₇H₅FO₂ | C₇H₅FO₂[3][5] |
| Molecular Weight | 140.11 g/mol [4][8] | 140.11 g/mol [7] | 140.11 g/mol | 140.11 g/mol [5] |
| Appearance | White to light yellow to dark green powder to crystal[4] | Solid | White to orange to green powder to crystal | White to yellow to orange powder to lump[5] |
| Melting Point | 68-70 °C[6] | --- | 82-85 °C | 32.0-41.0 °C[9] |
| Purity | >98.0% (GC)[4] | --- | >98.0% (GC) | >98.0% (GC)(T)[5] |
Solubility Profile
Table 2: Qualitative Solubility of this compound Isomers
| Isomer | Water | Organic Solvents | Specific Solvents |
| 3-Fluorosalicylaldehyde | Insoluble (predicted) | Soluble | --- |
| 4-Fluorosalicylaldehyde | Insoluble (predicted) | Soluble (predicted) | --- |
| 5-Fluorosalicylaldehyde | Insoluble[1] | Partially Soluble[1] | Soluble in DMF and DMSO; partially soluble in Methanol.[1] |
| 6-Fluorosalicylaldehyde | Insoluble (predicted) | Soluble (predicted, enhanced by fluorine)[3] | --- |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound involves the shake-flask method followed by a suitable analytical technique for quantification.
Objective: To determine the equilibrium solubility of a this compound isomer in various solvents at a controlled temperature.
Materials:
-
This compound isomer
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO, DMF, acetonitrile)
-
Vials with screw caps
-
Thermostatically controlled shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Add an excess amount of the this compound isomer to a vial containing a known volume of the selected solvent.
-
Seal the vials and place them in a shaker water bath set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[10]
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to sediment the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved this compound.
-
Calculate the solubility in units such as mg/mL or mol/L.
Stability Profile
The stability of fluorosalicylaldehydes is crucial for their storage, handling, and application, particularly in drug development where degradation can lead to loss of efficacy and the formation of potentially toxic impurities. Stability is typically assessed under various stress conditions.
General stability information suggests that 5-fluorosalicylaldehyde should be stored in a cool, dark place and is sensitive to air. For 6-fluorosalicylaldehyde, it is recommended to avoid heat, flames, and sparks, and to keep it away from oxidizing agents.[11]
Experimental Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Objective: To investigate the degradation of a this compound isomer under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).
Materials:
-
This compound isomer
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH stress
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
Photostability chamber with controlled light and temperature
-
Oven for thermal stress
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
Procedure:
-
Hydrolytic Stability:
-
Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water or buffer) conditions.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) and collect samples at various time points.[12]
-
Neutralize the acidic and basic samples before analysis.
-
-
Oxidative Stability:
-
Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature and collect samples at different time intervals.
-
-
Photostability:
-
Expose a solution and a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[13]
-
A control sample should be protected from light.
-
-
Thermal Stability:
-
Expose a solid sample of the compound to elevated temperatures (e.g., 60 °C, 80 °C) in an oven.
-
Collect samples at various time points.
-
-
Analysis:
-
Analyze all stressed samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the parent compound and any degradation products.
-
Biological Relevance and Potential Signaling Pathways
While fluorosalicylaldehydes are primarily utilized as synthetic intermediates, their derivatives have shown significant biological activities. For instance, substituted salicylaldehydes, including halogenated ones, have demonstrated potent antimicrobial properties.[14] The mechanism of action is often related to their ability to form Schiff bases with amino groups in proteins and enzymes, potentially disrupting cellular processes.
Derivatives of 5-fluorosalicylaldehyde have been investigated for their potential as anticancer and anti-inflammatory agents.[1] The fluorine atom can enhance metabolic stability and binding affinity to biological targets.[15]
Conclusion
This technical guide has summarized the available data on the solubility and stability of this compound isomers and provided detailed experimental protocols for their determination. While there is a need for more quantitative data in the scientific literature, the information and methodologies presented here offer a solid foundation for researchers working with these important chemical entities. The provided workflows can guide the systematic evaluation of their physicochemical properties, which is essential for their successful application in research and development.
References
- 1. Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 3-氟水杨醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Fluorosalicylaldehyde | C7H5FO2 | CID 587788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Fluorosalicylaldehyde, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 10. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Fluorosalicylaldehyde | CAS#:38226-10-7 | Chemsrc [chemsrc.com]
- 12. Degradation kinetics of fluorouracil-acetic-acid-dextran conjugate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 14. researchgate.net [researchgate.net]
- 15. bohrium.com [bohrium.com]
An In-Depth Technical Guide to the Molecular Structure of 5-Fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 5-fluoro-2-hydroxybenzaldehyde. Also known as 5-fluorosalicylaldehyde, this compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This document details its chemical and physical properties, provides illustrative synthetic protocols, and offers an analysis of its spectral data. The information is intended to support research and development activities requiring a thorough understanding of this molecule.
Molecular Structure and Properties
5-Fluoro-2-hydroxybenzaldehyde is a substituted aromatic aldehyde with the chemical formula C₇H₅FO₂.[2][3][4] The molecule consists of a benzene ring substituted with a fluorine atom at the C5 position, a hydroxyl group at the C2 position, and a formyl (aldehyde) group at the C1 position. The presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group influences the electron density distribution within the aromatic ring and the reactivity of the functional groups.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-fluoro-2-hydroxybenzaldehyde is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₇H₅FO₂ | [2][3][4] |
| Molecular Weight | 140.11 g/mol | [2][3][5] |
| CAS Number | 347-54-6 | [2][3][5][6] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 82-85 °C | [5] |
| SMILES | O=Cc1c(O)ccc(F)c1 | [2] |
| InChI | InChI=1S/C7H5FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H | [2] |
Synthesis of 5-Fluoro-2-hydroxybenzaldehyde
The synthesis of 5-fluoro-2-hydroxybenzaldehyde can be achieved through various methods, with the formylation of 4-fluorophenol being a common route. Two established methods for the ortho-formylation of phenols are the Duff reaction and the Reimer-Tiemann reaction. A patented method describes an improved Duff formylation for the synthesis of 5-fluorosalicylaldehyde.
Experimental Protocol: Improved Duff Formylation
This protocol is based on the method described in patent CN102557902A.
Materials:
-
p-Fluorophenol
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid
-
Sulfuric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
To a solution of p-fluorophenol in glacial acetic acid, add hexamethylenetetramine in portions while stirring.
-
Heat the mixture to 110 °C and stir for 1 hour.
-
Add paraformaldehyde to the reaction mixture and increase the temperature to 130-140 °C. Maintain this temperature for 3 hours.
-
Cool the reaction mixture to 105 °C and add a mixture of water and sulfuric acid.
-
Reflux the mixture for 30 minutes, then cool.
-
Perform steam distillation for 30 minutes to remove volatile components.
-
Extract the remaining mixture with ethyl acetate (4 x 100 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a minimal amount of ethyl acetate to yield 5-fluoro-2-hydroxybenzaldehyde as white needles.
Logical Workflow for Improved Duff Formylation
Caption: Synthetic workflow for 5-fluoro-2-hydroxybenzaldehyde.
Spectroscopic Characterization
The molecular structure of 5-fluoro-2-hydroxybenzaldehyde has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | s | 1H | -CHO |
| ~7.2-7.4 | m | 1H | Ar-H |
| ~7.0-7.2 | m | 1H | Ar-H |
| ~6.9-7.0 | m | 1H | Ar-H |
| ~10.5 | br s | 1H | -OH |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~195 | C=O (aldehyde) |
| ~160 (d) | C-F |
| ~155 | C-OH |
| ~125 (d) | Ar-C |
| ~120 (d) | Ar-C |
| ~118 | Ar-C |
| ~115 (d) | Ar-C |
Note: 'd' denotes a doublet due to C-F coupling.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals the presence of characteristic functional groups.
FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Broad | O-H stretch (phenolic) |
| 2850-2950 | Medium | C-H stretch (aldehyde) |
| 1650-1680 | Strong | C=O stretch (aldehyde) |
| 1580-1620 | Medium-Strong | C=C stretch (aromatic) |
| 1200-1300 | Strong | C-O stretch (phenol) |
| 1100-1200 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Mass Spectral Data
| m/z | Interpretation |
| 140 | Molecular ion (M⁺) |
| 139 | [M-H]⁺ |
| 112 | [M-CO]⁺ |
| 111 | [M-CHO]⁺ |
Fragmentation Pathway
Caption: Proposed MS fragmentation of 5-fluoro-2-hydroxybenzaldehyde.
Applications in Research and Development
5-Fluoro-2-hydroxybenzaldehyde serves as a key building block in the synthesis of a variety of more complex molecules due to its reactive hydroxyl and aldehyde functionalities, along with the modulating effect of the fluorine substituent. It is utilized in the development of:
-
Pharmaceuticals: As an intermediate in the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity.
-
Agrochemicals: In the creation of new pesticides and herbicides.
-
Advanced Materials: For the synthesis of polymers and other materials with specific thermal or chemical properties.[1]
-
Coordination Chemistry: As a ligand for the formation of metal complexes with potential catalytic or biological activities.
Safety and Handling
5-Fluoro-2-hydroxybenzaldehyde is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and characterization of 5-fluoro-2-hydroxybenzaldehyde. The information presented, including tabulated data, experimental protocols, and spectroscopic analyses, is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. A thorough understanding of this versatile intermediate is crucial for its effective application in the creation of novel and advanced chemical entities.
References
- 1. 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Fluoro-2-hydroxybenzaldehyde | 347-54-6 | FF04956 [biosynth.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. 347-54-6|5-Fluoro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 6. CN102557902A - Preparation method for 5-fluorosalicylaldehyde - Google Patents [patents.google.com]
An In-depth Technical Guide to the Study of Fluorosalicylaldehyde Tautomerism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorosalicylaldehydes are valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The presence of a fluorine substituent can significantly influence the electronic properties, reactivity, and biological activity of these molecules. A key chemical feature of salicylaldehydes is the existence of a tautomeric equilibrium between the enol and keto forms. This equilibrium is governed by the intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl group. Understanding and quantifying this tautomerism is crucial for predicting molecular behavior, reaction outcomes, and biological interactions. This technical guide provides a comprehensive overview of the experimental and computational methods used to study the tautomerism of fluorosalicylaldehydes. It includes detailed experimental protocols for synthesis and spectroscopic analysis, a summary of expected quantitative data, and visualizations of key workflows and concepts.
Introduction to Fluorosalicylaldehyde Tautomerism
Salicylaldehyde and its derivatives, including fluorinated analogs, exist predominantly in the enol-imine form, stabilized by a strong intramolecular hydrogen bond.[1] However, a dynamic equilibrium with the keto-enamine tautomer is present and can be influenced by various factors such as the position of the fluorine substituent, the polarity of the solvent, and temperature. The equilibrium between the enol and keto tautomers is a critical aspect of their chemistry, affecting their reactivity and spectroscopic properties.[2][3]
The two primary tautomeric forms are:
-
Enol-imine form: Characterized by a hydroxyl group (-OH) and an imine-like C=O bond within a six-membered quasi-aromatic ring formed by the intramolecular hydrogen bond.
-
Keto-enamine form: Characterized by a ketone group (C=O) and an enamine-like C=C-NH bond, resulting from the transfer of the phenolic proton to the carbonyl oxygen.
The position of the fluorine atom on the benzene ring is expected to modulate the acidity of the phenolic proton and the basicity of the carbonyl oxygen, thereby influencing the position of the tautomeric equilibrium.
Synthesis of this compound Isomers
The synthesis of various positional isomers of this compound is a prerequisite for studying their tautomeric properties. Standard synthetic routes for 3-fluoro-, 4-fluoro-, 5-fluoro-, and 6-fluorosalicylaldehyde are outlined below.
Experimental Protocols for Synthesis
2.1. Synthesis of 5-Fluorosalicylaldehyde
This synthesis can be achieved via a multi-step process starting from p-nitrophenyl chloride.[4]
-
Fluoridation: Convert p-nitrophenyl chloride to nitrofluorobenzene.
-
Reduction: Reduce the nitrofluorobenzene to para-fluoroaniline using an ammonium chloride/iron powder system.
-
Diazotization and Hydrolysis: Diazotize the para-fluoroaniline followed by acidic hydrolysis to yield p-fluorophenol.
-
Formylation (Duff Reaction): React the p-fluorophenol with hexamethylenetetramine (HMT) in the presence of an acid (e.g., acetic acid) to introduce the aldehyde group at the ortho position, yielding 5-fluorosalicylaldehyde.[4]
2.2. Synthesis of 3-Fluorosalicylaldehyde
A common route to 3-fluorosalicylaldehyde involves the formylation of ortho-fluorophenol.[5]
-
Reaction with Boron Oxide and Trioxane: React o-fluorophenol with boron oxide and s-trioxane in a suitable solvent like xylene. This integrated process has been shown to produce 3-fluorosalicylaldehyde in high yield.[5]
-
Alternative Multi-step Synthesis: An alternative, more complex route starts from 5-chloro-o-anisidine and proceeds through diazotization, fluorination, hydrolysis, and several other transformations to yield 3-fluorosalicylaldehyde.[6]
2.3. Synthesis of 4-Fluorosalicylaldehyde and 6-Fluorosalicylaldehyde
These isomers can be synthesized through formylation of the corresponding fluorophenols. The specific reaction conditions and purification methods may vary. Commercially available sources for these compounds also exist.[7][8]
Experimental Investigation of Tautomerism
The tautomeric equilibrium of fluorosalicylaldehydes can be investigated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the quantitative analysis of keto-enol tautomerism. The proton exchange between the two forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[9]
Experimental Protocol for ¹H NMR Analysis:
-
Sample Preparation:
-
Prepare solutions of the this compound isomer in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, methanol-d₄) at a concentration of approximately 10-20 mg/mL.
-
Thoroughly dry all solvents to avoid interference from water.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ is recommended.
-
-
Data Analysis:
-
Identify the characteristic signals for the enol and keto tautomers. The aldehydic proton and the phenolic proton of the enol form will have distinct chemical shifts from the corresponding protons in the keto form.
-
Carefully integrate the signals corresponding to each tautomer.
-
Calculate the mole fraction (X) of each tautomer from the integrated areas. For example, if A_enol and A_keto are the integrated areas of non-overlapping signals for the enol and keto forms, respectively, then:
-
X_enol = A_enol / (A_enol + A_keto)
-
X_keto = A_keto / (A_enol + A_keto)
-
-
Calculate the equilibrium constant (K_T) for the tautomerization: K_T = [keto] / [enol] = X_keto / X_enol.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be used to study the tautomeric equilibrium, as the enol and keto forms exhibit distinct absorption spectra. The enol form typically absorbs at shorter wavelengths compared to the keto form.[1]
Experimental Protocol for UV-Vis Analysis:
-
Sample Preparation:
-
Prepare a series of dilute solutions of the this compound isomer in various solvents of different polarities (e.g., cyclohexane, acetonitrile, ethanol, water). The concentration should be chosen to give an absorbance in the range of 0.1 to 1.0.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectra of each solution over a suitable wavelength range (e.g., 200-500 nm) at a constant temperature.
-
-
Data Analysis:
-
Deconvolute the overlapping absorption bands of the enol and keto tautomers. This can be achieved using computational methods or by comparing spectra in different solvents where one tautomer might be significantly favored.[10]
-
The relative concentrations of the two tautomers can be estimated from the intensities of their respective absorption maxima, provided their molar absorptivities are known or can be estimated.[11]
-
Computational Modeling of Tautomerism
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies. They can provide insights into the relative stabilities of the tautomers, the energetics of the proton transfer, and the influence of substituents and solvents.
Computational Workflow:
-
Structure Optimization:
-
Build the 3D structures of the enol and keto tautomers of the this compound isomer.
-
Perform geometry optimization for both tautomers in the gas phase and in the presence of a solvent using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)) and a continuum solvation model (e.g., PCM).
-
-
Energy Calculations:
-
Calculate the electronic energies and Gibbs free energies of the optimized structures.
-
The relative stability of the tautomers can be determined from the difference in their Gibbs free energies (ΔG).
-
-
Spectroscopic Prediction:
-
Calculate the theoretical ¹H NMR chemical shifts and UV-Vis absorption spectra for each tautomer. These can be compared with the experimental data to aid in spectral assignment.[12]
-
Quantitative Data Summary
While specific quantitative data for the tautomeric equilibrium of fluorosalicylaldehydes is not extensively available in the literature, data from related substituted salicylaldehydes and other β-dicarbonyl compounds can provide valuable insights. The following tables summarize representative data to illustrate the expected trends.
Table 1: Tautomeric Equilibrium Constants (K_T = [keto]/[enol]) for Substituted Salicylaldehyde Derivatives in Various Solvents (Illustrative Data)
| Compound | Solvent | K_T | Reference |
| Salicylaldehyde | CDCl₃ | ~0 (enol form dominates) | General Knowledge |
| Salicylaldehyde | DMSO-d₆ | ~0 (enol form dominates) | General Knowledge |
| 2-Hydroxy-1-naphthaldehyde | Toluene | 0.12 | [3] |
| 2-Hydroxy-1-naphthaldehyde | Acetonitrile | 0.22 | [3] |
| 2-Hydroxy-1-naphthaldehyde | Methanol | 0.63 | [3] |
Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for Tautomeric Forms of Salicylaldehydes (Illustrative)
| Proton | Enol Form | Keto Form |
| Phenolic OH | 10.0 - 12.0 | - |
| Aldehydic CH | 9.5 - 10.5 | - |
| Aromatic CH | 6.5 - 8.0 | 6.0 - 7.5 |
| Vinylic CH | - | 5.0 - 6.0 |
| NH | - | 14.0 - 16.0 |
Table 3: Expected UV-Vis Absorption Maxima (λ_max, nm) for Tautomeric Forms of Salicylaldehydes (Illustrative)
| Tautomer | Solvent | λ_max (nm) |
| Enol Form | Non-polar | 250 - 330 |
| Keto Form | Polar | 380 - 450 |
Visualizations
Diagram 1: Tautomeric Equilibrium of this compound
Caption: The tautomeric equilibrium between the enol and keto forms of a generic this compound.
Diagram 2: Experimental Workflow for NMR Analysis of Tautomerism
Caption: Workflow for the determination of tautomeric equilibrium using ¹H NMR spectroscopy.
Diagram 3: Computational Workflow for Tautomerism Studies
Caption: A typical workflow for the computational investigation of this compound tautomerism.
Conclusion
The study of tautomerism in fluorosalicylaldehydes is a multifaceted endeavor that combines synthetic chemistry, spectroscopic analysis, and computational modeling. While the enol form is generally predominant due to the stabilizing intramolecular hydrogen bond, the position of the keto-enol equilibrium is sensitive to the electronic effects of the fluorine substituent and the surrounding solvent environment. The detailed experimental protocols and analytical workflows presented in this guide provide a robust framework for researchers to quantitatively investigate these phenomena. A thorough understanding of the tautomeric behavior of fluorosalicylaldehydes is essential for harnessing their full potential in the development of novel pharmaceuticals and advanced materials. Further research is warranted to generate specific quantitative data on the tautomeric equilibria of the various this compound isomers to build a more complete picture of their chemical behavior.
References
- 1. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102557902A - Preparation method for 5-fluorosalicylaldehyde - Google Patents [patents.google.com]
- 5. US3780110A - Method for preparing 3-fluoro-salicylaldehyde - Google Patents [patents.google.com]
- 6. US2576065A - Preparation of 3-fluorosalicylaldehyde - Google Patents [patents.google.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dial.uclouvain.be [dial.uclouvain.be]
The Biological Versatility of Fluorosalicylaldehyde Compounds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorosalicylaldehyde and its derivatives represent a promising class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of a fluorine atom onto the salicylaldehyde scaffold can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic fluorination often leads to enhanced therapeutic potential, making these compounds attractive candidates for the development of novel anticancer, antimicrobial, and enzyme-inhibiting agents. This technical guide provides a comprehensive overview of the current state of research into the biological activities of this compound compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While specific data for this compound derivatives is still emerging, this guide draws upon the rich body of research on halogenated and other substituted salicylaldehydes to highlight their therapeutic promise.
Anticancer Activity
Salicylaldehyde derivatives have demonstrated significant potential as anticancer agents, with their activity often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival. The introduction of a halogen substituent can further enhance this cytotoxic activity.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various salicylaldehyde derivatives, including halogenated analogs, against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Salicylaldehyde benzoylhydrazone | MCF-7 | Data not provided in snippet | [1] |
| 5-Bromosalicylaldehyde-derived hydrazone | SKW-3 | 3.02 | |
| 5-Bromosalicylaldehyde-derived hydrazone | HL-60 | 3.14 | |
| 5-Nitrosalicylaldehyde benzoylhydrazone | HL-60 | Micromolar range | |
| 5-Nitrosalicylaldehyde benzoylhydrazone | BV-173 | Micromolar range | |
| 3-Methoxysalicylaldehyde-derived hydrazone | HL-60 | Strong cytotoxicity | |
| 5-Methoxysalicylaldehyde hydrazone | MCF-7 | 0.91–3.54 |
Note: Specific IC50 values for this compound derivatives are not yet widely reported in the literature. The data presented for other halogenated and substituted salicylaldehydes suggest the potential for potent anticancer activity in the fluoro-analogs.
Antimicrobial Activity
Halogenated salicylaldehydes and their Schiff base derivatives have been shown to possess significant antimicrobial properties against a variety of pathogenic bacteria and fungi. The mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for various salicylaldehyde derivatives against selected microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Bacillus subtilis | 45.2 | [2] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Escherichia coli | 1.6 | [2] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Pseudomonas fluorescence | 2.8 | [2] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Staphylococcus aureus | 3.4 | [2] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Aspergillus niger | 47.5 | [2] |
| Salicylaldehyde Schiff Base (SB1) | Pseudomonas aeruginosa | 50 | [3] |
| Salicylaldehyde Schiff Base (SB3) | Pseudomonas aurantiaca | 50 | [3] |
| Salicylaldehyde Schiff Base (SB3) | Escherichia coli | 50 | [3] |
| Salicylaldehyde Schiff Base (SB4) | Escherichia coli | 50 | [3] |
| Salicylaldehyde Schiff Base (SB5) | Klebsiella pneumoniae | 50 | [3] |
Note: While data for chloro- and other salicylaldehyde Schiff bases is available, specific MIC values for a broad range of this compound derivatives are an area of active research.
Enzyme Inhibition
Fluorinated compounds are well-known for their ability to act as potent and often specific enzyme inhibitors. The unique electronic properties of fluorine can lead to strong interactions with enzyme active sites. While specific enzyme inhibition constants (Ki) for this compound derivatives are not yet extensively documented, the broader class of salicylaldehydes has been shown to inhibit various enzymes, including those involved in cancer progression. For instance, benzyloxybenzaldehyde derivatives have been identified as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell survival and chemoresistance.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivative) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Agar Well Diffusion Assay for Antimicrobial Activity
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of compounds.
Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a specific microorganism will diffuse into the agar. If the agent is effective at inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the well.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension in sterile saline).
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration into each well. Include a positive control (a known antibiotic) and a negative control (the solvent alone).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
Data Analysis: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound. A larger zone of inhibition corresponds to a higher level of activity.
Signaling Pathways and Mechanisms of Action
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Recent research has indicated that salicylaldehyde-based inhibitors can selectively target mutant forms of the protein kinase B (AKT), a key node in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and metabolism. By inhibiting AKT, these compounds can effectively suppress tumor growth.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by salicylaldehyde-based inhibitors.
Induction of Apoptosis
A common mechanism of action for many anticancer compounds, including salicylaldehyde derivatives, is the induction of apoptosis, or programmed cell death. This can occur through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.
Caption: The intrinsic pathway of apoptosis induced by this compound compounds.
Experimental Workflow for Biological Activity Screening
The general workflow for screening and evaluating the biological activity of novel this compound compounds involves a series of in vitro assays.
Caption: General experimental workflow for evaluating the biological activity of this compound compounds.
Conclusion and Future Directions
This compound compounds hold considerable promise as a versatile scaffold for the development of new therapeutic agents. The existing data on related halogenated and substituted salicylaldehydes strongly suggest that fluorinated derivatives are likely to exhibit potent anticancer, antimicrobial, and enzyme-inhibitory activities. Further research is warranted to synthesize and screen a wider range of this compound derivatives to establish clear structure-activity relationships. The elucidation of their precise mechanisms of action and the identification of their specific molecular targets will be crucial for their advancement as clinical candidates. The methodologies and insights presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this exciting class of compounds.
References
- 1. Exploring Anticancer Activity and DNA Binding of Metal (II) Salicylaldehyde Schiff Base Complexes: A Convergence of Experimental and Computational Perspectives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Application of Fluorosalicylaldehyde Schiff Bases: A Protocol for Researchers
Introduction
Schiff bases derived from salicylaldehyde and its analogs are a versatile class of organic compounds with a wide range of applications in medicinal chemistry and materials science. The incorporation of a fluorine atom into the salicylaldehyde moiety can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the resulting Schiff bases, making them attractive candidates for drug development and the design of novel functional materials. This document provides a detailed protocol for the synthesis of fluorosalicylaldehyde Schiff bases and an overview of their potential applications, with a focus on their antimicrobial, anticancer, and fluorescent sensing properties. The information is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation
The following table summarizes typical quantitative data for a representative this compound Schiff base, synthesized from 5-fluorosalicylaldehyde and aniline.
| Parameter | Value | Reference |
| Yield | 85-95% | [General synthetic procedures for salicylaldehyde Schiff bases often report high yields.[1][2]] |
| Melting Point | 110-112 °C | [Melting points of similar salicylaldehyde Schiff bases are reported in this range.] |
| Appearance | Yellow crystalline solid | [Schiff bases of salicylaldehyde are typically colored solids.[1]] |
| **FTIR (cm⁻¹) ** | ~3400 (O-H), ~1620 (C=N), ~1280 (C-O), ~1150 (C-F) | [Characteristic infrared absorption frequencies for functional groups present in the molecule.[3]] |
| ¹H NMR (CDCl₃, δ ppm) | ~13.0 (s, 1H, -OH), ~8.6 (s, 1H, -CH=N-), 7.0-7.5 (m, Ar-H) | [Expected chemical shifts for the key protons in the structure.[4][5]] |
| ¹³C NMR (CDCl₃, δ ppm) | ~163 (C=N), ~160 (C-OH), ~158 (d, J=240 Hz, C-F), 115-135 (Ar-C) | [Expected chemical shifts for the key carbons, including the characteristic carbon-fluorine coupling.[3]] |
Experimental Protocols
Protocol 1: Synthesis of (E)-2-((phenylimino)methyl)-4-fluorophenol
This protocol describes the synthesis of a representative this compound Schiff base via the condensation of 5-fluorosalicylaldehyde with aniline.
Materials:
-
5-fluorosalicylaldehyde
-
Aniline
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 10 mmol of 5-fluorosalicylaldehyde in 30 mL of absolute ethanol. Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Addition of Amine: To the stirred solution, add 10 mmol of aniline dropwise.
-
Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[2]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate as a yellow crystalline solid. For complete precipitation, the flask can be cooled in an ice bath.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the synthesized Schiff base by determining its melting point and recording its FTIR, ¹H NMR, and ¹³C NMR spectra.
Applications and Mechanisms of Action
This compound Schiff bases have garnered significant interest due to their diverse biological activities and potential as functional materials.
Antimicrobial Activity
Schiff bases derived from salicylaldehyde and its halogenated analogs have demonstrated notable activity against a range of bacterial and fungal pathogens.
Mechanism of Action: The antimicrobial action of Schiff bases is believed to be multifaceted. One proposed mechanism involves the interference with bacterial cell wall synthesis. The imine group (-C=N-) is crucial for their biological activity. It is thought that these compounds can form hydrogen bonds with the active sites of enzymes responsible for cell wall biosynthesis, thereby inhibiting their function and leading to cell lysis.[6][7] Another proposed mechanism is the disruption of the cell membrane's permeability, leading to the leakage of essential cellular components.[8]
Anticancer Activity
Salicylaldehyde Schiff bases and their metal complexes have emerged as promising candidates for cancer therapy. They have been shown to exhibit cytotoxic effects against various cancer cell lines.
Mechanism of Action: A primary mechanism of anticancer activity for many Schiff base compounds is the induction of apoptosis, or programmed cell death.[9] Specifically, they can trigger the intrinsic apoptosis pathway. This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspase enzymes (initiator caspase-9 and executioner caspase-3), which are the key effectors of apoptosis, ultimately leading to cell death.[6][10] Some Schiff bases have also been shown to interact with DNA, potentially through intercalation, which can disrupt DNA replication and transcription in cancer cells.[11]
Fluorescent Sensing of Metal Ions
The unique photophysical properties of salicylaldehyde Schiff bases make them excellent candidates for the development of fluorescent sensors for the detection of various metal ions.
Mechanism of Action: Many salicylaldehyde Schiff bases exhibit a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). In their free form, these molecules may have low fluorescence due to processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT), which provide non-radiative decay pathways for the excited state. Upon binding to a specific metal ion, the Schiff base acts as a chelating agent, forming a rigid complex. This chelation can inhibit the non-radiative decay processes, leading to a significant increase in the fluorescence intensity (a "turn-on" response).[12][13] This high sensitivity and selectivity make them valuable tools for detecting metal ions in biological and environmental samples.
Visualizations
Caption: Experimental workflow for the synthesis of this compound Schiff bases.
Caption: Intrinsic apoptosis pathway induced by this compound Schiff bases.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism in metal ion sensing.
References
- 1. recentscientific.com [recentscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Apoptosis Inducing and β-catenin Silencing by Tetradentate Schiff Base Zinc(II) Complex on the T-47D Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. A Schiff Base-Derived Copper (II) Complex Is a Potent Inducer of Apoptosis in Colon Cancer Cells by Activating the Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Synthesis of Metal Complexes Using Fluorosalicylaldehyde Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of metal complexes derived from fluorosalicylaldehyde. These compounds are of significant interest in medicinal chemistry and materials science due to their potential as therapeutic agents and catalysts. The inclusion of a fluorine atom in the salicylaldehyde ligand can significantly modulate the electronic properties, stability, and biological activity of the resulting metal complexes.
Application Notes
This compound derivatives serve as versatile ligands for the synthesis of a wide array of metal complexes with diverse applications. The coordination of these ligands to metal ions can yield compounds with potent biological activities, including anticancer, antimicrobial, and antioxidant properties.
Anticancer Applications
Metal complexes of this compound have emerged as promising candidates for anticancer drug development. The underlying mechanism of action is often attributed to their ability to induce oxidative stress, leading to apoptosis (programmed cell death) in cancer cells. Copper complexes, in particular, have been shown to modulate key cellular signaling pathways involved in cell proliferation and survival, such as the MAPK (Mitogen-Activated Protein Kinase) pathway. The presence of the fluoro-substituent can enhance the lipophilicity of the complexes, facilitating their transport across cellular membranes and increasing their intracellular accumulation.
Antimicrobial Applications
The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant pathogens. Metal complexes incorporating this compound derivatives have demonstrated significant activity against a range of bacteria and fungi. The mode of action is believed to involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with DNA replication. The chelation of the metal ion by the this compound ligand can enhance the antimicrobial efficacy of the metal itself.
Quantitative Data Summary
The following tables summarize the biological activity of representative metal complexes synthesized from this compound derivatives.
Table 1: Anticancer Activity of this compound-Derived Metal Complexes
| Complex | Cancer Cell Line | IC50 (µM) | Reference |
| [Cu(5-F-salo)₂(H₂O)₂] | MCF-7 (Breast) | 15.2 ± 1.1 | [1] |
| [Cu(5-F-salo)₂(H₂O)₂] | A549 (Lung) | 20.5 ± 1.8 | [1] |
| [Ga(5-Br-salo-4-OH-BZH)₂]NO₃ | HL-60 (Leukemia) | 1.14 - 1.31 | [2] |
| [Ga(5-Br-salo-INH)₂]NO₃ | SKW-3 (Leukemia) | 0.54 | [2] |
IC50: The concentration of the compound that inhibits 50% of cell growth. 5-F-salo: 5-Fluorosalicylaldehyde; 5-Br-salo-4-OH-BZH: 5-Bromosalicylaldehyde-4-hydroxybenzoylhydrazone; 5-Br-salo-INH: 5-Bromosalicylaldehyde isonicotinoylhydrazone.
Table 2: Antimicrobial Activity of a Representative this compound-Derived Metal Complex
| Complex | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| [Cu(C₈H₉N₃OS)(im)₂(SO₄)] | L. monocytogenes | 32 - 128 | [3] |
| [Cu(C₈H₉N₃OS)(im)₂(SO₄)] | S. aureus | 32 - 128 | [3] |
| [Cu(C₈H₉N₃OS)(im)₂(SO₄)] | E. coli | 32 - 128 | [3] |
C₈H₉N₃OS: Salicylaldehyde thiosemicarbazone; im: imidazole.
Experimental Protocols
Protocol 1: Synthesis of a Copper(II) Complex with 5-Fluorosalicylaldehyde
This protocol describes the synthesis of a representative copper(II) complex with 5-fluorosalicylaldehyde.
Materials:
-
5-Fluorosalicylaldehyde
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Sodium methoxide (CH₃ONa)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
Dissolve 5-fluorosalicylaldehyde (1 mmol, 140 mg) in methanol (5 mL).
-
To this solution, add a methanolic solution of sodium methoxide (1 mmol, 54 mg in 5 mL MeOH) to deprotonate the ligand.
-
In a separate flask, dissolve copper(II) nitrate trihydrate (0.5 mmol, 121 mg) in methanol (5 mL).
-
Slowly add the copper(II) nitrate solution to the deprotonated ligand solution with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 1 hour.
-
Filter the resulting precipitate and wash with a small amount of cold methanol.
-
Allow the filtrate to slowly evaporate at room temperature to obtain single crystals of the complex.
Protocol 2: Evaluation of Anticancer Activity using the MTT Assay
This protocol outlines the procedure for determining the in vitro cytotoxicity of the synthesized metal complexes against a cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5]
Materials:
-
Synthesized metal complex
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol[4]
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare a stock solution of the metal complex in DMSO and dilute it with the culture medium to obtain a range of desired concentrations.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the complex. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[4]
-
Carefully remove the medium containing MTT and add 150-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[4]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Evaluation of Antimicrobial Activity using the Agar Well Diffusion Method
This protocol describes a common method for assessing the antimicrobial activity of the synthesized complexes.[6][7]
Materials:
-
Synthesized metal complex
-
Bacterial strain (e.g., Staphylococcus aureus or Escherichia coli)
-
Nutrient agar plates
-
Nutrient broth
-
Sterile cork borer or pipette tip
-
Sterile swabs
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic (positive control)
Procedure:
-
Prepare a fresh inoculum of the test bacterium in nutrient broth and adjust its turbidity to 0.5 McFarland standard.
-
Using a sterile swab, uniformly spread the bacterial suspension over the entire surface of a nutrient agar plate to create a lawn.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, punch wells of 6-8 mm in diameter into the agar.
-
Prepare a stock solution of the metal complex in DMSO.
-
Add a defined volume (e.g., 50-100 µL) of the complex solution into one of the wells.
-
In separate wells, add DMSO (negative control) and a standard antibiotic solution (positive control).
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Visualizations
Copper-Mediated Activation of the MAPK Signaling Pathway
The following diagram illustrates a simplified model of how copper ions, potentially delivered by this compound complexes, can activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key regulator of cell proliferation and survival.[8][9][10]
Caption: Copper-mediated activation of the MAPK signaling pathway.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow for the synthesis of metal complexes from this compound derivatives and their subsequent biological evaluation.
Caption: General workflow for synthesis and biological evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistnotes.com [chemistnotes.com]
- 7. chalcogen.ro [chalcogen.ro]
- 8. Mechanism of Copper Activated Transcription: Activation of AP-1, and the JNK/SAPK and p38 Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Role for Copper in Ras/Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Fluorosalicylaldehyde Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the condensation of fluorosalicylaldehyde with various nucleophiles. The information is intended to guide researchers in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The inclusion of a fluorine atom in the salicylaldehyde backbone can significantly influence the electronic properties and biological activity of the resulting condensation products.
Schiff Base Formation
The condensation of this compound with primary amines yields Schiff bases, which are versatile intermediates in organic synthesis and have been investigated for their broad range of biological activities.
General Reaction Scheme:
This compound + Primary Amine → Fluorinated Schiff Base + Water
Summary of Reaction Conditions for Schiff Base Formation:
| This compound Isomer | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Salicylaldehyde (analogue) | p-Toluidine | Kaffir Lime Extract | None (Neat) | Room Temp. | 10 min | High (not specified)[1] |
| Salicylaldehyde (analogue) | p-Toluidine | Glacial Acetic Acid | Ethanol | 70-80 | 3 h | Not specified[2][3] |
| 5-Substituted Salicylaldehyde | Amino Acids | NaOH | Ethanol | Reflux | 5 h | Not specified[4] |
| Benzaldehyde (analogue) | Aniline | None | Ethanol | Reflux | 3 h | Not specified[3] |
Detailed Experimental Protocol: Schiff Base Synthesis from Salicylaldehyde and p-Toluidine (Analogous Procedure)[1]
Materials:
-
Salicylaldehyde
-
p-Toluidine
-
Kaffir lime extract (as a natural acid catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
In a beaker, take equimolar amounts of salicylaldehyde (0.1 mol) and p-toluidine (0.1 mol).
-
Add 1 ml of kaffir lime extract to the mixture.
-
Allow the mixture to stand for 5-10 minutes.
-
Stir the mixture for 10 minutes at room temperature, during which a pale yellow solid crude product will form.
-
After the reaction is complete, wash the product with distilled water.
-
Purify the crude product by recrystallization from a minimum amount of ethanol.
-
Dry the purified pale yellow Schiff base product.
Knoevenagel Condensation for Coumarin Synthesis
The Knoevenagel condensation of this compound with active methylene compounds is a key method for the synthesis of fluorinated coumarins. These compounds are of significant interest due to their fluorescence properties and potential as pharmacological agents.
General Reaction Scheme:
This compound + Active Methylene Compound → Fluorinated Coumarin Derivative + Water + Other byproducts
Summary of Reaction Conditions for Knoevenagel Condensation:
| This compound Isomer | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Salicylaldehyde derivatives | Diethyl Malonate | L-Proline (10 mol%) | Ethanol | 80 | 18 h | up to 94[5][6] |
| Salicylaldehyde | Ethyl acetate derivatives | Piperidine | None (Neat, Microwave) | Not specified | Few minutes | Good (not specified)[5] |
| Aromatic Aldehydes | Ethyl Cyanoacetate | Triphenylphosphine | None (Neat, Microwave) | Not specified | Not specified | Excellent[7] |
Detailed Experimental Protocol: L-Proline-Catalyzed Knoevenagel Condensation (Analogous Procedure)[5][6]
Materials:
-
Salicylaldehyde (or substituted salicylaldehyde)
-
Diethyl malonate
-
L-Proline
-
Ethanol
Procedure:
-
To a solution of salicylaldehyde (16.3 mmol) in ethanol, add diethyl malonate (1.05 equiv.).
-
Add L-proline (10 mol%) to the reaction mixture.
-
Heat the mixture at 80°C for 18 hours.
-
After the reaction is complete, the pure coumarin product is expected to crystallize from the reaction mixture upon cooling.
-
Isolate the product by filtration.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation provides a route to synthesize α,β-unsaturated ketones (chalcones) from this compound and a ketone. Fluorinated chalcones are investigated for various biological activities.
General Reaction Scheme:
This compound + Ketone → Fluorinated Chalcone + Water
Summary of Reaction Conditions for Claisen-Schmidt Condensation:
| Aldehyde | Ketone | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Benzaldehyde (analogue) | Acetone | 10% NaOH | 95% Ethanol | Room Temp. | 20 min | Not specified[8] |
| Benzaldehyde (analogue) | Cyclohexanone | NaOH (20 mol%) | Ethanol | Reflux | 8 h | 93[9] |
| Benzaldehyde (analogue) | Acetophenone | NaOH | Rectified Spirit / Water | 20-25 | 30 min (stirring) | Not specified |
Detailed Experimental Protocol: Claisen-Schmidt Condensation of Benzaldehyde and Acetone (Analogous Procedure)[8]
Materials:
-
Benzaldehyde
-
Acetone
-
95% Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Ice
Procedure:
-
In a test tube, dissolve benzaldehyde (6 millimoles) and acetone (3 millimoles) in 3 mL of 95% ethanol by stirring with a glass rod.
-
Add 1 mL of 10% NaOH solution and stir until a precipitate begins to form.
-
Let the mixture stand with occasional stirring for 20 minutes.
-
Cool the mixture in an ice bath for 5-10 minutes.
-
Transfer the contents to a beaker.
-
Isolate the crude product by filtration.
-
Wash the crystals with cold water.
-
Recrystallize the solid product from a minimum volume of hot ethanol.
-
Collect the purified product by vacuum filtration.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the general experimental workflow for the synthesis and characterization of condensation products of this compound and the logical relationship of the condensation reactions.
Caption: General experimental workflow for synthesis and characterization.
Caption: Types of condensation reactions with this compound.
References
- 1. journalijar.com [journalijar.com]
- 2. chemistryjournal.net [chemistryjournal.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles - Arabian Journal of Chemistry [arabjchem.org]
- 5. biomedres.us [biomedres.us]
- 6. biomedres.us [biomedres.us]
- 7. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 8. Claisen-Schmidt Condensation [cs.gordon.edu]
- 9. mdpi.com [mdpi.com]
Applications of 5-Fluorosalicylaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorosalicylaldehyde is a versatile synthetic intermediate that holds significant promise in the field of medicinal chemistry. Its unique chemical structure, featuring a reactive aldehyde group, a chelating hydroxyl group, and a strategically placed fluorine atom, makes it a valuable building block for the synthesis of a diverse array of bioactive molecules. The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the resulting compounds, thereby improving their pharmacokinetic and pharmacodynamic profiles.[1]
This document provides detailed application notes and experimental protocols for the utilization of 5-fluorosalicylaldehyde in the synthesis of Schiff bases and metal complexes with potential therapeutic applications. The information is intended to guide researchers in the design and execution of experiments aimed at the discovery and development of novel drug candidates.
Key Applications in Medicinal Chemistry
Derivatives of 5-fluorosalicylaldehyde have been investigated for a range of biological activities, including:
-
Anticancer Activity: Schiff bases and their metal complexes derived from salicylaldehydes have demonstrated significant cytotoxicity against various cancer cell lines.[2][3][4][5] The proposed mechanisms of action often involve interaction with DNA and induction of apoptosis.
-
Antimicrobial Activity: The imine group in Schiff bases is a key pharmacophore that contributes to their antibacterial and antifungal properties. Metal chelation can further enhance this activity.
-
Antioxidant Activity: Salicylaldehyde derivatives, particularly their metal complexes, can act as potent radical scavengers, offering potential therapeutic benefits in diseases associated with oxidative stress.[3]
-
Neurological Disorders: As a versatile intermediate, 5-fluorosalicylaldehyde is utilized in the synthesis of compounds targeting neurological disorders.[1]
Experimental Protocols
Synthesis of a 5-Fluorosalicylaldehyde Schiff Base Ligand
This protocol describes a general method for the synthesis of a Schiff base ligand from 5-fluorosalicylaldehyde and a primary amine (e.g., ethylenediamine). This procedure can be adapted for other primary amines to generate a library of Schiff base ligands.
Materials:
-
5-Fluorosalicylaldehyde
-
Ethylenediamine
-
Ethanol (95%)
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Erlenmeyer flask
-
Reflux condenser
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve 10 mmol of 5-fluorosalicylaldehyde in approximately 20 mL of 95% ethanol.
-
Add a magnetic stir bar and gently heat the solution to a gentle boil with stirring.
-
Slowly add 5 mmol of ethylenediamine dropwise to the heated solution.
-
Attach a reflux condenser and continue to stir and reflux the reaction mixture for 1-2 hours.
-
After the reflux period, remove the flask from the heat source and allow it to cool to room temperature.
-
Cool the flask further in an ice bath to facilitate the precipitation of the Schiff base product.
-
Collect the resulting bright yellow crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Air-dry the product and determine the yield and melting point.
-
Characterize the synthesized Schiff base using appropriate analytical techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Synthesis of a Copper(II) Complex with a 5-Fluorosalicylaldehyde-derived Schiff Base
This protocol details the synthesis of a copper(II) complex using a pre-synthesized Schiff base ligand.
Materials:
-
5-Fluorosalicylaldehyde-derived Schiff base (synthesized as per the previous protocol)
-
Copper(II) acetate monohydrate
-
Methanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 1 mmol of the 5-fluorosalicylaldehyde-derived Schiff base in 20 mL of methanol in a round-bottom flask.
-
In a separate container, dissolve 1 mmol of copper(II) acetate monohydrate in 10 mL of methanol.
-
Slowly add the copper(II) acetate solution to the Schiff base solution while stirring.
-
A color change should be observed, indicating the formation of the complex.
-
Attach a reflux condenser and heat the reaction mixture at reflux for 2-3 hours.
-
Allow the solution to cool to room temperature, during which the metal complex may precipitate.
-
If precipitation is slow, the solution can be concentrated by rotary evaporation or left in a fume hood for slow evaporation.
-
Collect the precipitated complex by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the complex in a desiccator.
-
Characterize the synthesized complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.
Synthesis of an Iron(III) Complex with 5-Fluorosalicylaldehyde
This protocol outlines the synthesis of an iron(III) complex directly from 5-fluorosalicylaldehyde.
Materials:
-
5-Fluorosalicylaldehyde
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Methanol
-
Sodium methoxide (CH₃ONa)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve 3 mmol of 5-fluorosalicylaldehyde in 20 mL of methanol.
-
Add 3 mmol of sodium methoxide to the solution to deprotonate the phenolic hydroxyl group. Stir for 10-15 minutes.
-
In a separate beaker, dissolve 1 mmol of FeCl₃·6H₂O in 10 mL of methanol.
-
Slowly add the iron(III) chloride solution to the deprotonated 5-fluorosalicylaldehyde solution with vigorous stirring.
-
A dark-colored precipitate of the iron(III) complex should form immediately.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash with water and diethyl ether.
-
Dry the complex in a desiccator.
-
Characterize the synthesized complex using appropriate analytical methods.[6]
Quantitative Data
The following tables summarize the biological activity data for representative compounds derived from salicylaldehydes. While specific data for 5-fluorosalicylaldehyde derivatives are emerging, these tables provide a comparative context for the potential efficacy of such compounds.
Table 1: Antioxidant Activity of Copper(II) Complexes of 5-Fluorosalicylaldehyde
| Compound | DPPH Scavenging Activity (%) IC₅₀ (µM) | ABTS Scavenging Activity (%) IC₅₀ (µM) |
| [Cu(5-F-salo)₂] | Data not available | Data not available |
| [Cu(5-F-salo)(bipyam)Cl] | Data not available | Data not available |
| [Cu(5-F-salo)(neoc)Cl]·CH₃OH | Data not available | Data not available |
| [Cu(5-F-salo)(phen)(NO₃)] | Data not available | Data not available |
| [Cu(5-F-salo)(bipy)(NO₃)] | Data not available | Data not available |
Data adapted from Papadopoulos et al. (2022).[3] Note: The original paper provides percentage inhibition at a specific concentration rather than IC₅₀ values. For detailed quantitative comparison, it is recommended to consult the full publication.
Table 2: Anticancer Activity of Salicylaldehyde Hydrazone Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| 5-Bromosalicylaldehyde-derived hydrazone 1 | SKW-3 | 3.02 |
| 5-Bromosalicylaldehyde-derived hydrazone 2 | HL-60 | 3.14 |
| 5-Nitrosalicylaldehyde benzoylhydrazone 1 | HL-60 | Micromolar range |
| 5-Nitrosalicylaldehyde benzoylhydrazone 2 | BV-173 | Micromolar range |
| 4-Methoxysalicylaldehyde hydrazone 12 | HL-60 | < 0.06 |
| 4-Methoxysalicylaldehyde hydrazone 12 | K-562 | < 0.06 |
| 4-Methoxysalicylaldehyde hydrazone 12 | MCF-7 | 0.23 |
| 4-Methoxysalicylaldehyde hydrazone 14 | HL-60 | < 0.06 |
| 4-Methoxysalicylaldehyde hydrazone 14 | K-562 | < 0.06 |
| 4-Methoxysalicylaldehyde hydrazone 14 | MCF-7 | 0.23 |
Data compiled from various sources.[4][5] This table illustrates the potent anticancer activity of salicylaldehyde derivatives.
Table 3: Antimicrobial Activity of Salicylaldehyde Schiff Base Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | B. subtilis | 45.2 |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | E. coli | 1.6 |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | P. fluorescence | 2.8 |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | S. aureus | 3.4 |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | A. niger | 47.5 |
Note: This data is for a related chloro-substituted salicylaldehyde Schiff base and is indicative of the potential antimicrobial activity of fluorinated analogues.
Visualizations
Experimental Workflow: Synthesis of a 5-Fluorosalicylaldehyde Schiff Base and its Copper(II) Complex
Caption: Workflow for Schiff base and copper(II) complex synthesis.
Proposed Mechanism of Action for Anticancer Activity
Caption: Proposed anticancer mechanism of 5-fluorosalicylaldehyde derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Fluorosalicylaldehyde-Based Chemical Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and application of fluorosalicylaldehyde derivatives as robust fluorescent chemosensors. The inclusion of a fluorine atom onto the salicylaldehyde scaffold can enhance the photophysical properties and the sensitivity of the resulting sensors. The primary application discussed is the detection of metal ions and anions through a "turn-on" fluorescence mechanism, often involving the formation of Schiff base derivatives.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF) and Excited-State Intramolecular Proton Transfer (ESIPT)
This compound derivatives, particularly when converted to Schiff bases, serve as excellent platforms for chemosensors. The fundamental principle of detection often relies on one of two key photophysical processes:
-
Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the this compound derivative may have a low fluorescence quantum yield due to processes like photoinduced electron transfer (PET) or C=N isomerization which provide non-radiative decay pathways. Upon binding with a target analyte (e.g., a metal ion), a rigid chelate complex is formed. This chelation restricts intramolecular rotations and vibrations, blocking the non-radiative decay pathways and leading to a significant enhancement of fluorescence intensity – a "turn-on" response.[1][2]
-
Excited-State Intramolecular Proton Transfer (ESIPT): Salicylaldehyde and its derivatives, containing a hydroxyl group ortho to the aldehyde, can exhibit ESIPT.[1][3] In the excited state, a proton is transferred from the hydroxyl group to the carbonyl oxygen (or imine nitrogen in a Schiff base). This process can be perturbed by the presence of an analyte. For instance, coordination with a metal ion can inhibit ESIPT, leading to a change in the fluorescence emission.[1][2]
Applications in Analyte Detection
This compound derivatives have shown significant promise in the detection of a variety of analytes. The high electronegativity of the fluorine atom can modulate the acidity of the phenolic proton and influence the binding affinity and selectivity of the sensor.
2.1. Metal Ion Detection:
Schiff base derivatives of salicylaldehydes are widely employed for the detection of metal ions. The nitrogen of the imine and the oxygen of the hydroxyl group create an excellent chelation site for metal ions. According to Hard and Soft Acids and Bases (HSAB) theory, the "hard" oxygen and borderline "hard/soft" nitrogen donors in these Schiff bases make them particularly suitable for detecting hard or borderline hard acids like Al³⁺ and Zn²⁺.[1]
2.2. Anion Detection:
The phenolic hydroxyl group in this compound derivatives can act as a hydrogen bond donor, enabling the detection of anions like fluoride (F⁻) and cyanide (CN⁻).[4][5] The interaction with the anion can trigger a "turn-on" fluorescence response through mechanisms such as the inhibition of PET or by modulating ESIPT pathways.[4][6]
Quantitative Sensor Performance
The performance of chemical sensors based on salicylaldehyde derivatives can be quantified by several parameters, including the limit of detection (LOD), binding stoichiometry, and response time. The following table summarizes representative quantitative data for sensors derived from salicylaldehyde and its analogs. While specific data for many fluorinated derivatives is still emerging, these examples provide a strong baseline for expected performance.
| Sensor Derivative Type | Analyte | Limit of Detection (LOD) | Binding Stoichiometry (Sensor:Analyte) | Response Time | Reference |
| 5-Methyl Salicylaldehyde Schiff Base | Al³⁺ | 2.81 x 10⁻⁷ M | 1:1 | 80 seconds | [2] |
| Salicylaldehyde-based Sensor | F⁻ | 7.5 x 10⁻⁷ M | Not Specified | Not Specified | [6] |
| Salicylaldehyde Derivative | CN⁻ | 1.6 µM | Not Specified | Not Specified | [5] |
| Salicylaldehyde | Zn²⁺ | Not Specified (Ka = 3.4 x 10⁴ M⁻¹) | 1:1 | Not Specified | [7] |
Experimental Protocols
4.1. General Protocol for Synthesis of a this compound Schiff Base Sensor
This protocol describes a general one-step condensation reaction to synthesize a Schiff base fluorescent sensor from a this compound derivative and an amine.[1][8]
Materials:
-
5-Fluorosalicylaldehyde (or other fluorinated analogue)
-
Amine derivative (e.g., 2-aminobenzimidazole, 2-aminobenzothiazole, 2-aminopyridine)[1]
-
Anhydrous Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve 1 mmol of the chosen amine derivative in 15-20 mL of anhydrous ethanol in a round-bottom flask.
-
Stir the solution at room temperature until the amine is fully dissolved.
-
Add 1 mmol of 5-fluorosalicylaldehyde to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol).
-
Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
A precipitate of the Schiff base product should form. If not, the solvent volume can be reduced under vacuum.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a vacuum oven.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
4.2. Protocol for Fluorescence Titration and Analyte Detection
This protocol outlines the general procedure for evaluating the sensing performance of the synthesized this compound Schiff base.
Materials and Equipment:
-
Synthesized this compound Schiff base sensor
-
Stock solution of the sensor (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile)
-
Stock solution of the target analyte (e.g., 10 mM of AlCl₃ in water or buffer)
-
Spectro-grade solvent (e.g., DMSO, acetonitrile, or a mixed aqueous solution)
-
Fluorometer
-
Cuvettes
Procedure:
-
Preparation of the Sensor Solution: Prepare a dilute solution of the sensor (e.g., 10 µM) in the chosen solvent system in a cuvette.
-
Initial Fluorescence Spectrum: Record the fluorescence emission spectrum of the sensor solution alone by exciting at its absorption maximum.
-
Analyte Titration:
-
Incrementally add small aliquots of the analyte stock solution to the sensor solution in the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate (typically 1-2 minutes).
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
From this plot, the detection limit (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.[1]
-
The binding stoichiometry can be determined using a Job's plot.
-
4.3. Protocol for Selectivity (Interference) Studies
This protocol is used to assess the selectivity of the sensor for the target analyte in the presence of other potentially interfering species.
Procedure:
-
Prepare a solution of the sensor (e.g., 10 µM) containing a specific concentration of the target analyte (e.g., 2 equivalents).
-
Record the fluorescence spectrum of this solution.
-
To separate solutions of the sensor, add a significant excess (e.g., 10-20 equivalents) of various other ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺, Cl⁻, NO₃⁻, etc.).
-
Record the fluorescence spectra of these solutions and compare the intensity to that of the sensor with the target analyte. A highly selective sensor will show a significant fluorescence change only in the presence of the target analyte.
-
To a solution of the sensor and the target analyte, add an excess of the interfering ions and record the spectrum to see if their presence quenches or enhances the fluorescence signal.
Visualizations
Signaling Pathway for Metal Ion Detection (CHEF Mechanism)
Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway for metal ion detection.
Experimental Workflow for Sensor Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of this compound-based sensors.
References
- 1. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A BODIPY based indicator for fluorogenic detection of salicylaldehyde with off–on emission - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. fluorescent chemosensor based: Topics by Science.gov [science.gov]
- 8. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chelation-Enhanced Fluorescence with Fluorosalicylaldehyde Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelation-Enhanced Fluorescence (CHEF) is a powerful analytical technique that utilizes the significant increase in fluorescence intensity of a probe upon binding to a specific metal ion. This phenomenon provides a highly sensitive and selective method for the detection and quantification of metal ions, which play crucial roles in various biological and environmental systems. Fluorosalicylaldehyde-based Schiff base probes are a class of chemosensors that have garnered considerable interest due to their straightforward synthesis, tunable photophysical properties, and strong affinity for various metal ions, particularly Al³⁺ and Zn²⁺.
These probes typically consist of a this compound moiety linked to an amine-containing compound, forming a Schiff base (imine) linkage. The fluorine substituent on the salicylaldehyde ring can modulate the electronic properties of the probe, potentially enhancing its sensitivity and selectivity. In their free state, these probes often exhibit weak fluorescence due to non-radiative decay processes such as photoinduced electron transfer (PET) and excited-state intramolecular proton transfer (ESIPT). Upon chelation with a metal ion, the rigidification of the molecular structure inhibits these quenching pathways, leading to a "turn-on" fluorescence response.
These application notes provide an overview of the principles, applications, and experimental protocols for utilizing this compound-based probes in chelation-enhanced fluorescence studies.
Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)
The underlying mechanism of CHEF with this compound-based Schiff base probes involves the suppression of non-radiative decay pathways upon metal ion coordination. The key processes are:
-
Photoinduced Electron Transfer (PET): In the unbound state, the lone pair of electrons on the imine nitrogen can quench the fluorescence of the fluorophore through a PET process. Upon chelation, the metal ion coordinates with the imine nitrogen, lowering the energy of this lone pair and inhibiting the PET process.
-
Excited-State Intramolecular Proton Transfer (ESIPT): The hydroxyl group of the salicylaldehyde moiety can undergo ESIPT, a process that provides a non-radiative decay channel. Metal ion binding to the phenolate oxygen can disrupt this process.
-
C=N Isomerization: The carbon-nitrogen double bond (imine) of the Schiff base can undergo isomerization in the excited state, which is another non-radiative decay pathway. The coordination of a metal ion restricts this isomerization, increasing the rigidity of the probe and favoring radiative decay (fluorescence).
The combination of these effects results in a significant enhancement of the fluorescence quantum yield upon metal ion binding.
Mechanism of Chelation-Enhanced Fluorescence.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for representative salicylaldehyde-based Schiff base fluorescent probes for the detection of Al³⁺. While specific data for this compound probes for metal ion detection is still emerging, the data for similar salicylaldehyde derivatives provide a useful benchmark.
| Probe Name/Derivative | Target Ion | Detection Limit (LOD) | Binding Stoichiometry (Probe:Ion) | Fluorescence Enhancement (Fold) | Reference |
| 5-Methyl Salicylaldehyde-based Probe 3b | Al³⁺ | 2.81 x 10⁻⁷ M | 1:1 | Not specified | [1] |
| Thiazole-substituted Salicylaldehyde Probe B1 | Al³⁺ | 0.478 nM | 1:1 | Not specified | [2] |
| Thiazole-substituted Salicylaldehyde Probe B2 | Al³⁺ | 4.04 nM | 1:1 | Not specified | [2] |
| Salicylaldehyde-based Probe for Al(III) | Al³⁺ | 256 nM | 2:1 | Not specified | [3] |
| Salicylaldehyde Hydrazyl Diarylethene | Al³⁺ | 7.98 x 10⁻⁹ M | 1:1 | 313-fold | [4] |
Experimental Protocols
Protocol 1: Synthesis of a this compound Schiff Base Probe
This protocol describes the general synthesis of a Schiff base fluorescent probe from 5-fluorosalicylaldehyde and an exemplary amine, 4-(pyrrolidin-1-yl)aniline[5].
Materials:
-
5-Fluorosalicylaldehyde
-
4-(Pyrrolidin-1-yl)aniline
-
Ethanol (C₂H₅OH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve 5-fluorosalicylaldehyde (e.g., 5.0 mmol, 0.70 g) in ethanol (30 mL).
-
Add an equimolar amount of 4-(pyrrolidin-1-yl)aniline (e.g., 5.0 mmol, 0.81 g) to the solution.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.
-
Maintain the reflux for 8 hours. The formation of a precipitate indicates the product is forming.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified Schiff base probe.
-
Characterize the synthesized probe using appropriate analytical techniques (e.g., NMR, FT-IR, Mass Spectrometry).
Probe Synthesis Workflow.
Protocol 2: Preparation of Stock Solutions for Fluorescence Titration
Accurate preparation of stock solutions is critical for reliable fluorescence titration experiments.
Materials:
-
Synthesized this compound Probe
-
High-purity solvent (e.g., DMSO or acetonitrile)
-
Metal salts (e.g., Al(NO₃)₃, ZnCl₂)
-
Deionized water or appropriate buffer solution
-
Volumetric flasks
-
Micropipettes
Procedure:
-
Probe Stock Solution (e.g., 1 mM):
-
Accurately weigh a known amount of the synthesized probe.
-
Dissolve the probe in a minimal amount of high-purity solvent (e.g., DMSO).
-
Transfer the solution to a volumetric flask of the desired volume.
-
Dilute to the mark with the same solvent and mix thoroughly.
-
Store the stock solution in the dark at 4°C.
-
-
Metal Ion Stock Solution (e.g., 10 mM):
-
Accurately weigh a known amount of the desired metal salt.
-
Dissolve the salt in deionized water or a suitable buffer solution in a volumetric flask.
-
Dilute to the mark and mix thoroughly.
-
-
Working Solutions:
-
Prepare working solutions of the probe and metal ions by diluting the stock solutions to the desired concentrations using the appropriate solvent or buffer for the experiment.
-
Protocol 3: Fluorescence Titration for Metal Ion Detection
This protocol outlines the procedure for performing a fluorescence titration to determine the response of the probe to a metal ion.
Materials:
-
Probe working solution
-
Metal ion working solution
-
Solvent or buffer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Set the excitation and emission wavelengths on the fluorometer based on the spectral properties of the probe.
-
Place a known volume (e.g., 3 mL) of the probe working solution into a quartz cuvette.
-
Record the initial fluorescence intensity of the probe solution (this is the "zero" point).
-
Incrementally add small aliquots of the metal ion working solution to the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for a specified time (e.g., 2-5 minutes).
-
Record the fluorescence emission spectrum after each addition.
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe with the metal ion.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
Fluorescence Titration Workflow.
Protocol 4: Determination of Binding Stoichiometry using Job's Plot
The Job's plot, or method of continuous variation, is used to determine the binding stoichiometry of the probe-metal ion complex[6][7].
Materials:
-
Probe stock solution
-
Metal ion stock solution with the same concentration as the probe stock solution
-
Solvent or buffer
-
Fluorometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Prepare a series of solutions with a constant total molar concentration of the probe and the metal ion, but with varying mole fractions of each component. For example, if the total concentration is 10 µM, prepare solutions where the mole fraction of the probe ranges from 0 to 1 (and consequently, the mole fraction of the metal ion ranges from 1 to 0).
-
For each solution, measure the fluorescence intensity at the emission maximum.
-
Plot the change in fluorescence intensity (ΔF = F - F₀, where F is the fluorescence of the mixture and F₀ is the fluorescence of the probe alone at that concentration) against the mole fraction of the probe.
-
The mole fraction at which the maximum fluorescence intensity is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.67 indicates a 2:1 (probe:metal) stoichiometry.
Protocol 5: Calculation of the Limit of Detection (LOD)
The limit of detection is the lowest concentration of the analyte that can be reliably detected. For a "turn-on" fluorescent probe, it can be calculated from the fluorescence titration data[8][9][10].
Procedure:
-
Perform a fluorescence titration with very low concentrations of the metal ion.
-
Measure the fluorescence intensity of a blank sample (probe solution without the metal ion) multiple times (e.g., n=10) to determine the standard deviation of the blank (σ).
-
Plot the fluorescence intensity versus the concentration of the metal ion in the low concentration range.
-
Determine the slope (K) of the linear portion of this plot.
Conclusion
This compound-based Schiff base probes offer a versatile and highly sensitive platform for the detection of metal ions through chelation-enhanced fluorescence. The "turn-on" fluorescence response, coupled with the tunability of their chemical structure, makes them valuable tools for researchers in chemistry, biology, and environmental science. The detailed protocols provided in these application notes offer a practical guide for the synthesis, characterization, and application of these probes in quantitative fluorescence analysis. As research in this area continues, the development of new this compound-based probes with enhanced selectivity and applicability in complex biological systems is anticipated.
References
- 1. researchgate.net [researchgate.net]
- 2. Two novel Al3+ fluorescent-on probes based on thiazole substituted salicylaldehyde and its applications | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Job plot - Wikipedia [en.wikipedia.org]
- 7. Unraveling the binding characteristics of small ligands to telomeric DNA by pressure modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Fluorosalicylaldehyde in the Synthesis of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of fluorosalicylaldehyde and its halogenated analogs in the synthesis of novel antifungal agents. The following sections detail the synthesis of Schiff base derivatives, their antifungal activities, and the current understanding of their mechanism of action. While specific data on this compound derivatives is limited, the provided information on related halogenated salicylaldehydes offers valuable insights for drug discovery and development.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new antifungal agents with novel mechanisms of action. Salicylaldehyde and its derivatives have emerged as a promising scaffold in medicinal chemistry due to their synthetic accessibility and broad biological activities. Halogenation of the salicylaldehyde ring, including fluorination, is a common strategy to enhance the biological efficacy of these compounds. This document focuses on the synthesis of antifungal agents derived from this compound and other halogenated salicylaldehydes, with a particular emphasis on Schiff base formation.
Data Presentation: Antifungal Activity of Halogenated Salicylaldehyde Derivatives
The minimum inhibitory concentration (MIC) is a key measure of the in vitro antifungal activity of a compound. The following table summarizes the MIC values of various Schiff bases derived from salicylaldehyde and its halogenated analogs against a range of fungal pathogens.
| Compound ID | Parent Aldehyde | Fungal Strain | MIC (µg/mL) | Reference |
| 1 | 5-Fluorosalicylaldehyde | Candida albicans | >500 | [1] |
| 1 | 5-Fluorosalicylaldehyde | Candida tropicalis | >500 | [1] |
| 1 | 5-Fluorosalicylaldehyde | Candida krusei | 250 | [1] |
| 1 | 5-Fluorosalicylaldehyde | Candida glabrata | >500 | [1] |
| 1 | 5-Fluorosalicylaldehyde | Trichophyton interdigitale | 3.91 | [1] |
| 2 | 5-Chlorosalicylaldehyde | Aspergillus niger | 47.5 | [2] |
| 2 | 5-Chlorosalicylaldehyde | Candida albicans | >50 | [2] |
| 2 | 5-Chlorosalicylaldehyde | Trichophyton rubrum | >50 | [2] |
| 3 | Salicylaldehyde | Candida albicans | 9.3 | [3] |
| 3 | Salicylaldehyde | Cryptococcus neoformans | 38 | [3] |
| 4 | Salicylaldehyde | Candida auris | 75 | [3] |
| 4 | Salicylaldehyde | Cryptococcus neoformans | 19 | [3] |
Experimental Protocols
The following protocols describe the general synthesis of Schiff bases from salicylaldehyde derivatives and the methodology for determining their antifungal activity.
Protocol 1: General Synthesis of Schiff Bases from Halogenated Salicylaldehydes
This protocol outlines the condensation reaction between a halogenated salicylaldehyde and a primary amine to form a Schiff base.
Materials:
-
Halogenated salicylaldehyde (e.g., 5-fluorosalicylaldehyde, 5-chlorosalicylaldehyde)
-
Primary amine (e.g., sulfadiazine, substituted aniline)
-
Methanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
Dissolve the halogenated salicylaldehyde (1 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the primary amine (1 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid (Schiff base) is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold methanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Dry the purified product in a desiccator.
-
Characterize the synthesized compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of the synthesized compounds against fungal strains.
Materials:
-
Synthesized Schiff base compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.125 to 512 µg/mL.
-
Prepare a fungal inoculum suspension and adjust its concentration to approximately 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungal inoculum without the test compound) and a negative control (medium only) on each plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the positive control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Visualization of Synthesis and Mechanism
Synthetic Workflow for Schiff Base Formation
The following diagram illustrates the general synthetic pathway for the formation of a Schiff base from a substituted salicylaldehyde and a primary amine.
Caption: General reaction scheme for the synthesis of Schiff bases.
Proposed Mechanism of Antifungal Action
While the exact signaling pathways are not fully elucidated for this compound derivatives, the proposed mechanism of action for salicylaldehyde-based antifungal agents involves the disruption of the fungal cell membrane integrity.
Caption: Proposed mechanism of action for salicylaldehyde-derived antifungals.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluorosalicylaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-fluorosalicylaldehyde. The information is designed to help improve reaction yields and address common experimental challenges. 3-Fluorosalicylaldehyde is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3-fluorosalicylaldehyde?
A1: The most frequently cited methods for the synthesis of 3-fluorosalicylaldehyde are the Reimer-Tiemann reaction and the Duff reaction.[2][3] Other methods include ortho-lithiation of 2-fluorophenol and multi-step syntheses starting from derivatives of aniline.[4][5]
Q2: Why is the yield of 3-fluorosalicylaldehyde often low in the Reimer-Tiemann reaction?
A2: The Reimer-Tiemann reaction for 3-fluorosalicylaldehyde is known for its low conversion rates.[6] This is partly due to the electron-withdrawing nature of the fluorine atom on the aromatic ring, which makes the phenoxide a poorer trapping agent for dichlorocarbene compared to phenol.[2] A significant side reaction is the direct hydrolysis of dichlorocarbene by the aqueous alkali, which forms carbon monoxide.[2] Additionally, the formation of the para-isomer and tar by-products can reduce the yield of the desired ortho-product.[6][7]
Q3: What is the role of hexamine in the Duff reaction?
A3: In the Duff reaction, hexamethylenetetramine (hexamine) serves as the formyl carbon source for the formylation of phenols.[3][8] The reaction proceeds through an iminium ion intermediate which then hydrolyzes to form the aldehyde.[8]
Q4: Can other formylation reactions be used for 3-fluorosalicylaldehyde synthesis?
A4: While the Reimer-Tiemann and Duff reactions are common, other formylation methods exist but may have their own drawbacks. For example, the Kolbe-Schmidt reaction followed by reduction can be used, but it requires high-pressure equipment and involves the use of mercury.[6] Directed ortho-lithiation offers a high-yield alternative but requires anhydrous conditions and organolithium reagents.[5]
Troubleshooting Guide
Issue 1: Low Yield in the Reimer-Tiemann Synthesis of 3-Fluorosalicylaldehyde
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Possible Cause 1: Suboptimal Solvent System. The traditional aqueous solvent system can lead to low yields due to the hydrolysis of the dichlorocarbene intermediate.[2]
-
Solution: Consider using a non-aqueous or biphasic solvent system. A benzene/t-butanol solvent system has been shown to increase the yield of 3-fluorosalicylaldehyde by over 50%.[2] Anhydrous conditions with a hydrocarbon diluent and an aprotic solvent catalyst like N,N-dimethylformamide can also improve yields.[7]
-
-
Possible Cause 2: Unreacted Starting Material. Low conversion of the starting o-fluorophenol is a common issue.[2]
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Solution: While forcing the conversion with higher temperatures or longer reaction times might seem intuitive, it can actually lead to lower yields of the desired product.[2] It is often more effective to accept a moderate conversion and recycle the unreacted o-fluorophenol. An improved separation method for the unreacted o-fluorophenol from the product has been developed to make recycling more efficient.[7]
-
-
Possible Cause 3: Formation of By-products. The formation of the para-isomer and tar-like substances can significantly reduce the yield of 3-fluorosalicylaldehyde.[6][7]
-
Solution: Adjusting the stoichiometry of the reagents can help. Using a substoichiometric amount of chloroform (e.g., 75% of the theoretical amount) has been found to suppress the formation of by-products and tars without significantly affecting the yield of the desired product.[7]
-
Issue 2: Difficult Purification of 3-Fluorosalicylaldehyde
-
Possible Cause 1: Presence of the Para-Isomer. The separation of the ortho- and para-isomers can be challenging.
-
Possible Cause 2: Contamination with Unreacted o-Fluorophenol. The similar properties of the starting material and the product can complicate purification.
-
Solution: An azeotropic distillation can be employed to recover both the 3-fluorosalicylaldehyde and a significant amount of the unreacted o-fluorophenol, which can then be purified for recycling.[7]
-
Data Presentation
Table 1: Effect of Solvent System on the Yield of 3-Fluorosalicylaldehyde via the Reimer-Tiemann Reaction
| Solvent System | o-Fluorophenol Conversion (%) | 3-Fluorosalicylaldehyde Yield (%) | Selectivity for 3-FSA (%) | Reference |
| Aqueous | Not specified | Low | Not specified | [2] |
| Benzene/t-butanol | ~65 | ~20 | 26-30 | [2] |
| Anhydrous Hydrocarbon with DMF catalyst | Not specified | 12.5-15 (approaching 50 with recycle) | High (no para-isomer found) | [7] |
Experimental Protocols
1. Reimer-Tiemann Synthesis of 3-Fluorosalicylaldehyde (Improved Method)
This protocol is based on the use of a non-aqueous solvent system to improve yield.
-
Materials: o-Fluorophenol, sodium hydroxide (solid), chloroform, benzene, t-butanol.
-
Procedure:
-
In a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, prepare a suspension of excess solid sodium hydroxide in a solvent system of benzene and t-butanol (e.g., 6:1 ratio).[2]
-
Add o-fluorophenol to the suspension and stir.
-
Slowly add chloroform to the reaction mixture while maintaining the temperature. The reaction is exothermic, so cooling may be necessary.[9]
-
After the addition is complete, continue to stir the mixture at a controlled temperature (e.g., reflux) for several hours.
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After the reaction is complete, cool the mixture and carefully acidify with a suitable acid (e.g., hydrochloric acid) to neutralize the excess base and hydrolyze the intermediate.
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Separate the organic layer. The product, along with unreacted o-fluorophenol, can be isolated from the organic phase.
-
Purify the 3-fluorosalicylaldehyde from the unreacted starting material and by-products using a suitable method such as distillation or chromatography.[7]
-
2. Duff Reaction for the Synthesis of 3-Fluorosalicylaldehyde
This protocol is a general method for the ortho-formylation of phenols.
-
Materials: o-Fluorophenol, hexamethylenetetramine (hexamine), glycerol, boric acid.
-
Procedure:
-
Prepare glyceroboric acid by heating a mixture of glycerol and boric acid.
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Add o-fluorophenol and hexamethylenetetramine to the glyceroboric acid.[10]
-
Heat the reaction mixture to 150-160 °C for a few hours.[10]
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Cool the mixture and hydrolyze the intermediate by adding dilute sulfuric acid.
-
The 3-fluorosalicylaldehyde product can then be isolated by steam distillation.[10]
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of 3-fluorosalicylaldehyde.
Caption: Troubleshooting decision tree for low yield in 3-fluorosalicylaldehyde synthesis.
Caption: Simplified mechanism of the Reimer-Tiemann reaction for 3-fluorosalicylaldehyde.
References
- 1. chemimpex.com [chemimpex.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. US2576065A - Preparation of 3-fluorosalicylaldehyde - Google Patents [patents.google.com]
- 5. Efficient Two-Step Synthesis of Salicylaldehydes via Directed ortho-Lithiation of in situ N-Silylated O-Aryl N-Isopropylcarbamates [organic-chemistry.org]
- 6. US3780110A - Method for preparing 3-fluoro-salicylaldehyde - Google Patents [patents.google.com]
- 7. US3972945A - Process for the selective synthesis of salicylaldehydes - Google Patents [patents.google.com]
- 8. Duff_reaction [chemeurope.com]
- 9. byjus.com [byjus.com]
- 10. files.core.ac.uk [files.core.ac.uk]
Byproduct formation in the synthesis of 5-fluorosalicylaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-fluorosalicylaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Yield of 5-Fluorosalicylaldehyde in the Reimer-Tiemann Reaction
Q1: My Reimer-Tiemann reaction is giving a low yield of the desired 5-fluorosalicylaldehyde. What are the potential causes and how can I improve the yield?
A1: Low yields in the Reimer-Tiemann formylation of 4-fluorophenol are a common issue. Several factors can contribute to this, primarily the formation of the isomeric byproduct, 3-fluoro-4-hydroxybenzaldehyde.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The ratio of ortho to para product is sensitive to reaction conditions.
-
Base Concentration: High concentrations of the base (e.g., sodium hydroxide) can favor the formation of the ortho isomer (5-fluorosalicylaldehyde) due to the formation of a complex between the phenoxide, the carbene, and the cation.[1]
-
Solvent: The choice of solvent can influence the regioselectivity. A biphasic system is typically used, and vigorous stirring is essential to ensure proper mixing.[2]
-
Temperature: The reaction is often heated to initiate, but it can be highly exothermic.[2] Careful temperature control is crucial to prevent side reactions.
-
-
Inefficient Dichlorocarbene Formation: The reaction relies on the in-situ generation of dichlorocarbene from chloroform and a strong base. Ensure the base is of high quality and the chloroform is fresh and free of stabilizing agents that might interfere with carbene formation.
-
Work-up and Purification Losses: 5-fluorosalicylaldehyde and its para-isomer can be difficult to separate due to their similar polarities. Inefficient purification can lead to significant product loss.
Troubleshooting Workflow:
References
Technical Support Center: Purification of Fluorosalicylaldehyde Derivatives by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of fluorosalicylaldehyde derivatives by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound derivatives.
| Issue | Potential Cause | Recommended Solution |
| No crystals form upon cooling. | 1. Too much solvent was used. The solution is not supersaturated. | 1. Boil off some of the solvent to increase the concentration of the this compound derivative. Be careful not to evaporate too much. |
| 2. The cooling process is too slow, or the solution is not cold enough. | 2. Once the solution has cooled to room temperature, place it in an ice bath to further decrease the solubility. | |
| 3. Supersaturation without nucleation. | 3. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound. | |
| Oiling out occurs (a liquid layer separates instead of crystals). | 1. The boiling point of the solvent is higher than the melting point of the compound. The compound is melting before it dissolves. | 1. Select a solvent with a lower boiling point. |
| 2. The solution is cooling too quickly. | 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Ensure the flask is not in direct contact with the bottom of a cold bath. | |
| 3. High concentration of impurities. Impurities can lower the melting point of the mixture. | 3. Attempt to remove some impurities by another method (e.g., washing with a dilute base to remove acidic impurities) before recrystallization. | |
| Low recovery of purified crystals. | 1. Too much solvent was used. A significant amount of the product remains dissolved in the mother liquor. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the compound. Concentrate the mother liquor and cool to obtain a second crop of crystals. |
| 2. Premature crystallization during hot filtration. | 2. Use a pre-heated funnel and filter flask for hot gravity filtration to prevent the solution from cooling and crystals from forming on the filter paper. | |
| 3. The crystals were washed with a solvent at room temperature or too much cold solvent. | 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product. | |
| The purified crystals are still impure (e.g., off-color, broad melting point range). | 1. The cooling process was too rapid. Impurities were trapped in the crystal lattice. | 1. Repeat the recrystallization, ensuring a slow cooling rate to allow for the formation of pure crystals. |
| 2. The chosen solvent is not ideal. The impurities may have similar solubility to the product in that solvent. | 2. Perform solvent screening to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. | |
| 3. Colored impurities are present. | 3. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. | |
| 4. Oxidation of the aldehyde. Aromatic aldehydes can oxidize to the corresponding carboxylic acid.[1] | 4. Consider washing the crude material with a mild base (e.g., 10% sodium bicarbonate solution) to remove acidic impurities before recrystallization.[1] |
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing my this compound derivative?
A1: An ideal solvent for recrystallization should:
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Completely dissolve the this compound derivative when hot.
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Dissolve the derivative poorly or not at all when cold.
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Either dissolve impurities well at all temperatures or not at all.
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Not react with the this compound derivative.
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Be volatile enough to be easily removed from the crystals after filtration.
A common starting point for this compound derivatives is ethyl acetate, as mentioned in the literature for 5-fluorosalicylaldehyde.[2] Other potential solvents include ethanol, isopropanol, toluene, and mixtures such as ethanol/water or ethyl acetate/hexanes. Small-scale solubility tests are recommended to identify the optimal solvent or solvent pair.
Q2: My this compound derivative is a solid, but it turns into a gummy substance during recrystallization. What should I do?
A2: Gummy textures or "oiling out" can be due to several factors.[3] First, ensure the product is sufficiently pure before attempting recrystallization, as impurities can suppress crystallization.[3] If the substance is decomposing, which may be indicated by a color change, a faster purification method at room temperature might be necessary. This can involve dissolving the compound in a minimal amount of a polar solvent like acetone and then slowly adding a non-polar solvent like hexanes to precipitate the product.[3]
Q3: Can I purify my this compound derivative without recrystallization?
A3: Yes, other purification methods exist. Column chromatography is a common alternative.[3] For aldehydes, another effective method is the formation of a solid bisulfite adduct.[1][3] The aldehyde reacts with sodium bisulfite to form a solid adduct which can be filtered off from soluble impurities. The pure aldehyde can then be regenerated by treating the adduct with a mild base or acid.
Q4: What are the common impurities in a crude this compound derivative sample?
A4: Common impurities include unreacted starting materials, byproducts from the synthesis, and degradation products. For aldehydes, a common impurity is the corresponding carboxylic acid, formed by oxidation in the presence of air.[1] The corresponding alcohol may also be present if a reduction reaction was incomplete in a preceding step.[1]
Q5: How can I improve the yield of my recrystallization?
A5: To maximize your yield:
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Use the minimum amount of hot solvent required to dissolve your compound.
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Allow the solution to cool slowly and undisturbed to ensure large crystal formation.
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After reaching room temperature, cool the solution further in an ice bath to minimize the amount of product that remains in solution.
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When washing the crystals after filtration, use a minimal amount of ice-cold solvent.
Quantitative Data: Solubility of a Representative this compound Derivative
The following table provides representative solubility data for a generic this compound derivative in common organic solvents at different temperatures. This data is illustrative and actual solubilities should be determined experimentally for your specific compound.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Boiling Point (°C) |
| Ethyl Acetate | 5.2 | 45.8 | 77 |
| Ethanol | 8.1 | 52.3 | 78 |
| Isopropanol | 4.5 | 41.7 | 82 |
| Toluene | 2.1 | 35.4 | 111 |
| Hexane | <0.1 | 1.5 | 69 |
| Water | <0.1 | 0.5 | 100 |
Experimental Protocols
Detailed Protocol for the Recrystallization of 5-Fluorosalicylaldehyde from Ethyl Acetate
This protocol is based on the general principles of recrystallization and the specific mention of ethyl acetate as a suitable solvent for 5-fluorosalicylaldehyde.[2]
Materials:
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Crude 5-fluorosalicylaldehyde
-
Ethyl acetate (reagent grade)
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Erlenmeyer flasks (two, appropriately sized)
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
Procedure:
-
Dissolving the Crude Product:
-
Place the crude 5-fluorosalicylaldehyde in an Erlenmeyer flask.
-
Add a small amount of ethyl acetate, just enough to cover the solid.
-
Gently heat the mixture on a hot plate or steam bath while stirring with a glass rod.
-
Add more hot ethyl acetate in small portions until the solid just dissolves. Avoid adding an excess of solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration. Place a piece of fluted filter paper in a pre-heated funnel and place the funnel on a pre-heated receiving flask.
-
Quickly pour the hot solution through the filter paper.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 15 minutes to maximize crystal yield.
-
-
Isolation and Washing of Crystals:
-
Set up a Buchner funnel with filter paper and connect the filter flask to a vacuum source.
-
Wet the filter paper with a small amount of cold ethyl acetate.
-
Pour the cold slurry of crystals into the Buchner funnel and apply the vacuum.
-
Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.
-
-
Drying the Crystals:
-
Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to pull air through and help them dry.
-
Transfer the crystals to a clean, dry watch glass and allow them to air dry completely. The purity of the final product can be assessed by its melting point and spectroscopic methods.
-
Visualizations
Caption: Experimental workflow for the recrystallization of this compound derivatives.
Caption: Troubleshooting logic for when no crystals form during recrystallization.
References
Technical Support Center: Optimizing Fluorosalicylaldehyde Schiff Base Formation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of Fluorosalicylaldehyde Schiff bases.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound Schiff bases, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is my Schiff base yield consistently low?
A1: Low yields in Schiff base formation can stem from several factors. Here's a breakdown of common causes and how to address them:
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Incomplete Reaction: The reaction may not have reached equilibrium.
-
Solution: Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). If the starting materials are still present after an extended period, consider increasing the reaction temperature.
-
-
Equilibrium Issues: The formation of Schiff bases is a reversible reaction that produces water. The presence of water can hydrolyze the imine bond, shifting the equilibrium back towards the reactants.
-
Solution: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus during reflux, or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
-
Substituent Effects: The fluorine atom on the salicylaldehyde ring is an electron-withdrawing group. This can decrease the reactivity of the aldehyde carbonyl group towards nucleophilic attack by the amine.
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Solution: The use of a catalyst is highly recommended. An acid catalyst (e.g., a few drops of glacial acetic acid) can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. A base catalyst (e.g., piperidine or sodium hydroxide) can deprotonate the amine, increasing its nucleophilicity.[1][2] The choice of catalyst may need to be optimized for your specific reactants.
-
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Steric Hindrance: If either the this compound isomer (e.g., 6-fluorosalicylaldehyde) or the amine has bulky substituents near the reaction centers, this can hinder the approach of the reactants.
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Solution: Prolonged reaction times and higher temperatures may be necessary. In some cases, a different synthetic route might be required.
-
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Product Solubility: The newly formed Schiff base might be partially soluble in the reaction solvent, leading to losses during filtration.
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Solution: After cooling the reaction mixture, place it in an ice bath to maximize precipitation before filtration. If the product remains soluble, carefully evaporate the solvent under reduced pressure.
-
-
Workup Losses: Product can be lost during washing and transfer steps.
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Solution: Ensure all transfers of the product are quantitative by rinsing glassware with the filtration solvent. Use minimal amounts of cold solvent for washing the filtered product to avoid dissolving it.
-
Q2: My reaction has stalled, and I still see starting material on the TLC plate. What should I do?
A2: A stalled reaction indicates that the conditions are no longer favorable for product formation.
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Re-evaluate Catalysis: If you are not using a catalyst, adding a few drops of glacial acetic acid or a small amount of a base like piperidine can often restart the reaction. If you are already using a catalyst, consider carefully adding a small amount more.
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Increase Temperature: Gently increasing the reflux temperature can provide the necessary activation energy to push the reaction to completion.
-
Remove Water: If you are not actively removing water, the buildup of this byproduct can inhibit the forward reaction. Add a drying agent or switch to a setup with a Dean-Stark trap.
Q3: The color of my reaction has changed, but I haven't isolated any product. What could be the issue?
A3: A color change often indicates the formation of the conjugated imine product. If you are unable to isolate it, the product may be highly soluble in the solvent, or it may have decomposed.
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Solubility: As mentioned in Q1, try to induce precipitation by cooling the solution in an ice bath. If that fails, remove the solvent under reduced pressure.
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Decomposition: Some Schiff bases can be unstable, especially in the presence of acid or base at high temperatures for extended periods. Monitor the reaction by TLC to check for the appearance of new, undesired spots. If decomposition is suspected, try running the reaction at a lower temperature or for a shorter duration.
Q4: How do I choose the right solvent for my reaction?
A4: The choice of solvent is crucial for a successful Schiff base synthesis.
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Solubility of Reactants: Both the this compound and the amine should be soluble in the chosen solvent at the reaction temperature.
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Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature. Refluxing in solvents like ethanol or methanol is very common.
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Common Solvents: Ethanol and methanol are the most frequently used solvents for Schiff base synthesis due to their ability to dissolve a wide range of reactants and their suitable boiling points for reflux.[3] In some cases, toluene is used, particularly with a Dean-Stark trap for azeotropic removal of water. For mechanochemical (solvent-free) synthesis, a few drops of a high-boiling liquid like dimethylformamide (DMF) can be used to facilitate the reaction through liquid-assisted grinding.
Q5: Should I use an acid or a base catalyst?
A5: The choice between an acid or base catalyst depends on the specific reactants.
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Acid Catalysis: A few drops of glacial acetic acid are commonly used. The acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to attack by the amine.
-
Base Catalysis: Bases like piperidine or sodium hydroxide can be used to deprotonate the amine, increasing its nucleophilicity.[1][2]
-
Empirical Optimization: It is often best to try both types of catalysts in small-scale trial reactions to determine which gives a better yield for your specific this compound and amine combination.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the synthesis of this compound Schiff bases under various conditions.
Table 1: Mechanochemical Synthesis of 4-Fluorosalicylaldehyde Schiff Bases
| Amine Reactant | Product | Reaction Time (min) | Yield (%) |
| 4-chloroaniline | 2-(((4-chlorophenyl)imino)methyl)-4-fluorophenol | 5 | 87 |
| 4-aminophenol | 4-fluoro-2-(((4-hydroxyphenyl)imino)methyl)phenol | 5 | 92 |
| 4-aminobenzoic acid | 4-(((2-hydroxy-5-fluorobenzylidene)amino)benzoic acid | 5 | 88 |
Data sourced from a study on efficient mechanochemical synthesis of new fluorinated Schiff bases.
Table 2: Mechanochemical Synthesis of 5-Fluorosalicylaldehyde Schiff Bases
| Amine Reactant | Product | Reaction Time (min) | Yield (%) |
| 4-chloroaniline | 2-(((4-chlorophenyl)imino)methyl)-5-fluorophenol | 5 | 90 |
| 4-aminophenol | 5-fluoro-2-(((4-hydroxyphenyl)imino)methyl)phenol | 5 | 85 |
| 4-aminobenzoic acid | 4-(((2-hydroxy-4-fluorobenzylidene)amino)benzoic acid | 5 | 89 |
Data sourced from a study on efficient mechanochemical synthesis of new fluorinated Schiff bases.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound Schiff bases.
Protocol 1: Conventional Synthesis in Ethanol (General Procedure)
This protocol is a general method adaptable for various this compound isomers and primary amines.
Materials:
-
This compound (1 equivalent)
-
Primary amine (1 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst, optional)
-
Round-bottom flask
-
Condenser
-
Stirring hotplate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the this compound in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, dissolve the primary amine in a minimal amount of absolute ethanol.
-
Add the amine solution to the this compound solution while stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Attach a condenser to the flask and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Cool the flask further in an ice bath for 30 minutes to promote crystallization of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR and NMR.
Protocol 2: Mechanochemical Synthesis (Solvent-Free)
This protocol is based on a green chemistry approach that often leads to high yields in a short amount of time.
Materials:
-
This compound (1 equivalent)
-
Primary amine (1 equivalent)
-
Mortar and pestle or a ball mill
-
Spatula
Procedure:
-
Place the this compound and the primary amine in a mortar or a ball mill vial in a 1:1 molar ratio.
-
Grind the mixture vigorously with a pestle or start the ball milling process.
-
The reaction is often accompanied by a change in color and the formation of a solid paste.
-
Continue grinding/milling for the time specified in the relevant literature (often 5-15 minutes is sufficient).
-
The resulting solid is the Schiff base product.
-
The product can be used as is or can be recrystallized from a suitable solvent (e.g., ethanol) for further purification if necessary.
-
Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR and NMR.
Visualizations
The following diagrams illustrate the key processes involved in this compound Schiff base formation.
Caption: Mechanism of Schiff base formation.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic chemistry - Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Fluorosalicylaldehyde-Based Fluorescent Probes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting stability issues associated with fluorosalicylaldehyde-based fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound-based fluorescent probes?
A1: The main stability issues stem from the intrinsic chemical nature of the salicylaldehyde Schiff base scaffold. The most common problems include:
-
Hydrolysis: The imine (C=N) bond is susceptible to hydrolysis, especially in aqueous environments, leading to the breakdown of the probe and loss of fluorescence. This process is often pH-dependent.[1]
-
Photobleaching: Like most fluorophores, these probes can be irreversibly damaged by prolonged exposure to excitation light, resulting in a diminished signal.
-
Aggregation: Salicylaldehyde-based probes can exhibit aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ), where the formation of aggregates can either enhance or reduce the fluorescent signal, leading to unpredictable results.[2][3]
-
pH Sensitivity: The fluorescence of these probes is often highly sensitive to the pH of the surrounding medium, which can lead to signal instability if the experimental conditions are not well-controlled.[4][5]
Q2: How does pH affect the stability and fluorescence of these probes?
A2: The pH of the solution can significantly impact both the stability and the fluorescence of salicylaldehyde-based probes. The imine bond hydrolysis is catalyzed by both acidic and basic conditions.[1] Furthermore, the protonation state of the phenolic hydroxyl group and the imine nitrogen can alter the electronic structure of the molecule, leading to changes in fluorescence intensity and emission wavelength. For many salicylaldehyde Schiff bases, a fluorescence "turn-on" is observed in the neutral-to-basic pH range.[4]
Q3: What is Aggregation-Induced Emission (AIE) and how does it relate to these probes?
A3: Aggregation-Induced Emission is a phenomenon where non-fluorescent or weakly fluorescent molecules become highly emissive upon aggregation in a poor solvent or the solid state.[2][3] Many salicylaldehyde azine derivatives, which are structurally related to this compound probes, are known to be AIE-active.[2] This means that in aqueous solutions (a poor solvent for these generally hydrophobic molecules), they may form nanoaggregates that exhibit strong fluorescence. Understanding the AIE properties of your specific probe is crucial for interpreting results, as changes in concentration or solvent composition can drastically alter the fluorescence signal.
Q4: How can I improve the photostability of my this compound-based probe?
A4: To minimize photobleaching, consider the following strategies:
-
Use antifade reagents: Commercially available antifade mounting media can be used for fixed-cell imaging to reduce photobleaching.
-
Minimize exposure: Limit the sample's exposure to the excitation light. Use the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio.
-
Use appropriate filters: Ensure that your filter sets are optimized for the excitation and emission spectra of your probe to maximize signal collection and minimize excitation light exposure.
-
Work in an oxygen-depleted environment: For some applications, removing dissolved oxygen from the imaging medium can reduce the rate of photobleaching.
Troubleshooting Guides
Issue 1: Weak or No Fluorescent Signal
| Possible Cause | Troubleshooting Steps |
| Probe Degradation (Hydrolysis) | Prepare fresh probe solutions for each experiment. Avoid prolonged storage of probes in aqueous buffers. |
| Incorrect pH | Ensure the pH of your imaging buffer is optimal for your probe's fluorescence. This may require titration to determine the ideal pH range.[4][5] |
| Low Probe Concentration | Increase the probe concentration incrementally. Be aware that high concentrations may lead to aggregation or cytotoxicity. |
| Photobleaching | Reduce excitation light intensity and exposure time. Use an antifade reagent if applicable. |
| Incorrect Filter Set | Verify that the excitation and emission filters on the microscope are appropriate for the spectral properties of your probe. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Probe Aggregation | Optimize the probe concentration and solvent conditions. Some probes exhibit aggregation-caused quenching at high concentrations.[2] |
| Nonspecific Binding | Include additional washing steps after probe incubation. Consider using a blocking agent if nonspecific binding to cellular components is suspected. |
| Autofluorescence | Image an unstained control sample to assess the level of cellular autofluorescence. If significant, consider using a probe with a longer emission wavelength. |
| Impure Probe | Ensure the purity of your synthesized probe. Impurities from the synthesis can be fluorescent and contribute to background.[6] |
Issue 3: Signal Instability or Fluctuation
| Possible Cause | Troubleshooting Steps |
| pH Fluctuation | Use a well-buffered imaging medium to maintain a stable pH throughout the experiment. |
| Probe Aggregation/Disaggregation | Changes in the local environment (e.g., ion concentration) can influence aggregation state. Ensure consistent experimental conditions.[7] |
| Photobleaching | Rapid signal decay is a hallmark of photobleaching. Follow the steps to minimize light exposure. |
| Probe Reactivity | The probe may be reacting with components in your sample or media. Test the probe's stability in the complete imaging medium over time. |
Quantitative Data
| Parameter | Typical Value/Range | Factors Influencing the Value |
| Hydrolysis Rate | Highly variable (minutes to hours) | pH, temperature, solvent, and molecular structure.[1][6] |
| Photobleaching Quantum Yield | Typically in the range of 10⁻⁴ to 10⁻⁶ | Excitation wavelength and intensity, oxygen concentration, and the presence of antifade agents. |
| Fluorescence Quantum Yield | 0.01 to 0.5 (can be higher for AIE-active probes in an aggregated state) | Solvent polarity, pH, and aggregation state.[4] |
| Optimal pH for Fluorescence | Often in the neutral to basic range (pH 7-9) | Specific substituents on the salicylaldehyde and amine moieties.[4][5] |
Experimental Protocols
Protocol 1: General Synthesis of a this compound-Based Schiff Base Probe
This protocol describes a general one-step condensation reaction to form the imine bond.
Materials:
-
5-Fluorosalicylaldehyde
-
Primary amine of choice (e.g., an aniline derivative)
-
Anhydrous ethanol or methanol
-
Glacial acetic acid (catalyst, optional)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
Dissolve 1 equivalent of the primary amine in anhydrous ethanol in a round-bottom flask.
-
Add 1 equivalent of 5-fluorosalicylaldehyde to the solution.
-
(Optional) Add a catalytic amount (1-2 drops) of glacial acetic acid.
-
Stir the reaction mixture at room temperature or under reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the Schiff base product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with cold ethanol to remove unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, FT-IR).
Troubleshooting Synthesis and Purification:
-
Low Yield: If the product does not precipitate, it may be highly soluble in the reaction solvent. Try reducing the solvent volume by rotary evaporation or adding a non-polar co-solvent to induce precipitation.
-
Impure Product: If TLC shows the presence of starting materials after precipitation, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification. Column chromatography may be necessary for non-crystalline or highly soluble products.
Protocol 2: General Protocol for Live-Cell Imaging
This protocol provides a general guideline for staining live cells with a this compound-based probe. Note: This protocol needs to be optimized for each specific probe and cell line.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound-based fluorescent probe
-
Anhydrous DMSO for stock solution
-
Appropriate live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
Incubator (37°C, 5% CO₂)
-
Fluorescence microscope with appropriate filter sets and environmental chamber
Procedure:
-
Probe Preparation: Prepare a stock solution of the probe (e.g., 1-10 mM) in anhydrous DMSO. Store protected from light at -20°C.
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density to reach 60-80% confluency on the day of imaging.
-
Probe Loading: a. On the day of the experiment, dilute the probe stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed live-cell imaging medium. b. Remove the culture medium from the cells and wash once with warm imaging medium. c. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C and 5% CO₂. The optimal staining time and concentration must be determined experimentally.
-
Washing: a. Remove the probe-containing medium. b. Wash the cells 2-3 times with fresh, pre-warmed imaging medium to remove unbound probe and reduce background fluorescence.
-
Imaging: a. Place the dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO₂. b. Locate the cells using brightfield or DIC microscopy. c. Acquire fluorescent images using the appropriate filter set and minimal excitation light exposure to prevent phototoxicity and photobleaching.
Visualizations
Caption: General workflow for live-cell imaging with this compound-based probes.
Caption: Troubleshooting decision tree for weak or no fluorescence signal.
References
- 1. Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Salicylaldehyde azines as fluorophores of aggregation-induced emission enhancement characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. Unprecedented Water Effect as a Key Element in Salicyl-Glycine Schiff Base Synthesis [mdpi.com]
- 7. Experimental and molecular dynamics studies on aggregation behaviour of salicylaldehyde azine ester - Soft Matter (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Formylation of Fluorophenols
Welcome to the technical support center for the formylation of fluorophenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding this important synthetic transformation.
Troubleshooting Guides & FAQs
This section addresses specific challenges you may encounter during the formylation of 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol using common formylation methods.
Issue 1: Low Yield of the Desired Formylated Fluorophenol
Q: My formylation of fluorophenol is resulting in a low yield of the desired aldehyde. What are the potential causes and how can I improve it?
A: Low yields in the formylation of fluorophenols can stem from several factors, primarily related to the electron-withdrawing nature of the fluorine substituent, which deactivates the aromatic ring towards electrophilic substitution.
Potential Causes and Solutions:
-
Insufficiently Activating Conditions: Fluorophenols are less reactive than phenol itself. Ensure your chosen formylation method is suitable for deactivated substrates.
-
Reimer-Tiemann Reaction: This reaction is often inefficient for phenols in general and can be particularly low-yielding with fluorophenols.[1][2] Consider increasing the reaction temperature or using a phase-transfer catalyst to improve the reaction rate.
-
Duff Reaction: This reaction typically requires strongly electron-donating groups on the aromatic ring and is known for being generally inefficient.[1][2] Using trifluoroacetic acid as a solvent has been shown to improve yields for some aromatic compounds.
-
Vilsmeier-Haack Reaction: The Vilsmeier reagent is a relatively weak electrophile, and the reaction works best with electron-rich aromatic compounds.[3][4] For fluorophenols, longer reaction times or higher temperatures may be necessary.
-
Gattermann Reaction: This reaction is often not suitable for phenols and phenol ethers.[5]
-
-
Suboptimal Reaction Parameters:
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition and the formation of tars. A careful optimization of the reaction temperature is crucial.
-
Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid prolonged heating that can lead to side product formation.
-
Stoichiometry of Reagents: Ensure the correct stoichiometry of the formylating agent and catalyst is used. An excess of the formylating agent may lead to polyformylation.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for addressing low yields in fluorophenol formylation.
Issue 2: Formation of Unexpected Byproducts
Q: I am observing unexpected spots on my TLC and peaks in my NMR/GC-MS. What are the common side reactions in fluorophenol formylation?
A: Several side reactions can occur during the formylation of fluorophenols, leading to a mixture of products and complicating purification.
Common Side Reactions and Byproducts:
-
Isomer Formation (Ortho vs. Para): The hydroxyl group is a strong ortho, para-director. The fluorine substituent also influences the regioselectivity.
-
2-Fluorophenol: The Reimer-Tiemann reaction of 2-fluorophenol has been reported to yield the ortho-formylated product (3-fluoro-2-hydroxybenzaldehyde) exclusively.
-
3-Fluorophenol: Formylation can occur at the positions ortho and para to the hydroxyl group, potentially leading to a mixture of 2-fluoro-4-hydroxybenzaldehyde and 4-fluoro-2-hydroxybenzaldehyde.
-
4-Fluorophenol: Formylation is expected to occur at the ortho position to the hydroxyl group, yielding 5-fluoro-2-hydroxybenzaldehyde.
-
-
Polyformylation: Especially in the Duff reaction, if both ortho positions are available, diformylation can occur.[2] Using a stoichiometric amount of the formylating agent can help minimize this.
-
Cyclohexadienone Formation (Reimer-Tiemann Reaction): In the Reimer-Tiemann reaction, the intermediate dichlorocarbene can react at a substituted para-position to form a stable cyclohexadienone, which is a common byproduct.
-
Hydrodefluorination: In some cases, particularly under harsh reaction conditions or with certain catalysts, the fluorine atom can be displaced by hydrogen.
-
Tar/Polymer Formation: Overheating or prolonged reaction times can lead to the formation of polymeric materials, which can be difficult to remove.
Table 1: Potential Side Products in the Formylation of Fluorophenols
| Fluorophenol Isomer | Formylation Method | Expected Major Product(s) | Potential Side Products |
| 2-Fluorophenol | Reimer-Tiemann | 3-Fluoro-2-hydroxybenzaldehyde | Tar/Polymeric materials |
| 3-Fluorophenol | Vilsmeier-Haack | 2-Fluoro-4-hydroxybenzaldehyde, 4-Fluoro-2-hydroxybenzaldehyde | Diformylated products, Tar |
| 4-Fluorophenol | Duff | 5-Fluoro-2-hydroxybenzaldehyde | Diformylated products, Polymeric materials |
Analytical Approach to Identify Byproducts:
Caption: Workflow for the identification of byproducts in a fluorophenol formylation reaction.
Issue 3: Difficulty in Product Purification
Q: How can I effectively purify my formylated fluorophenol from the reaction mixture?
A: The purification of formylated fluorophenols can be challenging due to the similar polarities of the starting material, product, and some byproducts.
Purification Strategies:
-
Column Chromatography: This is the most common method for separating the desired aldehyde.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A mixture of non-polar (e.g., hexane or petroleum ether) and moderately polar (e.g., ethyl acetate or dichloromethane) solvents is commonly employed. The optimal solvent system should be determined by TLC analysis.
-
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.
-
Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-aldehydic impurities by forming a water-soluble bisulfite adduct. The aldehyde can then be regenerated by treatment with acid or base.
Table 2: Recommended Purification Techniques
| Issue | Recommended Technique | Key Considerations |
| Separation of ortho/para isomers | Column Chromatography | Requires careful optimization of the mobile phase for good resolution. |
| Removal of unreacted fluorophenol | Column Chromatography | The polarity difference between the phenol and the aldehyde is usually sufficient for separation. |
| Removal of polymeric tars | Filtration/Trituration | Tars can sometimes be removed by dissolving the crude product in a suitable solvent and filtering off the insoluble material. |
| General purification of aldehydes | Bisulfite Adduct Formation | Effective for separating aldehydes from ketones and other non-carbonyl compounds. |
Experimental Protocols
Below are generalized experimental protocols for common formylation reactions. Note: These are general guidelines and may require optimization for specific fluorophenol substrates.
Vilsmeier-Haack Formylation
Materials:
-
Fluorophenol
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Dichloromethane (DCM) or other suitable solvent
-
Water
-
Diethyl ether or Ethyl acetate for extraction
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of the fluorophenol in the chosen solvent (e.g., DCM or DMF), cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and a solution of sodium acetate in water.
-
Stir the mixture vigorously for 10-15 minutes.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Reimer-Tiemann Formylation
Materials:
-
Fluorophenol
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol/Water mixture
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the fluorophenol and sodium hydroxide in an ethanol/water mixture in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to 60-70 °C.
-
Add chloroform dropwise to the heated solution over a period of about 1 hour.[6]
-
Continue to stir the reaction mixture at this temperature for several hours (monitor by TLC).[6]
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.
-
Acidify the remaining aqueous solution to a pH of 4-5 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Duff Reaction
Materials:
-
Fluorophenol
-
Hexamethylenetetramine (HMTA)
-
Glycerol or Trifluoroacetic acid (TFA)
-
Boric acid (if using glycerol)
-
Sulfuric acid for hydrolysis
-
Diethyl ether or other suitable solvent for extraction
Procedure (using TFA):
-
In a round-bottom flask, dissolve the fluorophenol and hexamethylenetetramine in trifluoroacetic acid.
-
Heat the mixture to reflux and maintain for several hours (monitor by TLC).
-
After completion, cool the reaction mixture and carefully pour it into ice water.
-
Neutralize the solution with a base such as sodium carbonate.
-
Extract the product with an organic solvent like diethyl ether.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or crystallization.
Reaction Pathway Overview:
Caption: General pathways for the formylation of fluorophenols.
References
- 1. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Column Chromatography for Purifying Fluorinated Aldehydes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the column chromatography purification of fluorinated aldehydes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of fluorinated aldehydes by column chromatography.
Question: My fluorinated aldehyde appears to be decomposing on the silica gel column. How can I confirm this and what can I do to prevent it?
Answer:
Decomposition of aldehydes on silica gel is a common issue, often due to the acidic nature of the silica. Fluorinated aldehydes can be particularly susceptible to degradation.
Confirmation of Decomposition:
-
TLC Analysis: Spot your crude material on a TLC plate and develop it. Then, spot the crude material on another TLC plate, add a small amount of silica gel on top of the spot, and let it sit for 15-30 minutes before developing. If a new, lower Rf spot appears or the original spot diminishes in intensity compared to the control, your compound is likely decomposing on the silica.[1]
-
Fraction Analysis: If you have already run a column, analyze the collected fractions by TLC. The presence of multiple, closely related spots, especially those at a lower Rf than your product, can indicate on-column decomposition.[1]
Prevention Strategies:
-
Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating the column with a base, typically triethylamine (TEA).[2][3][4][5][6] A common procedure is to flush the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[2][3][6]
-
Use of Alternative Stationary Phases:
-
Minimize Residence Time: Use flash chromatography with applied pressure to reduce the time your compound spends on the column.
Question: I am observing significant peak tailing for my fluorinated aldehyde during column chromatography. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, which can be particularly pronounced with polar compounds like aldehydes.
Potential Causes:
-
Strong Analyte-Stationary Phase Interaction: The polar aldehyde group can interact strongly with the silanol groups on the surface of the silica gel, leading to a slow and uneven elution.
-
Inappropriate Solvent Polarity: If the eluent is not polar enough to effectively displace the aldehyde from the stationary phase, tailing can occur.
-
Column Overloading: Loading too much sample can saturate the stationary phase, resulting in poor peak shape.
Solutions:
-
Optimize the Mobile Phase:
-
Increase the polarity of the eluent. For a hexane/ethyl acetate system, gradually increasing the percentage of ethyl acetate can improve peak shape.
-
Add a small amount of a more polar solvent, like methanol, to the eluent system.
-
For acid-sensitive aldehydes, adding 0.1-1% triethylamine to the mobile phase can reduce interactions with acidic silanol groups and minimize tailing.[5][7][8]
-
-
Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general guideline is a silica-to-sample ratio of 50:1 to 100:1 by weight.
-
Use a Different Stationary Phase: Consider using a less polar stationary phase or a fluorinated stationary phase, which can offer different selectivity for fluorinated compounds.[9]
Question: My fluorinated aldehyde is not eluting from the column, even with a high-polarity mobile phase. What should I do?
Answer:
This issue can be frustrating and may be due to several factors.
Possible Reasons and Troubleshooting Steps:
-
Compound Decomposition: As mentioned previously, the aldehyde may have degraded on the column and is now a very polar baseline material.[1] Check for stability using the TLC method described above.
-
Irreversible Adsorption: The compound may be too polar for the chosen stationary phase and is irreversibly adsorbed.
-
Solution: Try a more polar mobile phase, such as dichloromethane/methanol. If this fails, you may need to switch to a reversed-phase chromatography setup.
-
-
Incorrect Solvent System Preparation: Double-check that the mobile phase was prepared with the correct solvents and ratios.[1]
-
Compound Precipitation at the Column Head: If the compound is not very soluble in the initial mobile phase, it may have precipitated at the top of the column.
-
Solution: Try to elute with a stronger solvent. In the future, ensure the sample is fully dissolved in a minimum amount of the mobile phase before loading.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase system for purifying a fluorinated aromatic aldehyde on silica gel?
A1: A common starting point for the purification of moderately polar compounds like aromatic aldehydes is a mixture of a non-polar solvent and a slightly more polar solvent. Good initial systems to try are hexane/ethyl acetate or hexane/diethyl ether. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis.
Q2: Can I use an alcohol-containing mobile phase (e.g., methanol) to elute my fluorinated aldehyde?
A2: While methanol is a strong eluent, it should be used with caution when purifying aldehydes on silica gel. The acidic nature of the silica can catalyze the formation of hemiacetals or acetals between the aldehyde and the alcohol in the mobile phase. If you must use methanol, it is highly recommended to first deactivate the silica gel with triethylamine.
Q3: What are the advantages of using a fluorinated stationary phase for purifying fluorinated aldehydes?
A3: Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) ligands, can offer unique selectivity for fluorinated compounds.[9] The retention mechanism is influenced by factors like dipole-dipole interactions and π-π stacking, which can be different from the interactions on standard silica gel. This can lead to better separation of fluorinated aldehydes from non-fluorinated impurities. The retention of compounds on these phases is often dependent on the fluorine content of the analyte.[9]
Q4: How much sample can I typically load onto a silica gel column for purifying a fluorinated aldehyde?
A4: The loading capacity depends on the difficulty of the separation. A general rule of thumb for flash chromatography is a silica gel-to-crude sample weight ratio of 50:1 to 100:1. For easier separations (larger difference in Rf values between the product and impurities), you may be able to use a lower ratio. For difficult separations, a higher ratio will be necessary.
Quantitative Data Summary
The following tables provide a summary of typical parameters used in the column chromatography of fluorinated aldehydes and related compounds.
| Parameter | Stationary Phase | Typical Value/Range | Notes |
| Silica Gel to Sample Ratio | Silica Gel | 50:1 to 100:1 (w/w) | Higher ratios are used for more difficult separations. |
| Loading Capacity | Fluorinated Silica Gel | 5-15% of silica bed weight | This is a general guideline for solid-phase extraction cartridges. |
| Compound Type | Stationary Phase | Example Mobile Phase(s) | Observed Yield |
| α-branched fluoroaldehyde | Silica Gel | Hexane : Diethyl Ether = 2:1 | 99% |
| α-branched fluoroaldehyde | Silica Gel | Hexane : Ethyl Acetate = 3:1 | 86% |
| 4-Fluoro-2-methoxybenzaldehyde | Silica Gel | Chloroform : Hexane = 1:1 | 70% |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography of a Fluorinated Aldehyde
This protocol outlines a general procedure for the purification of a fluorinated aldehyde using flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives your desired product an Rf value of approximately 0.2-0.3 and good separation from impurities.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.[10]
-
Add a layer of sand (approx. 1-2 cm).[10]
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[10]
-
Drain the solvent until the level is just above the top of the silica.
-
Add a thin layer of sand on top of the silica gel.[10]
-
-
Sample Loading:
-
Dissolve the crude fluorinated aldehyde in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has entered the silica gel.
-
Carefully add a small amount of the mobile phase and again drain it to the top of the silica to ensure the entire sample is loaded onto the stationary phase.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply gentle air pressure to the top of the column to begin elution.
-
Collect fractions in test tubes.
-
Monitor the elution progress by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified fluorinated aldehyde.
-
Protocol 2: Deactivation of Silica Gel with Triethylamine
This protocol is for preparing a silica gel column for the purification of acid-sensitive fluorinated aldehydes.
-
Prepare the Deactivating Eluent: Prepare your chosen starting mobile phase (e.g., 95:5 hexane:ethyl acetate) and add 1-3% (v/v) of triethylamine.[2][3]
-
Pack the Column: Pack the silica gel column as described in Protocol 1, using the triethylamine-containing eluent to create the slurry.
-
Flush the Column: Once the column is packed, flush it with 1-2 column volumes of the triethylamine-containing eluent.[3]
-
Equilibrate the Column: Flush the column with 1-2 column volumes of the mobile phase without triethylamine.[3] This removes excess triethylamine while leaving the silica surface deactivated.
-
Proceed with Purification: Load your acid-sensitive fluorinated aldehyde and run the chromatography as described in Protocol 1, using a mobile phase without triethylamine.
Visualizations
Caption: Standard workflow for purifying fluorinated aldehydes.
Caption: Troubleshooting decision tree for common issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chromatography [chem.rochester.edu]
- 3. silicycle.com [silicycle.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. bia.si [bia.si]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Preventing Degradation of Fluorosalicylaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the degradation of fluorosalicylaldehyde derivatives during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has changed color (e.g., from white/pale yellow to brown). What is the likely cause?
A1: A color change in your this compound derivative is a common indicator of degradation. The two most probable causes are oxidation and photodegradation. Salicylaldehyde and its derivatives are known to be sensitive to both air (oxygen) and light.[1] The aldehyde group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid (a fluorosalicylic acid) and other colored byproducts. Exposure to light, particularly UV radiation, can also initiate degradation pathways, resulting in the formation of various photoproducts.
Q2: I suspect my this compound derivative has degraded. How can I confirm this and identify the degradation products?
A2: Several analytical techniques can be used to confirm degradation and identify the resulting products:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent this compound derivative from its degradation products.[2][3][4] By comparing the chromatogram of a fresh sample to your suspect sample, you can observe the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectroscopy are powerful tools for identifying the structure of degradation products.[5] For example, the oxidation of the aldehyde to a carboxylic acid would result in the disappearance of the aldehyde proton signal (~9.5-10.5 ppm in 1H NMR) and the appearance of a carboxylic acid proton signal (~10-13 ppm), along with shifts in the aromatic and carbon signals.
-
Mass Spectrometry (MS): LC-MS or GC-MS can be used to determine the molecular weights of the degradation products, aiding in their identification.
Q3: What are the recommended storage conditions for this compound derivatives to minimize degradation?
A3: To ensure the long-term stability of your this compound derivatives, the following storage conditions are recommended:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1] This is particularly crucial for long-term storage.
-
Protection from Light: Keep the container in a dark place or use amber-colored vials to protect the compound from light-induced degradation.[6]
-
Low Temperature: Store at a reduced temperature, as recommended by the supplier. Common recommendations include refrigeration (2-8 °C) or freezing (-20 °C or -80 °C).[7]
-
Dry Conditions: Ensure the compound is stored in a dry, well-sealed container to minimize moisture, which can participate in degradation reactions.
Q4: Can the fluorine substituent in my derivative affect its stability compared to non-fluorinated salicylaldehydes?
A4: Yes, the fluorine substituent can influence the stability of the molecule. The high electronegativity of fluorine can affect the electron density of the aromatic ring and the reactivity of the aldehyde and hydroxyl groups. This can alter the susceptibility of the molecule to both oxidation and photodegradation.[8][9] While fluorine substitution can sometimes enhance stability, it can also potentially create new degradation pathways. The specific position of the fluorine atom on the ring will also play a significant role in its effect.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected reaction byproducts or low yield | Degradation of the this compound starting material. | 1. Verify the purity of the starting material using HPLC or NMR before starting the reaction. 2. Ensure all solvents are degassed and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). 3. Protect the reaction mixture from light by wrapping the glassware in aluminum foil. |
| Inconsistent results between experiments | Inconsistent handling and storage of the this compound derivative. | 1. Establish and strictly follow a standard operating procedure (SOP) for handling and storing the compound. 2. Aliquot the compound upon receipt to minimize repeated exposure of the bulk material to air and light. |
| Formation of a precipitate during storage in solution | Degradation leading to insoluble products or exceeding the solubility limit of a degradation product. | 1. Prepare solutions fresh whenever possible. 2. If storing solutions, do so under an inert atmosphere, protected from light, and at a low temperature. 3. Filter the solution before use if a precipitate has formed and re-analyze the concentration of the active compound. |
Experimental Protocols
Protocol 1: Handling and Dispensing Air- and Light-Sensitive this compound Derivatives
This protocol outlines the procedure for safely handling solid this compound derivatives to prevent degradation.
Materials:
-
This compound derivative in a sealed container
-
Glovebox or Schlenk line with an inert atmosphere (argon or nitrogen)
-
Spatula
-
Weighing paper or weighing boat
-
Tared reaction vessel or vial
Procedure:
-
Inert Atmosphere: Transfer the sealed container of the this compound derivative into a glovebox or have it connected to a Schlenk line.
-
Equilibration: Allow the container to equilibrate to the temperature of the inert atmosphere before opening to prevent condensation of moisture.
-
Dispensing: Carefully open the container and use a clean, dry spatula to dispense the desired amount of the solid onto a weighing paper or into a tared reaction vessel.
-
Sealing: Immediately and securely seal the main container of the this compound derivative.
-
Transfer: If working on a Schlenk line, transfer the weighed solid to your reaction flask under a positive pressure of inert gas.
-
Storage of Aliquots: If aliquoting, dispense the solid into smaller, pre-dried vials, purge with inert gas, and seal tightly before storing under the recommended conditions.
Protocol 2: Stability Assessment of a this compound Derivative by HPLC
This protocol provides a general framework for assessing the stability of a this compound derivative under specific stress conditions.
Materials:
-
This compound derivative
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Appropriate buffers
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled chamber
-
Photostability chamber or light source with controlled irradiance
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent at a known concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution by HPLC to determine the initial purity and peak area of the parent compound.
-
Stress Conditions: Subject aliquots of the stock solution to various stress conditions in separate, sealed vials:
-
Thermal Stress: Store vials at elevated temperatures (e.g., 40 °C, 60 °C).
-
Photostability: Expose vials to a controlled light source (e.g., UV lamp or xenon lamp). Wrap a control vial in aluminum foil to serve as a dark control.
-
Oxidative Stress: Add a dilute solution of an oxidizing agent (e.g., hydrogen peroxide) to the sample solution.
-
Acid/Base Hydrolysis: Adjust the pH of the solution using dilute acid (e.g., HCl) or base (e.g., NaOH).
-
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each stress condition, quench the reaction if necessary (e.g., by neutralization or dilution), and analyze by HPLC.
-
Data Analysis:
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation over time for each condition.
-
If possible, identify the degradation products by comparing their retention times to known standards or by using LC-MS.
-
Visualizations
Caption: Primary degradation pathways for this compound derivatives.
Caption: Troubleshooting workflow for experiments involving this compound derivatives.
References
- 1. US2576065A - Preparation of 3-fluorosalicylaldehyde - Google Patents [patents.google.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marmara Pharmaceutical Journal » Submission » HPLC Assay Method Development and Validation for Quantification of Capecitabine in Tablets and Forced Degradation Samples [dergipark.org.tr]
- 5. edaegypt.gov.eg [edaegypt.gov.eg]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting low conversion rates in Duff reaction for Fluorosalicylaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address low conversion rates in the Duff reaction, particularly for the synthesis of fluorosalicylaldehydes.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a low conversion rate for my fluorosalicylaldehyde synthesis using the Duff reaction?
A: The most likely reason is the electronic properties of your starting material, fluorophenol. The Duff reaction is an electrophilic aromatic substitution, which works best with electron-rich aromatic rings.[1] The fluorine atom is an electron-withdrawing group, which deactivates the phenol ring, making it less nucleophilic and therefore less reactive towards the electrophilic iminium ion generated from hexamethylenetetramine (HMTA).[2][3] This deactivation is a common cause of low yields for electron-deficient phenols.[3]
Q2: How can I improve the yield for an electron-deficient substrate like fluorophenol?
A: For unreactive phenols, modifying the reaction conditions is crucial. The use of stronger acids as the solvent can significantly improve yields.[3] Instead of traditional solvents like acetic acid or glycerol, consider using:
These strong acids can enhance the electrophilicity of the formylating agent and promote the reaction even with deactivated substrates.
Q3: My reaction isn't working. Could my reagents or their ratios be the issue?
A: Yes, reagent stoichiometry and purity are critical.
-
HMTA to Phenol Ratio: Studies have shown that using a higher ratio of HMTA to the phenol substrate, such as 2:1 or 3:1, can lead to better yields compared to a 1:1 ratio.[4]
-
Reagent Purity: Ensure that your fluorophenol, HMTA, and solvent are pure and anhydrous, as the initial stage of the reaction is sensitive to water.[5]
Q4: I've heard conflicting information about the role of water. Should the reaction be completely anhydrous?
A: This is a key optimization point. While the initial reaction of the phenol with the HMTA-derived electrophile requires anhydrous conditions to prevent decomposition of HMTA to formaldehyde, a recent study demonstrated that the addition of a stoichiometric amount of water can actually increase product yields by 10–20%.[5][6] The final step of the reaction, the hydrolysis of the intermediate imine to the final aldehyde, explicitly requires water and acid.[7] Therefore, a carefully controlled amount of water may be beneficial, but excess water at the start should be avoided.
Q5: Could my work-up procedure be the cause of low isolated yield?
A: Absolutely. The work-up is a multi-step process where product can be lost.
-
Incomplete Hydrolysis: The reaction forms an imine intermediate that must be hydrolyzed to the aldehyde.[7] This is typically done by heating with aqueous acid. If this step is too short or the conditions are too mild, you will have unhydrolyzed intermediate, lowering your aldehyde yield.
-
Extraction Issues: Salicylaldehydes are phenolic and can deprotonate in basic solutions, making them water-soluble. During an aqueous work-up, ensure the pH is acidic before extracting with an organic solvent. One user reported their product remaining in the aqueous phase at pH 2, indicating potential solubility issues.[8]
-
Purification Method: The product can be isolated by steam distillation, extraction, or by forming a sodium bisulfite adduct.[5][9] Each method has its own efficiencies. For sensitive or volatile products, steam distillation can be effective.[5]
Q6: What are the common side reactions or by-products in a Duff reaction?
A: Several side reactions can lower the yield of your desired product:
-
Para-Substitution: While the Duff reaction preferentially formylates the ortho position, para-formylation can occur if the ortho positions are blocked or under certain conditions.[7]
-
Diformylation: If both ortho positions on the phenol are available, a second formyl group can be added.[7][10]
-
Resin Formation: Phenols can react with the formaldehyde source (HMTA) to form phenol-formaldehyde-type resins, especially under harsh conditions.[10]
Troubleshooting Guide
This table summarizes common issues, their potential causes, and suggested solutions to improve the conversion rate of your Duff reaction.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or very low product formation | 1. Substrate is too deactivated (e.g., fluorophenol). 2. Reaction temperature is too low. 3. Reaction time is too short. | 1. Switch to a stronger acid solvent like trifluoroacetic acid (TFA).[3] 2. Increase the temperature. Classical conditions often use 150-160°C.[5] 3. Increase reaction time; some Duff reactions require 12-48 hours.[11] |
| Yield is consistently low (<20%) | 1. Suboptimal reagent ratio. 2. Inefficient acid catalyst/solvent. 3. Non-optimal water concentration. | 1. Increase the HMTA:phenol molar ratio to 2:1 or 3:1.[4] 2. Use TFA as the solvent. 3. Experiment with adding a stoichiometric equivalent of water to the reaction mixture.[6] |
| A complex mixture of products is observed | 1. Formation of ortho and para isomers. 2. Diformylation of the phenol. 3. Polymer/resin formation. | 1. Lower the reaction temperature to improve selectivity. 2. Use a 1:1 molar ratio of HMTA:phenol to disfavor diformylation.[12] 3. Avoid excessively high temperatures or prolonged reaction times. |
| Product is lost during work-up | 1. Incomplete hydrolysis of the imine intermediate. 2. Product remains in the aqueous layer during extraction. 3. Product decomposition. | 1. Ensure the acidic hydrolysis step is sufficient (e.g., heat with dilute H₂SO₄).[5] 2. Acidify the aqueous layer to a pH of 1-2 before extracting with an organic solvent. 3. Consider alternative purification methods like steam distillation or bisulfite adduct formation.[5][9] |
| Reaction is very slow | 1. Insufficient heating. 2. Deactivated substrate slowing the reaction rate. | 1. Consider using microwave-assisted synthesis to substantially decrease reaction time.[4][6] 2. Ensure the reaction is maintained at the target temperature (e.g., 150-160°C or reflux in TFA).[5] |
Experimental Protocols
Protocol 1: Classical Duff Reaction (Glyceroboric Acid)
This method is suitable for more activated phenols but can serve as a baseline.
Materials:
-
Phenol substrate (e.g., p-fluorophenol)
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric Acid
-
Sulfuric Acid (concentrated)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether, chloroform)
Procedure:
-
Prepare the glyceroboric acid medium by heating a mixture of glycerol (e.g., 370 mL) and boric acid (e.g., 108 g) to 170°C for 30 minutes in a three-necked flask.[9]
-
Cool the mixture to 150°C.
-
Prepare an intimate mixture by grinding the phenol (0.5 mol) and HMTA (0.5 mol) together.[5]
-
Add the phenol-HMTA mixture to the glyceroboric acid with vigorous stirring, maintaining the temperature between 150-165°C.[5]
-
Stir for 20-30 minutes.
-
Cool the reaction to approximately 115°C.
Work-up:
-
Carefully acidify the reaction mixture by adding a solution of sulfuric acid (e.g., 92 mL) in water (e.g., 310 mL).[9]
-
The product can be isolated via steam distillation from the acidified mixture.[5]
-
Alternatively, cool the mixture, filter off the precipitated boric acid, and extract the filtrate with an appropriate organic solvent like chloroform.[9]
-
Wash, dry, and concentrate the organic extract to obtain the crude product, which can be further purified by chromatography, recrystallization, or via a bisulfite adduct.[9]
Protocol 2: Modified Duff Reaction for Fluorophenols (TFA Method)
This modified procedure is more effective for electron-deficient phenols.
Materials:
-
Fluorophenol substrate
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Water
-
Sodium carbonate or other base
-
Diethyl ether or other extraction solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the fluorophenol (e.g., 50 mmol), HMTA (e.g., 50-100 mmol, trying a 1:1 and 2:1 ratio), and TFA (e.g., 75 mL).
-
Heat the mixture to reflux (approx. 85-90°C) for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
Work-up:
-
Cool the reaction mixture and concentrate it under reduced pressure to remove the bulk of the TFA.
-
Pour the concentrated residue into a beaker of ice water (e.g., 300 mL) and stir for 15-30 minutes to complete the hydrolysis of the imine intermediate.
-
Carefully make the solution basic with sodium carbonate.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the key chemical pathway, a logical troubleshooting workflow, and the relationship between critical reaction parameters.
References
- 1. Duff_reaction [chemeurope.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. studylib.net [studylib.net]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. DUFF reacture processing problem - ECHEMI [echemi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Formylation - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Fluorosalicylaldehyde Metal Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the synthesis of fluorosalicylaldehyde metal complexes. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for the synthesis of this compound metal complexes?
A1: The most frequently reported solvents for the synthesis of this compound and related salicylaldehyde Schiff base metal complexes are polar protic solvents such as methanol and ethanol.[1][2][3][4][5][6] These solvents are often used for refluxing the reactants.[1][2] For dissolving the final complex, especially for characterization, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used, as the complexes are often highly soluble in them.[5] Some syntheses have also been successfully performed in aqueous media, which is presented as a green chemistry approach.[7][8][9]
Q2: How does solvent polarity affect the reaction rate and yield?
A2: Solvent polarity plays a crucial role in the reaction kinetics and overall yield. Polar solvents can enhance the rates of polar reactions by stabilizing charged intermediates and transition states that form during the Schiff base condensation and subsequent metal complexation.[10][11][12] For instance, the formation of the imine (C=N) bond in a Schiff base is a condensation reaction that can be influenced by the solvent's ability to facilitate proton transfer and stabilize intermediates.[13] While polar protic solvents like ethanol are common, aprotic polar solvents may also be effective.[14] The choice of solvent can significantly impact the selectivity and yield of the desired product.[10][11][12]
Q3: Can the synthesis be performed without a solvent?
A3: Yes, solvent-free or mechanochemical synthesis methods, such as grinding reactants in a mortar and pestle, have been developed for Schiff base metal complexes.[1][2][15][16][17] These methods are often faster, more environmentally friendly, and can be more efficient than conventional solvent-based synthesis.[1][2][15][16][17] Microwave-assisted synthesis, sometimes with minimal or no solvent, is another efficient technique that can reduce reaction times and improve yields.[3][18]
Q4: What is the role of a catalyst in the synthesis of the Schiff base ligand?
A4: The condensation reaction to form the Schiff base is often catalyzed by a few drops of acid (like glacial acetic acid) or a base.[3][13] The acid catalyzes the dehydration of the intermediate carbinolamine, which is the rate-determining step in Schiff base formation.[13] A base can also be used to facilitate the deprotonation of the ligand, which can be important for complexation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inappropriate Solvent Polarity: The solvent may not be effectively stabilizing the reaction intermediates. | Switch to a more polar solvent. If using a non-polar solvent, try a polar protic solvent like ethanol or methanol. If in a polar protic solvent, consider a polar aprotic solvent like DMF, which may alter the reaction pathway. |
| Poor Solubility of Reactants: One or more of the starting materials (this compound, amine, or metal salt) may not be sufficiently soluble in the chosen solvent at the reaction temperature. | Apparent insolubility does not always prevent a reaction, as it can occur at the solid-liquid interface.[19] However, if no product is formed, consider a solvent mixture. For example, if a reactant is insoluble in ethanol but soluble in DMF, use a minimal amount of DMF to dissolve the reactant and then add ethanol as the primary solvent.[19] |
| Reaction Equilibrium: The formation of the Schiff base is a reversible condensation reaction. The presence of water can shift the equilibrium back to the reactants. | If using a solvent that is not anhydrous, consider using a dry solvent and performing the reaction under an inert atmosphere. For reactions in solvents like toluene, a Dean-Stark apparatus can be used to remove water as it forms. |
| Incorrect pH: The pH of the reaction mixture can significantly affect the condensation reaction to form the Schiff base.[13] | Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to facilitate the dehydration step.[3] Alternatively, a weak base may be required depending on the specific reactants. |
Issue 2: Impure Product or Formation of Side Products
| Potential Cause | Suggested Solution |
| Side Reactions Promoted by the Solvent: The solvent may be participating in or promoting unwanted side reactions. | Change the solvent to one with different properties (e.g., from a protic to an aprotic solvent). For example, methanol or water have been observed to react with some Schiff base ligands under certain conditions.[20] |
| Decomposition of Reactants or Products: The reaction temperature in a high-boiling point solvent might be causing decomposition. | Switch to a lower-boiling point solvent and conduct the reaction at a lower temperature for a longer duration. |
| Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials in the product. | Increase the reaction time or temperature (if stability allows). Ensure efficient mixing. |
| Precipitation of Impurities: The desired product may be soluble in the reaction solvent, while impurities or side products precipitate. | Filter the hot reaction mixture to remove any precipitated impurities before allowing the product to crystallize upon cooling. |
Issue 3: Difficulty in Product Isolation and Crystallization
| Potential Cause | Suggested Solution |
| High Solubility of the Complex in the Reaction Solvent: The product may be too soluble in the synthesis solvent to precipitate upon cooling. | Add a co-solvent in which the complex is insoluble (an "anti-solvent") to induce precipitation. For example, if the complex is soluble in ethanol, the addition of water or a non-polar solvent might cause it to precipitate. |
| Formation of an Oil Instead of a Solid: The product may be separating from the reaction mixture as an oil rather than a crystalline solid. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface. Alternatively, dissolve the oil in a minimal amount of a good solvent and then add an anti-solvent dropwise until turbidity is observed, then allow it to stand. |
| Unsuitable Solvent for Recrystallization: The chosen solvent for recrystallization may be too good or too poor. | For recrystallization, an ideal solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature. Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, chloroform, or mixtures like ethanol-water) to find a suitable one.[21] |
| Complex Remains in Solution: Even after cooling, the product does not precipitate. | If the product is stable, try removing the solvent under reduced pressure. The resulting solid can then be washed or recrystallized. Alternatively, slow evaporation of the solvent at room temperature can sometimes yield crystals. |
Experimental Protocols
General Protocol for the Synthesis of a this compound Schiff Base Metal Complex (Conventional Method)
This protocol is a generalized procedure based on common practices for synthesizing salicylaldehyde Schiff base metal complexes.[1][3][4][6]
-
Schiff Base Ligand Synthesis:
-
Dissolve the primary amine (1 mmol) in a suitable solvent (e.g., 10-15 mL of ethanol).
-
In a separate flask, dissolve the this compound (1 mmol) in the same solvent (10-15 mL).
-
Add the this compound solution dropwise to the amine solution with constant stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, the Schiff base ligand may precipitate. If so, filter, wash with cold solvent, and dry. If not, the solution can be used directly in the next step.
-
-
Metal Complex Synthesis:
-
Dissolve the metal salt (e.g., Cu(II), Ni(II), Co(II) chloride or nitrate, 0.5 mmol for a 1:2 metal-to-ligand ratio) in the same solvent (10 mL).
-
Add the metal salt solution dropwise to the stirred solution or suspension of the Schiff base ligand (1 mmol).
-
Reflux the resulting mixture for 2-4 hours. A color change or precipitation of the complex is often observed.
-
Cool the mixture to room temperature. The solid complex can be collected by filtration.
-
Wash the product with the solvent used for the reaction and then with a solvent in which the complex is insoluble (e.g., diethyl ether) to remove any organic impurities.
-
Dry the complex in a desiccator or under vacuum.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound metal complexes.
Caption: A logical troubleshooting guide for addressing low product yield in synthesis.
References
- 1. granthaalayahpublication.org [granthaalayahpublication.org]
- 2. researchgate.net [researchgate.net]
- 3. ijrat.org [ijrat.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. recentscientific.com [recentscientific.com]
- 8. Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis | Journal of Chemistry [ajpojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. granthaalayahpublication.org [granthaalayahpublication.org]
- 16. Solvent-free synthesis of metal complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. nanobioletters.com [nanobioletters.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, characterization, and reactivity of schiff base transition metal complexes - American Chemical Society [acs.digitellinc.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Schiff Base Complex Stability: Fluorosalicylaldehyde vs. Salicylaldehyde
For researchers and professionals in drug development and materials science, the stability of Schiff base complexes is a critical parameter influencing their efficacy and application. This guide provides a comparative analysis of the stability of Schiff base complexes derived from fluorosalicylaldehyde versus those from salicylaldehyde. The introduction of a fluorine atom, a highly electronegative element, onto the salicylaldehyde ring can significantly alter the electronic properties and, consequently, the stability of the resulting metal complexes.
While direct, side-by-side comparative studies detailing the stability constants for a wide range of this compound and salicylaldehyde Schiff base complexes under identical conditions are not extensively documented in a single repository, we can infer the expected trends based on the fundamental electronic effects of the fluoro-substituent. The electron-withdrawing nature of fluorine is anticipated to influence the acidity of the phenolic hydroxyl group and the basicity of the imine nitrogen, thereby affecting the overall stability of the metal complex.
Theoretical Impact of Fluoro-Substitution on Complex Stability
The stability of a Schiff base-metal complex is largely dependent on the strength of the coordinate bonds between the metal ion and the donor atoms of the ligand (typically nitrogen and oxygen). The introduction of a fluorine atom to the salicylaldehyde ring generally leads to an electron-withdrawing inductive effect (-I effect). This effect can have a dual impact:
-
Increased Acidity of the Phenolic Hydroxyl Group: The electron-withdrawing fluorine atom can increase the acidity of the phenolic proton, facilitating its deprotonation and coordination to the metal ion.
-
Decreased Basicity of the Imine Nitrogen: The overall electron-withdrawing effect can reduce the electron density on the imine nitrogen, potentially weakening its coordination to the metal center.
The final stability of the complex will depend on the interplay of these opposing effects, and the position of the fluorine substituent on the aromatic ring will be crucial in determining the net outcome.
Quantitative Comparison of Stability Constants
The stability of metal complexes is quantitatively expressed by the stability constant (log K) or the overall formation constant (log β). A higher value indicates a more stable complex. The following table provides a summary of representative stability constants for Schiff base complexes derived from salicylaldehyde and a fluoro-substituted salicylaldehyde to illustrate the potential differences.
| Aldehyde | Amine | Metal Ion | log K / log β | Method | Reference |
| Salicylaldehyde | Aniline | Cu(II) | log K1 = 4.2 | Potentiometric | |
| 5-Fluorosalicylaldehyde | Aniline | Cu(II) | log K1 = 3.8 | Potentiometric | Hypothetical |
Note: The data for 5-Fluorosalicylaldehyde is hypothetical to illustrate the expected trend due to the electron-withdrawing nature of fluorine, which can decrease the basicity of the imine nitrogen and potentially lower the stability constant.
Experimental Protocols
A standardized methodology for determining the stability constants of Schiff base complexes is crucial for obtaining reliable and comparable data. The potentiometric titration method is a widely used technique.
General Experimental Protocol for Potentiometric Determination of Stability Constants:
-
Preparation of Solutions:
-
Prepare standard solutions of the metal salt (e.g., 0.01 M CuCl₂), HCl (0.1 M), and NaOH (0.1 M).
-
Synthesize the Schiff base ligand by condensing equimolar amounts of the respective aldehyde (salicylaldehyde or this compound) and amine in a suitable solvent like ethanol, followed by recrystallization.
-
Prepare a solution of the Schiff base ligand in a suitable solvent (e.g., 1:1 ethanol-water mixture).
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
In a thermostated titration cell, pipette a mixture of the metal ion solution and the ligand solution.
-
Add a known volume of standard HCl to the solution.
-
Titrate the solution with a standard NaOH solution, recording the pH after each addition of the titrant.
-
Perform separate titrations for the free acid and the ligand to determine their protonation constants.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Calculate the protonation constants of the ligand and the stability constants of the metal complexes using a suitable software package (e.g., HYPERQUAD) by analyzing the titration curves.
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a Schiff base and the subsequent determination of its metal complex stability constant.
Caption: Workflow for Schiff Base Synthesis and Stability Constant Determination.
A Comparative Guide to Fluorosalicylaldehyde and Rhodamine-Based Fluorescent Probes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for achieving sensitive and reliable detection of analytes. This guide provides a detailed comparison of two popular classes of fluorescent sensors: fluorosalicylaldehyde-based probes and rhodamine-based sensors. We will delve into their respective signaling mechanisms, quantitative performance metrics, and the experimental protocols essential for their application.
At a Glance: Key Differences in Signaling Mechanisms
The fundamental difference between these two sensor families lies in their fluorescence turn-on mechanisms. Rhodamine-based sensors typically operate on a FRET (Förster Resonance Energy Transfer), PET (Photoinduced Electron Transfer), or spirolactam ring-opening mechanism. The spirolactam form is colorless and non-fluorescent. Upon binding to an analyte, the ring opens, leading to a dramatic increase in fluorescence and a visible color change.[1][2]
This compound probes, often in the form of Schiff bases, primarily function through mechanisms like Chelation-Enhanced Fluorescence (CHEF), Excited-State Intramolecular Proton Transfer (ESIPT), and inhibition of C=N isomerization. In the CHEF mechanism, the binding of a metal ion to the probe restricts the rotation of the molecule, which in turn enhances its fluorescence intensity.
Quantitative Performance: A Comparative Analysis
The sensitivity of a fluorescent probe is a critical parameter, often quantified by its limit of detection (LOD). The following tables summarize the detection limits of several this compound and rhodamine-based probes for common analytes, as reported in the literature. It is important to note that these values are highly dependent on the specific molecular design of the probe and the experimental conditions.
Table 1: Comparison of Detection Limits for Al³⁺
| Probe Type | Specific Probe | Detection Limit (LOD) | Solvent System | Reference |
| This compound-based | Thiazole substituted salicylaldehyde B1 | 0.478 nM | Not Specified | |
| This compound-based | Thiazole substituted salicylaldehyde B2 | 4.04 nM | Not Specified | |
| This compound-based | Salicylaldehyde-p-aminoacetophenone Schiff base (S) | 4.79 x 10⁻⁸ M | DMSO/H₂O | [3] |
| This compound-based | 5-methyl salicylaldehyde-based Schiff base (3b) | 2.81 x 10⁻⁷ M | Aqueous media | [2][4] |
| Rhodamine-based | Rhodamine 6G-based chemosensors | Not specified, detects Al³⁺ | H₂O/MeOH | [2] |
Table 2: Comparison of Detection Limits for Cu²⁺
| Probe Type | Specific Probe | Detection Limit (LOD) | Solvent System | Reference |
| This compound-based | Salicylaldehyde-based Schiff base (PAMD) | 0.03 µM (DPV), 0.4 µM (CPE) | Not Specified | [1] |
| Rhodamine-based | Rhodamine B derivative (L1) | 2.11 µM | CH₃CN/H₂O | |
| Rhodamine-based | Rhodamine B hydrazine fluorophore (Probe 1) | 20 nM | Aqueous solution | [5] |
Table 3: Comparison of Detection Limits for Fe³⁺
| Probe Type | Specific Probe | Detection Limit (LOD) | Solvent System | Reference |
| Rhodamine-based | Rhodamine 6G hydrazide (L1) | 0.29 µM | CH₃CN/Tris-HCl buffer | [6] |
| Rhodamine-based | Rhodamine B-ethylenediamine (RhB-EDA) | Not specified, detects Fe³⁺ | Alcohol solution | [7] |
| Rhodamine-based | Rhodamine B-based probe (RhB-DCT) | 0.0521 µM | Not Specified | [8] |
Signaling Pathways Visualized
To further elucidate the operational principles of these probes, the following diagrams illustrate their generalized signaling pathways.
Caption: Generalized signaling pathway for a rhodamine-based sensor involving spirolactam ring-opening.
Caption: Generalized signaling pathway for a this compound-based sensor via Chelation-Enhanced Fluorescence (CHEF).
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of these fluorescent probes, based on methodologies reported in the literature.
Synthesis of a Salicylaldehyde-based Schiff Base Probe
This protocol describes a general one-step condensation reaction to synthesize a Schiff base fluorescent probe.
Caption: A typical workflow for the synthesis of a salicylaldehyde-based Schiff base probe.
Detailed Steps:
-
Dissolution: Dissolve equimolar amounts of a substituted salicylaldehyde and a primary amine in a suitable solvent, such as ethanol.
-
Reaction: The mixture is then refluxed with stirring for a specified period, typically a few hours, to facilitate the condensation reaction.
-
Isolation: After cooling to room temperature, the solid product that precipitates is collected by vacuum filtration.
-
Purification: The collected solid is washed with a cold solvent (e.g., ethanol) to remove unreacted starting materials and then dried under a vacuum.
-
Characterization: The structure of the synthesized probe is confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Fluorescence Titration Experiment
This protocol outlines the general procedure for evaluating the sensitivity of a fluorescent probe towards a specific analyte.
Detailed Steps:
-
Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 x 10⁻³ M in a suitable solvent like acetonitrile or a buffer solution) and a stock solution of the analyte (e.g., a metal salt, 1 x 10⁻³ M).[3]
-
Titration Setup: In a series of cuvettes, place a fixed concentration of the probe solution (e.g., 20 µM).
-
Analyte Addition: Add increasing concentrations of the analyte to each cuvette.
-
Spectroscopic Measurement: After a suitable incubation time, record the fluorescence emission spectrum of each solution using a fluorescence spectrophotometer at a specific excitation wavelength.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the analyte concentration. The detection limit (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.[3]
Conclusion
Both this compound and rhodamine-based probes offer powerful tools for the detection of a wide range of analytes. Rhodamine-based sensors are well-established and known for their significant "off-on" fluorescence response, often accompanied by a distinct color change. This compound probes, particularly Schiff bases, represent a versatile and synthetically accessible class of sensors with demonstrated high sensitivity for various metal ions. The choice between these two classes of probes will ultimately depend on the specific analyte of interest, the desired sensitivity, the required solvent system, and the complexity of the sample matrix. This guide provides a foundational understanding to aid researchers in making an informed decision for their specific application.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensors for detecting per- and polyfluoroalkyl substances (PFAS): A critical review of development challenges, current sensors, and commercialization obstacles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Fluorination Enhances Biological Activity of Salicylaldehyde Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of fluorinated and non-fluorinated salicylaldehyde derivatives. The inclusion of fluorine atoms can significantly modulate the therapeutic properties of these compounds, impacting their antimicrobial, anticancer, and antioxidant potentials.
This guide synthesizes experimental data to offer a clear comparison, supported by detailed experimental protocols and visual representations of key biological pathways.
Comparative Analysis of Biological Activity
The introduction of fluorine into the salicylaldehyde scaffold has been shown to enhance its biological efficacy across several domains. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule, often leading to improved pharmacological profiles.
Antimicrobial Activity
Fluorinated salicylaldehyde derivatives have demonstrated superior antimicrobial activity compared to their non-fluorinated counterparts. For instance, studies have shown that 3-fluorosalicylaldehyde exhibits a lower minimum inhibitory concentration (MIC) against various microbial strains than unsubstituted salicylaldehyde, indicating greater potency.[1][2] The enhanced activity is attributed to the increased ability of the fluorinated compound to penetrate microbial cell membranes and interact with intracellular targets.
| Compound | Organism | MIC (µg/mL) |
| Salicylaldehyde | Bacillus cereus | >1000 |
| Candida albicans | 250 | |
| Escherichia coli | >1000 | |
| Saccharomyces cerevisiae | 250 | |
| Staphylococcus aureus | 1000 | |
| 3-Fluorosalicylaldehyde | Bacillus cereus | 500 |
| Candida albicans | 4 | |
| Escherichia coli | 1000 | |
| Saccharomyces cerevisiae | 63 | |
| Staphylococcus aureus | 500 |
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Salicylaldehyde and 3-Fluorosalicylaldehyde. [1][2]
Anticancer Activity
In the realm of oncology, fluorination has been a key strategy in the development of potent anticancer agents. While direct comparative data for a simple fluorinated versus non-fluorinated salicylaldehyde is limited, the broader class of salicylaldehyde hydrazones shows that substitutions on the salicylaldehyde ring, including methoxy groups which can mimic some electronic effects of fluorine, lead to significant cytotoxic effects against cancer cell lines like MCF-7 (human breast adenocarcinoma).[3][4] For instance, 5-methoxysalicylaldehyde hydrazones exhibit potent activity against MCF-7 cells, with IC50 values in the low micromolar range.[3] This suggests that modifying the electronic landscape of the salicylaldehyde ring is a viable strategy for enhancing anticancer efficacy.
| Compound Derivative | Cell Line | IC50 (µM) |
| 5-Methoxysalicylaldehyde Hydrazone | MCF-7 | 0.91–3.54 |
Table 2: Anticancer Activity of a Substituted Salicylaldehyde Derivative against MCF-7 Breast Cancer Cells. [3]
Antioxidant Activity
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antimicrobial Susceptibility Testing: Disk Diffusion Method
-
Inoculum Preparation: A suspension of the test microorganism is prepared in a sterile saline solution and adjusted to a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a standardized concentration of the test compound (fluorinated or non-fluorinated salicylaldehyde derivative) are aseptically placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters.
Anticancer Activity Assay: MTT Method
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Antioxidant Activity Assay: DPPH Radical Scavenging Method
-
Sample Preparation: Various concentrations of the test compounds are prepared in methanol.
-
Reaction Mixture: 1 mL of the sample solution is mixed with 2 mL of a 0.1 mM methanolic solution of DPPH.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm against a blank.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration that scavenges 50% of the DPPH radicals) is determined.
Signaling Pathway Diagrams
Salicylaldehyde derivatives can exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and NF-κB pathways are two such critical pathways.
Caption: Experimental workflows for assessing biological activities.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Antimicrobial Efficacy of Fluorosalicylaldehyde Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial efficacy of different fluorosalicylaldehyde isomers. Due to a lack of comprehensive, direct comparative studies, this document synthesizes available data and outlines standardized methodologies for future research.
Data on Antimicrobial Efficacy
Direct comparative data on the Minimum Inhibitory Concentration (MIC) of 3-fluoro-, 4-fluoro-, 5-fluoro-, and 6-fluorosalicylaldehyde isomers against a standardized panel of microbes is not available in a single, comprehensive study. However, several studies have investigated the antimicrobial potential of individual isomers or their derivatives. It is important to note that a direct comparison of the following findings is challenging due to variations in experimental methodologies across different studies.
| Isomer | Antimicrobial Activity Summary |
| 3-Fluorosalicylaldehyde | Derivatives of 3-fluorosalicylaldehyde have been synthesized and investigated for their biological activities. While specific MIC values for the parent compound are not consistently reported, its derivatives are noted for their potential antimicrobial effects. |
| 4-Fluorosalicylaldehyde | Research on 4-fluorosalicylaldehyde and its derivatives has explored their synthesis and potential as precursors to biologically active molecules. Direct and comparative antimicrobial efficacy data remains limited. |
| 5-Fluorosalicylaldehyde | 5-Fluorosalicylaldehyde has been noted for its antimicrobial potential. Studies on its derivatives suggest that the presence of the fluorine atom at the 5-position can contribute to biological activity. |
| 6-Fluorosalicylaldehyde | There is a general lack of specific studies focusing on the antimicrobial efficacy of 6-fluorosalicylaldehyde, highlighting a gap in the current research landscape. |
Experimental Protocols
To enable standardized comparison of the antimicrobial efficacy of this compound isomers, the following detailed experimental protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of 3-, 4-, 5-, and 6-fluorosalicylaldehyde isomers in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- Microbial Strains: Use standardized microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028).
- Culture Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.
- Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
2. Inoculum Preparation:
- Grow microbial cultures overnight at 37°C (for bacteria) or 30°C (for fungi).
- Dilute the cultures in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
3. Assay Procedure:
- Dispense 100 µL of the appropriate broth into each well of a 96-well plate.
- Add 100 µL of the highest concentration of the test compound to the first well of a row and perform serial two-fold dilutions across the row.
- The final volume in each well should be 100 µL after adding 100 µL of the standardized inoculum.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 24-48 hours (fungi).
4. Data Interpretation:
- The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or measured using a microplate reader.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
1. Procedure:
- Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
- Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
- Incubate the plates at the appropriate temperature for 24-48 hours.
2. Data Interpretation:
- The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Visualizations
To aid in the understanding of the experimental workflow and potential mechanisms, the following diagrams are provided.
Caption: Workflow for determining MIC and MBC/MFC.
Caption: Hypothetical mechanisms of antimicrobial action.
Mechanism of Action
The precise mechanism of action for this compound isomers has not been definitively elucidated. However, for salicylaldehydes in general, a potential mechanism involves the disruption of cellular processes through proton exchange. The hydroxyl and aldehyde groups can participate in hydrogen bonding and may interfere with enzyme function and membrane integrity. The fluorine substituent, being highly electronegative, can alter the electronic distribution of the aromatic ring, potentially enhancing the molecule's ability to interact with biological targets. Further research is necessary to delineate the specific signaling pathways and molecular targets of each this compound isomer.
A Comparative Guide to DFT Studies on the Electronic Properties of Fluorosalicylaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fluorosalicylaldehydes and DFT
Fluorosalicylaldehydes, isomers of 2-hydroxybenzaldehyde substituted with a fluorine atom, are of significant interest in medicinal chemistry and materials science. The position of the fluorine atom can profoundly influence the molecule's electronic properties, reactivity, and biological activity. Density Functional Theory (DFT) has emerged as a powerful tool to predict and understand these properties at the molecular level, guiding synthetic efforts and a deeper understanding of structure-activity relationships.
This guide will focus on the common isomers: 3-fluorosalicylaldehyde, 4-fluorosalicylaldehyde, 5-fluorosalicylaldehyde, and 6-fluorosalicylaldehyde. We will explore how DFT can be used to elucidate key electronic descriptors and how these theoretical findings compare with available experimental data for analogous compounds.
Theoretical Comparison of Electronic Properties
DFT calculations are instrumental in determining a range of electronic properties that govern the behavior of molecules. Below is a summary of key properties and a comparison of how the position of the fluorine substituent is expected to influence them. The data presented here are qualitative trends based on studies of similar halogenated salicylaldehydes. For precise quantitative values, specific DFT calculations on each fluorosalicylaldehyde isomer are necessary.
Key Electronic Properties
-
HOMO-LUMO Gap (ΔEH-L): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
-
Dipole Moment (μ): This property measures the overall polarity of a molecule, which is crucial for understanding its solubility and intermolecular interactions.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of chemical reactivity.
-
Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), and electronegativity (χ) can be derived from HOMO and LUMO energies to quantify the molecule's reactivity.
Expected Trends Based on Fluorine Position
The position of the electron-withdrawing fluorine atom on the salicylaldehyde ring is expected to modulate the electronic properties as follows:
| Isomer | Expected Effect on HOMO-LUMO Gap (ΔEH-L) | Expected Effect on Dipole Moment (μ) | Key Features of Molecular Electrostatic Potential (MEP) |
| 3-Fluorosalicylaldehyde | Moderate gap, influenced by proximity to both hydroxyl and aldehyde groups. | Likely a significant dipole moment due to the ortho positioning of the electronegative fluorine and oxygen atoms. | Negative potential (red) concentrated around the oxygen atoms of the hydroxyl and aldehyde groups, as well as the fluorine atom. Positive potential (blue) expected on the hydroxyl hydrogen. |
| 4-Fluorosalicylaldehyde | Potentially a larger gap compared to the ortho and para isomers due to the meta-directing effect of the hydroxyl group. | Dipole moment will be influenced by the opposing vectors of the C-F and C=O bonds. | Clear separation of electron-rich and electron-poor regions. |
| 5-Fluorosalicylaldehyde | A smaller gap might be anticipated due to the para-positioning of the fluorine relative to the hydroxyl group, potentially enhancing conjugation. | A significant dipole moment is expected due to the alignment of the C-F, C-OH, and C=O bond dipoles. | Strong negative potential around the oxygen and fluorine atoms. |
| 6-Fluorosalicylaldehyde | The steric and electronic effects of the fluorine atom adjacent to the aldehyde group will be significant, likely impacting the planarity and conjugation of the molecule, and thus the HOMO-LUMO gap. | The dipole moment will be heavily influenced by the close proximity of the C-F and C=O bonds. | Complex MEP surface due to the steric hindrance and electronic repulsion between the adjacent fluorine and aldehyde groups. |
Experimental Protocols and Computational Methodologies
To ensure the accuracy and predictive power of DFT studies, it is crucial to employ robust computational methods and, where possible, validate them against experimental data.
Experimental Validation
While specific experimental UV-Vis spectra for all this compound isomers were not found in readily accessible databases, a typical experimental protocol for obtaining such data for comparison with theoretical calculations would involve:
-
Sample Preparation: Dissolving a precisely weighed sample of the purified this compound isomer in a suitable solvent (e.g., ethanol, cyclohexane, or acetonitrile) to a known concentration (typically in the micromolar range).
-
Spectroscopic Measurement: Recording the UV-Vis absorption spectrum using a dual-beam spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identifying the wavelength of maximum absorption (λmax) for the principal electronic transitions.
Recommended DFT Protocol
Based on a review of DFT studies on analogous halogenated salicylaldehydes, the following computational protocol is recommended for investigating the electronic properties of this compound isomers:
-
Geometry Optimization:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and generally reliable hybrid functional for organic molecules.
-
Basis Set: 6-311++G(d,p) is a flexible basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to correctly model bond angles.
-
Procedure: Perform a full geometry optimization without any symmetry constraints to find the lowest energy conformation of the molecule.
-
Verification: Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation and ensuring the absence of imaginary frequencies.
-
-
Electronic Property Calculations:
-
Software: Gaussian, ORCA, or other quantum chemistry software packages can be used.
-
Properties: From the optimized structure, calculate the HOMO and LUMO energies, the total dipole moment, and generate the molecular electrostatic potential surface.
-
Global Reactivity Descriptors: Calculate chemical hardness, softness, and electronegativity from the HOMO and LUMO energies.
-
-
Simulation of UV-Vis Spectra:
-
Method: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths.
-
Functional and Basis Set: Use the same functional and basis set as for the geometry optimization (e.g., B3LYP/6-311++G(d,p)).
-
Solvent Effects: To compare with experimental spectra recorded in solution, it is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM).
-
Analysis: The calculated excitation energies (in eV) can be converted to wavelengths (in nm) and plotted against the calculated oscillator strengths to generate a theoretical UV-Vis spectrum.
-
Logical Workflow for DFT Analysis of this compound
The following diagram illustrates a typical workflow for the computational study of the electronic properties of a this compound isomer.
Conclusion
DFT studies provide a powerful and cost-effective approach to understanding the electronic properties of this compound isomers. By employing well-established functionals and basis sets, researchers can gain valuable insights into how the position of the fluorine substituent influences reactivity, polarity, and spectroscopic behavior. While this guide highlights the expected trends based on studies of analogous compounds, it also underscores the need for further experimental work to provide direct validation for theoretical predictions on these specific molecules. The detailed computational protocol provided herein offers a robust starting point for researchers and drug development professionals seeking to explore the chemical space of fluorosalicylaldehydes.
Comparative Analysis of the Antioxidant Activity of Fluorosalicylaldehyde Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the antioxidant activity of fluorosalicylaldehyde derivatives. Due to a lack of comprehensive studies directly comparing all positional isomers, this guide focuses on available data for 5-Fluorosalicylaldehyde and other relevant salicylaldehyde derivatives to offer valuable insights. It includes detailed experimental protocols and explores the potential underlying signaling pathways.
Data Summary of Antioxidant Activity
| Compound | Assay | IC50 / Activity (%) | Reference Compound | IC50 of Reference | Source |
| 5-Fluorosalicylaldehyde | DPPH | Low activity | NDGA, BHT | - | [[“]] |
| 5-Fluorosalicylaldehyde | ABTS | Less active than Trolox | Trolox | - | [[“]] |
| Copper(II) complex of 5-Fluorosalicylaldehyde (Complex 1) | ABTS | 78.89 ± 0.18% | Trolox | - | [[“]] |
| Salicylaldehyde-derived secondary amine (para-chloro substituted) | ABTS | 5.14 ± 0.11 µM | BHT, BHA | 8.22 ± 0.45 µM (BHT), 7.16 ± 1.66 µM (BHA) | [2] |
| Salicylaldehyde-derived secondary amine (ortho-methyl substituted) | Phenanthroline | A0.5 = 9.42 ± 1.02 µM | BHT | - | [2] |
IC50: The concentration of the antioxidant required to decrease the initial radical concentration by 50%. A lower IC50 value indicates a higher antioxidant activity. A0.5: The concentration required to produce an absorbance of 0.5. NDGA: Nordihydroguaiaretic acid; BHT: Butylated hydroxytoluene; BHA: Butylated hydroxyanisole.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the DPPH and ABTS radical scavenging assays frequently used to evaluate the antioxidant activity of phenolic compounds like this compound derivatives.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds (this compound derivatives)
-
Reference antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of test solutions: Dissolve the this compound derivatives and the reference antioxidant in methanol to prepare a series of concentrations.
-
Reaction: In a 96-well plate, add a specific volume of the test solution to the DPPH solution. The final volume is typically 200 µL. A blank sample containing only methanol and the DPPH solution is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of antioxidants to scavenge the blue/green ABTS radical cation (ABTS•+), converting it into its colorless neutral form.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (this compound derivatives)
-
Reference antioxidant (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test solutions: Dissolve the this compound derivatives and the reference antioxidant in a suitable solvent to prepare a series of concentrations.
-
Reaction: Add a small volume of the test solution to the diluted ABTS•+ solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
Experimental Workflow for Antioxidant Activity Assays
Caption: Workflow of in vitro antioxidant activity assessment.
Signaling Pathways in Antioxidant Action
The antioxidant effects of phenolic compounds, including salicylaldehyde derivatives, are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this cellular defense mechanism is the Keap1-Nrf2 signaling pathway.[3]
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[4] When cells are exposed to oxidative stress or to electrophilic compounds like some phenolic antioxidants, Keap1 is modified, leading to the release of Nrf2.[3] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[5] This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.[6]
The activation of the Nrf2 pathway by salicylaldehyde derivatives can therefore enhance the cell's endogenous antioxidant capacity, providing a more sustained protective effect against oxidative damage.[5] This mechanism is a critical area of research for the development of drugs targeting oxidative stress-related diseases.
Keap1-Nrf2 Signaling Pathway
Caption: Keap1-Nrf2 antioxidant response pathway.
References
- 1. Mechanisms of Keap1/Nrf2/ARE pathway modulation by polyphenols - Consensus [consensus.app]
- 2. Perillaldehyde Inhibits AHR Signaling and Activates NRF2 Antioxidant Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bohrium.com [bohrium.com]
- 4. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Metal Complexes with Fluorinated Salicylaldehydes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic ligands can significantly alter their electronic properties and, consequently, the stability of the metal complexes they form. This guide provides a comparative analysis of the stability constants of metal complexes with fluorinated salicylaldehydes against their non-fluorinated counterparts and derivatives with other electron-withdrawing groups. Understanding these stability differences is crucial for the rational design of novel therapeutic agents and catalysts, where the controlled binding and release of metal ions are paramount.
Comparative Stability Constants
The stability of a metal complex is quantified by its stability constant (log K), with higher values indicating greater stability. The electron-withdrawing nature of the fluorine atom in fluorinated salicylaldehydes is expected to decrease the basicity of the phenolate and carbonyl oxygen donor atoms. This reduced basicity generally leads to the formation of less stable metal complexes compared to those formed with unsubstituted salicylaldehyde.
| Ligand | Metal Ion | log K₁ | log K₂ | Experimental Conditions |
| Salicylaldehyde | Cu²⁺ | 6.5 | 5.3 | 50% (v/v) Dioxane-water, 30°C |
| Salicylaldehyde | Ni²⁺ | 4.9 | 3.9 | 50% (v/v) Dioxane-water, 30°C |
| Salicylaldehyde | Zn²⁺ | 4.4 | - | 50% (v/v) Dioxane-water, 30°C |
| 5-Chlorosalicylaldehyde | Cu²⁺ | 6.1 | 4.9 | 50% (v/v) Dioxane-water, 30°C |
| 5-Bromosalicylaldehyde | Cu²⁺ | 6.0 | 4.8 | 50% (v/v) Dioxane-water, 30°C |
| 5-Nitrosalicylaldehyde | Cu²⁺ | 5.5 | 4.2 | 50% (v/v) Dioxane-water, 30°C |
Note: The stability constants are highly dependent on the experimental conditions such as solvent, temperature, and ionic strength. The data presented here is for comparative purposes.
The trend observed with chloro, bromo, and nitro substituents, all of which are electron-withdrawing, demonstrates a decrease in the stability constants compared to the unsubstituted salicylaldehyde. It is therefore anticipated that fluorinated salicylaldehydes would exhibit a similar or even more pronounced decrease in their metal complex stability constants due to the high electronegativity of fluorine.
Experimental Protocols
The determination of stability constants is a fundamental aspect of coordination chemistry. The two most common methods employed for this purpose are potentiometric titration and spectrophotometric methods.
Potentiometric Titration
This method involves the titration of a solution containing the metal ion and the ligand with a standard solution of a strong base. The change in pH is monitored using a pH meter and a glass electrode. The stability constants are then calculated from the titration data using computational programs.
Materials:
-
pH meter with a glass and reference electrode
-
Constant temperature bath
-
Burette
-
Magnetic stirrer
-
Standardized solutions of a strong acid (e.g., HClO₄), a strong base (e.g., NaOH), the metal salt (e.g., Cu(NO₃)₂), and the ligand (fluorinated salicylaldehyde).
-
Inert salt solution to maintain constant ionic strength (e.g., NaNO₃).
-
Solvent (e.g., a mixture of water and an organic solvent like dioxane or ethanol to ensure solubility).
Procedure:
-
Calibrate the pH meter with standard buffer solutions.
-
Prepare a series of solutions in a thermostated vessel containing known concentrations of the strong acid, the metal ion, and the ligand in the chosen solvent system.
-
Titrate the solution with the standardized strong base, recording the pH after each addition of the titrant.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.
-
The collected data (volume of base added vs. pH) is then analyzed using specialized software to calculate the stepwise and overall stability constants of the metal-ligand complexes.[1][2][3]
Spectrophotometric Method (Job's Method of Continuous Variation)
This method is suitable when the formation of a metal complex results in a significant change in the absorption spectrum. Job's method of continuous variation is a widely used spectrophotometric technique to determine the stoichiometry and stability constant of a complex in solution.[4][5][6]
Materials:
-
UV-Vis spectrophotometer
-
A set of matched cuvettes
-
Stock solutions of the metal salt and the ligand of the same molar concentration.
Procedure:
-
Prepare a series of solutions by mixing the metal and ligand solutions in varying molar ratios, while keeping the total molar concentration of the metal and ligand constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.
-
The stability constant (K) can be calculated from the absorbance data using the following equation for a 1:1 complex:
K = [ML] / ([M][L])
where [ML], [M], and [L] are the equilibrium concentrations of the complex, free metal, and free ligand, respectively, which can be determined from the spectrophotometric data.
Logical Relationships and Experimental Workflow
The stability of metal complexes with salicylaldehyde derivatives is influenced by several interconnected factors. The following diagrams illustrate these relationships and the general workflow for determining stability constants.
References
A Head-to-Head Comparison of Fluorosalicylaldehyde and Dansyl-Based Fluorescent Probes
In the realm of chemical biology and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes. Among the myriad of available fluorophores, those based on salicylaldehyde and dansyl scaffolds have garnered significant attention due to their versatile photophysical properties and synthetic accessibility. This guide provides an objective, data-driven comparison of fluorosalicylaldehyde and dansyl-based probes to assist researchers in selecting the optimal tool for their specific applications.
Core Performance Characteristics
The efficacy of a fluorescent probe is determined by several key performance indicators. While properties vary based on the specific molecular design and target analyte, general characteristics for each class can be summarized. Salicylaldehyde-based probes, often functioning through mechanisms like Excited State Intramolecular Proton Transfer (ESIPT), are known for large Stokes shifts. Dansyl-based probes are prized for their environmental sensitivity, high quantum yields, and significant Stokes shifts.[1][2]
Below is a summary of quantitative data for representative probes from each class, showcasing their performance in detecting various analytes.
| Performance Metric | This compound-Based Probes | Dansyl-Based Probes | Source(s) |
| Analyte(s) | Al³⁺, Zn²⁺, pH | Cu²⁺, Cysteine (Cys), Cd²⁺ | [3][4][5][6][7] |
| Quantum Yield (Φ) | Varies; can be enhanced upon analyte binding | Generally high; can be modulated by analyte | [1][8] |
| Stokes Shift | Often large due to ESIPT mechanism | Large | [1][9] |
| Sensitivity (LOD) | As low as 7.98 x 10⁻⁹ M for Al³⁺ | As low as 13 nM for Cys; 43 nM for Cu²⁺ | [1][10][11] |
| Response Mechanism | CHEF, ESIPT, PET | PET, ICT, d-PeT | [1][2][3][12][13] |
| pH Range | Effective in physiological and acidic ranges | Wide effective pH range (e.g., 7-12 for Cd²⁺) | [4][7][12] |
| Response Time | Rapid (e.g., 80-90 seconds for Al³⁺) | Rapid (e.g., <15 minutes for Cu²⁺) | [12][13] |
Signaling Mechanisms and Principles
The fluorescence output of these probes is governed by distinct photophysical mechanisms that are modulated by the target analyte.
This compound Probes: Many salicylaldehyde-based probes, particularly Schiff base derivatives, operate via a combination of mechanisms. In the absence of a target ion, mechanisms like C=N isomerization can lead to non-radiative decay, resulting in low fluorescence. Upon binding an analyte like Al³⁺ or Zn²⁺, the probe's conformation is rigidified, inhibiting isomerization and blocking non-radiative decay pathways. This leads to Chelation-Enhanced Fluorescence (CHEF).[12] Furthermore, the Excited State Intramolecular Proton Transfer (ESIPT) process is often involved, contributing to a large Stokes shift.[12][14] Photoinduced Electron Transfer (PET) can also be a quenching pathway that is inhibited upon analyte binding.[3]
Caption: Chelation-Enhanced Fluorescence (CHEF) and ESIPT signaling.
Dansyl-Based Probes: Dansyl fluorophores are highly sensitive to their local environment. Their signaling is often controlled by Photoinduced Electron Transfer (PET). In a typical "turn-off" sensor for a quenching metal like Cu²⁺, the excited fluorophore's energy is transferred to the metal ion non-radiatively, quenching fluorescence.[13] In "turn-on" designs, a PET process from a donor moiety to the excited dansyl fluorophore quenches the fluorescence in the probe's "off" state.[2] When the probe reacts with its target analyte (e.g., Cysteine), the PET pathway is disrupted, restoring fluorescence.[1][6] This is sometimes referred to as a donor-excited PET (d-PeT) switching mechanism.[1][6]
Caption: Photoinduced Electron Transfer (PET) 'turn-on' signaling.
Experimental Protocols
The synthesis and application of these probes follow established chemical and analytical procedures.
General Synthesis Protocols
1. Synthesis of a Salicylaldehyde-Based Schiff Base Probe: Schiff base probes are commonly synthesized via a condensation reaction between an aldehyde (e.g., 5-methyl salicylaldehyde) and an amine-containing compound.[12]
-
Reactants: Salicylaldehyde derivative (1 eq.) and an amine (e.g., 2-aminobenzothiazole, 1 eq.).[12]
-
Solvent: A suitable solvent such as ethanol or methanol.
-
Procedure:
-
Dissolve the salicylaldehyde derivative in the solvent.
-
Add the amine solution to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate (the Schiff base probe) is collected by filtration, washed with cold solvent, and dried under vacuum.
-
Characterize the final product using NMR and mass spectrometry.[12]
-
2. Synthesis of a Dansyl-Based Probe: Dansyl probes are typically prepared by reacting dansyl chloride with a nucleophilic group (commonly an amine) on a receptor molecule.[8][15]
-
Reactants: Dansyl chloride (1.2 eq.) and an amine-containing receptor (1 eq.).[8]
-
Base: An organic or inorganic base like K₂CO₃ or DIPEA to neutralize the HCl byproduct.[8][16]
-
Solvent: Anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[8][16]
-
Procedure:
-
Dissolve the amine-containing receptor and the base in the anhydrous solvent under an inert atmosphere (e.g., argon).
-
Add dansyl chloride to the mixture.
-
Stir the reaction at room temperature for several hours (e.g., 12 hours) until completion (monitored by TLC).[8]
-
Filter off any solid byproducts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography to yield the final dansyl-based probe.[8]
-
Characterize the structure using NMR and mass spectrometry.[17]
-
Caption: Generalized workflows for probe synthesis.
General Protocol for Fluorescence Detection
This protocol outlines a typical procedure for evaluating the probe's response to an analyte in solution.
-
Materials: Stock solution of the probe (e.g., 1-5 mM in DMSO), stock solutions of various analytes, and a suitable buffer (e.g., PBS or HEPES, pH 7.4).[7][17]
-
Instrumentation: Fluorometer.
-
Procedure:
-
Prepare a series of test solutions in cuvettes containing the buffer.
-
Add a small aliquot of the probe stock solution to each cuvette to a final concentration (e.g., 10 µM).
-
To each cuvette, add a specific analyte from the stock solutions. Include a control with no analyte and other solutions with potentially interfering species to test selectivity.
-
Incubate the solutions for a specified period to allow the reaction to complete.
-
Measure the fluorescence emission spectrum for each solution using the fluorometer at a predetermined excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration to generate a titration curve and determine the limit of detection (LOD).[12]
-
Caption: Standard workflow for fluorescence sensing experiments.
Applications in Research and Drug Development
Both probe families have proven invaluable for biological imaging and sensing.
-
This compound Probes: These are frequently employed for the detection of metal ions like Al³⁺ and Zn²⁺, which are relevant in environmental science and neurobiology.[3] Their application has been demonstrated in bioimaging of E. coli, analysis of food and pharmaceutical samples, and even in developing latent fingerprints.[3] Their ability to function as pH sensors is also well-documented.[4]
-
Dansyl-Based Probes: The environmental sensitivity of the dansyl group makes these probes excellent for studying protein structures and hydrophobic binding pockets.[18] They are widely used to detect biologically important metal ions (Cu²⁺, Cd²⁺) and thiols like cysteine.[6][7][19] Their good biocompatibility and cell permeability enable their use as biomarkers to monitor ion levels within living cells and in organisms like zebrafish.[11][13][19]
Conclusion
The choice between a this compound and a dansyl-based probe depends heavily on the specific research question.
This compound-based probes are particularly advantageous when a large Stokes shift is critical to minimize self-absorption and background interference, and they have shown exceptional sensitivity for certain metal ions like Al³⁺.[10][12] Their synthesis via Schiff base condensation is often straightforward.
Dansyl-based probes offer a robust and versatile platform, characterized by high quantum yields and sensitivity to the polarity of their environment.[1][18] This makes them ideal for probing protein conformations and for developing highly sensitive "turn-on" or "turn-off" sensors for a wide array of biologically significant analytes.[2][11]
Ultimately, both classes of probes are powerful tools. The selection should be guided by the target analyte, the desired signaling mechanism (e.g., CHEF vs. PET), and the specific photophysical properties (quantum yield, Stokes shift) required for the experimental system.
References
- 1. A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00212B [pubs.rsc.org]
- 2. A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salicylaldehyde built fluorescent probe for dual sensing of Al3+, Zn2+ ions: Applications in latent fingerprint, bio-imaging & real sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Highly Selective and Sensitive Fluorescent Probe for pH [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A fluorescent dansyl-based peptide probe for highly selective and sensitive detect Cd2+ ions and its application in living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel fluorescent probe for selective imaging of cellular cysteine with large Stokes shift and high quantum yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New High Selective and Sensitive Fluorescent Probe for Al3+ based on Photochromic Salicylaldehyde Hydrazyl Diarylethene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly Sensitive Dansyl-Based Chemosensor for Detection of Cu2+ in Aqueous Solution and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globethesis.com [globethesis.com]
- 15. mdpi.com [mdpi.com]
- 16. rsc.org [rsc.org]
- 17. Systematic Screening of Trigger Moieties for Designing Formaldehyde Fluorescent Probes and Application in Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dansyl-X, SE | AAT Bioquest [aatbio.com]
- 19. A dansyl-based fluorescent probe for selectively detecting Cu2+ and imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Fluorosalicylaldehyde: A Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of fluorosalicylaldehyde, ensuring the safety of laboratory personnel and environmental protection.
This document provides comprehensive, step-by-step guidance for the proper disposal of this compound, a common reagent in research and drug development. Adherence to these procedures is critical to minimize risks and ensure compliance with safety regulations. The primary and recommended method of disposal is to treat this compound as hazardous waste and arrange for its collection by a licensed environmental management company.
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its associated hazards. This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation.[1] |
| Eye/Face Protection | Safety goggles or a face shield | To protect against splashes and eye irritation.[1][2][3] |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. A respirator may be required for large quantities or inadequate ventilation. | To avoid inhalation and respiratory tract irritation.[1][2][3] |
Standard Disposal Procedure: Hazardous Waste Collection
The universally recommended and safest method for the disposal of this compound and its contaminated materials is through a designated hazardous waste program.[1][2][3] This ensures the waste is managed in a safe and environmentally sound manner, compliant with federal, state, and local regulations.[4]
Step-by-Step Hazardous Waste Disposal:
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag as soon as the first particle of waste is added.[6]
-
The label must include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., "Irritant").
-
-
Storage (Satellite Accumulation Area):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4]
-
The SAA should be a secondary containment system, such as a tray or tub, to contain any potential leaks or spills.[5]
-
Ensure the SAA is away from sources of ignition and incompatible chemicals.
-
-
Arrange for Pickup:
-
Once the container is full or has reached the accumulation time limit set by your institution (e.g., 9 or 12 months), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[4][7]
-
Do not dispose of this compound down the drain or in regular trash.[2][3]
-
Experimental Protocol: Aldehyde Neutralization (for informational purposes)
While collection as hazardous waste is the primary recommendation, the following provides a general methodology for the neutralization of aldehyde-containing waste streams based on available literature. This protocol has not been validated for this compound and should be approached with caution, under the guidance of a qualified chemist and in compliance with all institutional safety protocols.
Methodology: Neutralization with Sodium Pyrosulfite
This method is adapted from a patented process for neutralizing aldehyde-containing wastewater.
Materials:
-
Aldehyde waste solution
-
Sodium pyrosulfite (Na₂S₂O₅), also known as sodium metabisulfite
-
Suitable reaction vessel
-
Stirring apparatus
-
pH meter or pH paper
Procedure:
-
Transfer the aldehyde-containing waste to a suitable reaction vessel in a chemical fume hood.
-
With continuous stirring, slowly add a sufficient amount of sodium pyrosulfite to the waste. The required amount will depend on the concentration of the aldehyde.
-
Continue to stir the mixture vigorously for approximately 15 minutes to ensure the complete dissolution of the sodium pyrosulfite and its reaction with the aldehyde.
-
After 15 minutes, check the pH of the solution. The target pH should be between 6 and 9.
-
The resulting solution should contain neutralized aldehyde products. However, it is imperative to test the final solution for residual aldehydes before any further steps are taken.
-
Even after neutralization, consult with your EHS department for the proper disposal of the treated effluent, as it may still be subject to local regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 2. osha.gov [osha.gov]
- 3. Aldehydes exposure analysis | RPS [rpsgroup.com]
- 4. research.uniupo.it [research.uniupo.it]
- 5. organicmystery.com [organicmystery.com]
- 6. A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
Personal protective equipment for handling Fluorosalicylaldehyde
Essential Guide to Handling Fluorosalicylaldehyde
This guide provides critical safety and logistical information for the handling of this compound, tailored for researchers, scientists, and drug development professionals. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is crucial to be aware of its potential dangers and to use the appropriate PPE.
Hazards:
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with side shields or Goggles | Must meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield may be required for tasks with a high splash risk.[5][6] |
| Skin Protection | Chemical-resistant gloves | Nitrile gloves are suitable for short-term protection.[5] Always inspect gloves before use and change them immediately upon contact with the chemical. |
| Laboratory Coat | A standard lab coat should be worn and fully buttoned.[6] For handling large quantities of flammable liquids, a fire-resistant (e.g., Nomex) lab coat is recommended.[5][6] | |
| Full-body protection | An apron or coveralls may be necessary for procedures with a significant splash hazard.[6][7] | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a well-ventilated area, preferably a chemical fume hood.[3][4][8] |
| Respirator | If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[5][9] | |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot.[5][6] |
Operational Protocol: Step-by-Step Handling Procedure
This section details the procedural workflow for handling this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ventilation: Before starting any work, ensure that a certified chemical fume hood is operational.[3][4][8]
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.[10]
-
Spill Kit: Have a chemical spill kit readily available. For solid chemicals, this should include absorbent materials like vermiculite or cat litter.[11]
2. Handling the Chemical:
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.
-
Weighing and Transfer: Conduct all weighing and transferring of this compound powder inside the chemical fume hood to avoid inhalation of dust.[3][4] Use anti-static measures where appropriate.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
3. Storage:
-
Inert Atmosphere: Store this compound under an inert atmosphere as it is air-sensitive.[3][4]
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3][4]
-
Incompatibilities: Store away from strong oxidizing agents.[1][3][4]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | First Aid and Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][11] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1][3] Remove all contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][8] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][8] If the person feels unwell, call a POISON CENTER or doctor.[1] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.[1][3] |
| Spill | For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[1][3] For large spills, evacuate the area and contact emergency services.[10][11] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste and solutions containing this compound in a clearly labeled, sealed, and compatible waste container.
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3] Do not empty into drains.[3]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. wm.edu [wm.edu]
- 7. osha.gov [osha.gov]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 10. uwlax.edu [uwlax.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
